5,6-Dihydrothymidine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h5-8,13-14H,2-4H2,1H3,(H,11,15,16)/t5?,6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYHMSUYKIMUAL-UNYLCCJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701315299 | |
| Record name | 5,6-Dihydrothymidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5627-00-9 | |
| Record name | 5,6-Dihydrothymidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5627-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dihydrothymidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005627009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6-Dihydrothymidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the chemical structure of 5,6-Dihydrothymidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-Dihydrothymidine is a pyrimidine (B1678525) 2'-deoxyribonucleoside, a hydrogenated derivative of thymidine (B127349). It is a known metabolite of thymidine and is also formed as a result of DNA damage, particularly from ionizing radiation under anoxic conditions. This document provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, biological role, and analytical methodologies related to this compound.
Chemical Structure and Properties
This compound is structurally characterized by the saturation of the 5,6-double bond in the pyrimidine ring of thymidine. This structural modification significantly alters its chemical and biological properties compared to its parent nucleoside.
Chemical Structure
The chemical structure of this compound is presented below.
Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C10H16N2O5 | PubChem[1] |
| Molecular Weight | 244.24 g/mol | PubChem[1] |
| IUPAC Name | 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione | PubChem |
| CAS Number | 5627-00-9 | Guidechem[2] |
| PubChem CID | 165328 | PubChem[1] |
| Predicted Water Solubility | 18.7 g/L | FooDB[3] |
| Predicted logP | -0.8 | FooDB[3] |
| Predicted pKa (Strongest Acidic) | 11.7 | FooDB[3] |
| Predicted pKa (Strongest Basic) | -7.4 | FooDB[3] |
Synthesis of this compound
The synthesis of this compound can be achieved through the catalytic hydrogenation of thymidine.
Experimental Protocol: Catalytic Hydrogenation of Thymidine
This protocol describes the synthesis of this compound from thymidine.[4]
Materials:
-
Thymidine
-
Rhodium on alumina (B75360) catalyst
-
Water
-
Hydrogen gas
Procedure:
-
Dissolve thymidine in a 1:1 (v/v) mixture of water and methanol.
-
Add rhodium on alumina catalyst to the solution.
-
Place the reaction mixture in a hydrogenation apparatus.
-
Purge the apparatus with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Biological Role and Significance
This compound is an intermediate in the catabolic pathway of thymine (B56734) and is also a product of DNA damage.
Thymine Metabolism
In the metabolic pathway of thymine, thymine is first reduced to 5,6-dihydrothymine by the enzyme dihydropyrimidine (B8664642) dehydrogenase.[5][6] Subsequently, dihydropyrimidinase hydrolyzes 5,6-dihydrothymine to N-carbamyl-β-aminoisobutyrate, which is then converted to β-aminoisobutyrate.
Metabolic pathway of thymine degradation.
DNA Damage and Repair
This compound is a significant product of DNA damage induced by ionizing radiation, particularly under anoxic conditions.[7] The presence of this lesion in DNA can impair the base excision repair pathway, affecting the repair of other nearby DNA lesions such as abasic sites and single-strand breaks.[8]
Analytical Methodologies
The detection and quantification of this compound in biological samples are typically performed using chromatographic and mass spectrometric techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of this compound. A common approach involves reversed-phase chromatography coupled with ultraviolet (UV) detection.
Illustrative HPLC Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 210 nm.
-
Sample Preparation: Biological samples (e.g., urine, plasma) typically require protein precipitation followed by solid-phase extraction or liquid-liquid extraction to remove interfering substances.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of this compound, often requiring derivatization to increase its volatility.
General GC-MS Protocol Outline:
-
Extraction: Extraction of this compound from the biological matrix.
-
Derivatization: Chemical derivatization (e.g., silylation) to make the analyte suitable for GC analysis.
-
GC Separation: Separation of the derivatized analyte on a capillary GC column (e.g., DB-5ms).
-
MS Detection: Detection and quantification using a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
General workflow for the analysis of this compound.
Conclusion
This compound is a molecule of significant interest in the fields of molecular biology, toxicology, and drug development. Its role as a metabolite and a marker of DNA damage underscores the importance of robust analytical methods for its detection and quantification. Further research into the biological consequences of this compound accumulation and its impact on cellular processes will continue to be a vital area of investigation.
References
- 1. This compound | C10H16N2O5 | CID 165328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. foodb.ca [foodb.ca]
- 4. [Synthesis of a DNA fragment containing dihydro-5,6 thymine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydrothymine | C5H8N2O2 | CID 93556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dihydrothymine, (5S)- | C5H8N2O2 | CID 676414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of DNA fragments containing 5,6-dihydrothymine, a major product of thymine gamma radiolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5,6-Dihydrothymine impairs the base excision repair pathway of a closely opposed AP site or single-strand break - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of 5,6-Dihydrothymidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and biological significance of 5,6-Dihydrothymidine. The information is intended to support research and development efforts in fields such as molecular biology, oncology, and medicinal chemistry.
Core Properties of this compound
This compound (dhT), a pyrimidine (B1678525) 2'-deoxyribonucleoside, is a reduced derivative of thymidine (B127349).[1] It is notable as a product of DNA damage, particularly resulting from gamma irradiation under anoxic conditions and UV radiation.[2][3] Its presence in DNA can have significant biological consequences, including the impairment of DNA repair pathways.[4]
Physical and Chemical Data
The fundamental physical and chemical properties of this compound are summarized below. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value | Source |
| IUPAC Name | 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione | [1] |
| Molecular Formula | C₁₀H₁₆N₂O₅ | [1] |
| Molecular Weight | 244.24 g/mol | [1] |
| CAS Number | 5627-00-9 | [1] |
| Synonyms | 5,6-Dihydro-2'-deoxy-5-methyluridine, dhdt | [1] |
| Solubility | Soluble in DMSO and dimethylformamide (DMF). Slightly soluble in DMF. Soluble in PBS (pH 7.2) at approx. 0.25 mg/ml. | |
| Storage Temperature | -20°C | [5] |
Spectral and Structural Data
Spectroscopic and crystallographic data are critical for the identification and structural elucidation of this compound and its derivatives.
| Data Type | Description | Source |
| Mass Spectrometry | LC-MS data is available.[1] FAB-MS and Electronic Impact MS are used for characterization, especially in oligonucleotides.[6] | [1][6] |
| NMR Spectroscopy | Spectroscopic properties of derivatives have been studied using ¹H NMR. | [7][8][9] |
| Crystal Structure | The crystal structure of the related (-)-(5S)-5-hydroxy-5,6-dihydrothymidine shows a twisted half-chair conformation for the pyrimidine ring. The deoxyribose ring has an O(1')-endo envelope conformation. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis, purification, and analysis of this compound.
Synthesis of this compound
A common method for synthesizing this compound is through the catalytic hydrogenation of its precursor, thymidine. This process yields a mixture of the (5R) and (5S) diastereoisomers.[6]
Protocol: Catalytic Hydrogenation of Thymidine [6][11]
-
Dissolution: Dissolve thymidine in a suitable solvent mixture, such as water/methanol (1:1 v/v).
-
Catalyst Addition: Add a catalyst, typically Rhodium on alumina.
-
Hydrogenation: Expose the mixture to hydrogen (H₂) gas at room temperature for approximately 3 hours.
-
Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Purification: Upon completion, filter out the catalyst. The resulting solution contains a mixture of this compound diastereoisomers.
-
Isolation: Isolate the diastereoisomers using chromatographic techniques, such as thin layer chromatography.[7][9]
Note: The incorporation of this compound into synthetic DNA fragments is challenging as the modified base is unstable under standard deprotection conditions. This necessitates the use of specialized amino protecting groups.[2]
Caption: General workflow for the synthesis of this compound.
Analytical Methods
Protocol: Characterization by Mass Spectrometry and NMR [6]
-
Sample Preparation: Prepare the purified this compound sample by dissolving it in an appropriate solvent. For NMR, deuterated solvents are used.
-
NMR Analysis: Acquire proton (¹H) NMR spectra to confirm the structure and stereochemistry of the product.
-
Mass Spectrometry Analysis: Use Fast Atom Bombardment (FAB) mass spectrometry or Electrospray Ionization (ESI) mass spectrometry to determine the molecular weight and confirm the identity of the synthesized compound.[1][6]
Protocol: Analysis within Oligonucleotides [6]
-
Labeling: Label the 5'-end of the oligonucleotide containing this compound with ³²P.
-
Acid Treatment: Heat the labeled oligonucleotide in formic acid at 90°C. This procedure helps in analyzing the position of the modified base.
-
Electrophoresis: Separate the resulting fragments by length using polyacrylamide gel electrophoresis.
-
Detection: Visualize the fragments to determine the location of the this compound within the DNA sequence.
Biological Role and Pathways
This compound is primarily known as a DNA lesion, but its nucleobase, 5,6-dihydrothymine, is a key intermediate in the catabolic pathway of thymine (B56734).
Pyrimidine Catabolism
The breakdown of thymine in humans and other organisms involves a three-step enzymatic process. An accumulation of the intermediate, 5,6-dihydrothymine, has been shown to be toxic and is associated with several metabolic disorders, including dihydropyrimidinase deficiency.[12][13]
-
Reduction: Dihydropyrimidine dehydrogenase (DPD) catalyzes the reduction of thymine to 5,6-dihydrothymine.[13]
-
Hydrolysis: Dihydropyrimidinase hydrolyzes the ring of 5,6-dihydrothymine to form N-carbamyl-β-aminoisobutyrate.[13]
-
Conversion: Beta-ureidopropionase converts N-carbamyl-β-aminoisobutyrate to β-aminoisobutyrate, ammonia, and CO₂.
Caption: The metabolic pathway for the breakdown of thymine.
Role in DNA Damage and Repair
As a product of ionizing radiation, this compound represents a form of DNA damage.[2] Studies have shown that the presence of a persistent 5,6-dihydrothymine lesion in DNA can significantly reduce the efficiency of the base excision repair (BER) pathway for closely located abasic (AP) sites or single-strand breaks (SSB).[4] Specifically, the activity of DNA polymerase beta and the subsequent ligation step are impaired by this lesion.[4] This interference underscores the importance of understanding the cellular response to this specific type of DNA damage in the context of radiation therapy and carcinogenesis.
References
- 1. This compound | C10H16N2O5 | CID 165328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of DNA fragments containing 5,6-dihydrothymine, a major product of thymine gamma radiolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNAmod: 5,6-dihydrothymine [dnamod.hoffmanlab.org]
- 4. 5,6-Dihydrothymine impairs the base excision repair pathway of a closely opposed AP site or single-strand break - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. [Synthesis of a DNA fragment containing dihydro-5,6 thymine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and spectroscopic properties of two classes of this compound derivatives. Action on the Ehrlich's ascites cells thymidine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Synthesis and spectroscopic properties of two classes of this compound derivatives. Action on the Ehrlich's ascites cells thymidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.iucr.org [journals.iucr.org]
- 11. researchgate.net [researchgate.net]
- 12. Dihydrothymine | C5H8N2O2 | CID 93556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Human Metabolome Database: Showing metabocard for Dihydrothymine (HMDB0000079) [hmdb.ca]
5,6-Dihydrothymidine: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 5,6-Dihydrothymidine, a crucial molecule in the study of DNA damage and repair. This document outlines its fundamental molecular properties, detailed experimental protocols for its synthesis, and its role within key biological pathways.
Core Molecular Data
This compound is a pyrimidine (B1678525) 2'-deoxyribonucleoside, structurally related to thymidine (B127349). Its core quantitative data is summarized below for easy reference.
| Property | Value | Source |
| Molecular Formula | C10H16N2O5 | [1][2] |
| Molecular Weight | 244.24 g/mol | [1][2] |
| Exact Mass | 244.10592162 Da | [1][2] |
| IUPAC Name | 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione | [1] |
| Synonyms | Dihydrothymidine, 5,6-Dihydro-2'-deoxy-5-methyluridine | [1][2] |
Logical Relationship: From Thymidine to this compound
The structural relationship between thymidine and this compound is defined by the reduction of the 5,6 double bond in the pyrimidine ring of thymidine. This conversion is a critical step in thymine (B56734) metabolism and can also occur as a result of DNA damage.
Caption: Conversion of Thymidine to this compound.
Experimental Protocols
The synthesis of this compound is a critical process for researchers studying its biological effects. Below are summaries of key experimental methodologies.
Synthesis of this compound via Catalytic Hydrogenation
A common method for the synthesis of this compound involves the catalytic hydrogenation of thymidine. This process reduces the 5,6-double bond of the pyrimidine ring.
Experimental Workflow:
Caption: Catalytic hydrogenation workflow for this compound synthesis.[3]
Detailed Steps:
-
Reaction Setup: Thymidine is dissolved in a suitable solvent, such as a water/methanol mixture.[3]
-
Catalyst Addition: A catalyst, typically rhodium on alumina, is added to the solution.[3]
-
Hydrogenation: The reaction mixture is exposed to hydrogen gas and stirred at room temperature for several hours.[3]
-
Work-up and Purification: The catalyst is removed by filtration. The solvent is then evaporated, and the resulting product is purified using techniques like column chromatography to yield this compound.
Incorporation into Oligonucleotides
The study of DNA containing this compound requires its incorporation into synthetic DNA fragments. This is often achieved using phosphoramidite (B1245037) chemistry.
Key Considerations:
-
The modified base is unstable under the standard deprotection conditions used in oligonucleotide synthesis.[1]
-
Special protecting groups are required for the successful incorporation of this compound phosphoramidite into oligonucleotides.[1]
-
The presence of the intact modified base in the final oligonucleotide is typically confirmed by mass spectrometry.[1][4]
Signaling and Metabolic Pathways
This compound and its nucleobase, 5,6-dihydrothymine, are involved in critical cellular processes, particularly DNA repair and pyrimidine metabolism.
Role in Base Excision Repair
5,6-dihydrothymine is a form of DNA damage that can be induced by ionizing radiation. Its presence in DNA can impair the base excision repair (BER) pathway. Specifically, a persistent 5,6-dihydrothymine lesion can reduce the efficiency of rejoining an opposing abasic (AP) site or a single-strand break (SSB).[5] This impairment particularly affects the activity of DNA polymerase beta and the ligation step.[5] The presence of 5,6-dihydrothymine may lead to a greater reliance on the long-patch base excision repair pathway.[5]
Thymine Metabolism
5,6-dihydrothymine is a key intermediate in the catabolic pathway of thymine. This metabolic process breaks down thymine into beta-alanine.
Caption: Metabolic pathway of thymine degradation.[6]
This pathway is crucial for the clearance of pyrimidines. Deficiencies in the enzymes involved, such as dihydropyrimidine dehydrogenase, can lead to the accumulation of 5,6-dihydrothymine and other intermediates, resulting in metabolic disorders.[6]
References
- 1. Synthesis of DNA fragments containing 5,6-dihydrothymine, a major product of thymine gamma radiolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C10H16N2O5 | CID 165328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Synthesis of a DNA fragment containing dihydro-5,6 thymine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5,6-Dihydrothymine impairs the base excision repair pathway of a closely opposed AP site or single-strand break - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. foodb.ca [foodb.ca]
The Biological Role of 5,6-Dihydrothymidine: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Biological Functions of the Metabolite 5,6-Dihydrothymidine.
Abstract
This compound is a critical metabolite in the pyrimidine (B1678525) degradation pathway, representing an intermediary step in the catabolism of thymidine. While often viewed as a simple breakdown product, emerging research has illuminated its multifaceted biological roles, extending beyond mere metabolic clearance. This technical guide provides a comprehensive overview of the current understanding of this compound's function as a metabolite, with a particular focus on its enzymatic regulation, its implications in disease, and its impact on cellular processes such as DNA damage repair and the epithelial-mesenchymal transition (EMT). This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key pathways to facilitate further investigation into this intriguing molecule.
The Pyrimidine Degradation Pathway and this compound
The catabolism of pyrimidines, including thymine (B56734), is a three-step enzymatic pathway that ultimately converts these bases into beta-amino acids. This compound is the product of the first and rate-limiting step in thymine degradation.
The enzymatic cascade is as follows:
-
Dihydropyrimidine (B8664642) Dehydrogenase (DPD): This enzyme catalyzes the reduction of thymine to 5,6-dihydrothymine.[1] DPD is a crucial enzyme, and its deficiency can lead to severe toxicity in patients treated with fluoropyrimidine-based chemotherapy drugs like 5-fluorouracil (B62378) (5-FU).[2]
-
Dihydropyrimidinase (DHP): This enzyme hydrolyzes the ring structure of 5,6-dihydrothymine to form N-carbamyl-β-aminoisobutyric acid.[3]
-
Beta-ureidopropionase (β-UP): The final enzyme in the pathway, β-UP, converts N-carbamyl-β-aminoisobutyric acid into β-aminoisobutyric acid, ammonia, and carbon dioxide.[4][5]
Deficiencies in any of these enzymes can lead to the accumulation of their respective substrates, including 5,6-dihydrothymine, which has been associated with various neurological and gastrointestinal abnormalities.[3][6]
Quantitative Data: Enzyme Kinetics
The following table summarizes the kinetic parameters for the key enzymes involved in the pyrimidine degradation pathway. Understanding these parameters is crucial for predicting metabolic flux and the potential for substrate accumulation in genetic or pharmacologically induced enzyme deficiencies.
| Enzyme | Substrate(s) | Km | Vmax | Organism/Tissue | Reference(s) |
| Dihydropyrimidine Dehydrogenase (DPD) | NADPH | 0.12 µM | 1.6 s⁻¹ | Bovine Liver | [1] |
| Uracil | 0.8 µM | Bovine Liver | [1] | ||
| Dihydropyrimidinase (DHP) | 5-Bromodihydrouracil | 17 µM | Not Reported | Rat Liver | [4] |
| N-carbamoyl-β-alanine | 0.38 mM (dissociation constant) | Not Reported | Rat Liver | [4] | |
| N-carbamoyl-β-aminoisobutyric acid | 0.38 mM (dissociation constant) | Not Reported | Rat Liver | [4] | |
| Beta-ureidopropionase (β-UP) | N-carbamoyl-β-alanine | Not Reported | Not Reported | Human | [2][7] |
Biological Roles and Clinical Significance
DNA Damage and Repair
5,6-Dihydrothymine is not merely a benign metabolite; it has been shown to play a role in the cellular response to DNA damage. As a modified base, its presence in DNA can arise from oxidative damage or exposure to low-energy electrons.[8][9] The persistence of 5,6-dihydrothymine lesions in the genome can have significant consequences for DNA replication and repair.
Notably, 5,6-dihydrothymine has been demonstrated to impair the base excision repair (BER) pathway.[10] When present in a clustered DNA damage site, a persistent 5,6-dihydrothymine lesion can reduce the efficiency of the repair of an opposing abasic (AP) site or a single-strand break (SSB).[10] This impairment particularly affects the activity of DNA polymerase beta and the subsequent ligation step.[11]
Epithelial-Mesenchymal Transition (EMT) and Cancer
Recent studies have uncovered a surprising link between the pyrimidine degradation pathway and the epithelial-mesenchymal transition (EMT), a cellular program implicated in cancer progression and metastasis.[11][12] The expression of dihydropyrimidine dehydrogenase (DPYD), the enzyme that produces this compound, is significantly upregulated during EMT.[11]
Crucially, the enzymatic activity of DPYD and the accumulation of its dihydropyrimidine products, including this compound, are essential for cells to acquire mesenchymal characteristics.[11][12] This suggests that this compound is not just a byproduct of increased DPYD activity but may actively participate in the signaling pathways that drive EMT. While the precise molecular mechanisms are still under investigation, this discovery opens up new avenues for targeting metabolic pathways in cancer therapy.
References
- 1. Video: Mammosphere Formation Assay from Human Breast Cancer Tissues and Cell Lines [jove.com]
- 2. Dihydropyrimidine accumulation is required for the epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A detailed mammosphere assay protocol for the quantification of breast stem cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Cellular Migration and Invasion Uncoupled: Increased Migration Is Not an Inexorable Consequence of Epithelial-to-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Allosteric Regulation of Β-Ureidopropionase Depends on Fine-Tuned Stability of Active-Site Loops and Subunit Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Exploring Cell Dynamics: Migration, Invasion, Adhesion, Angiogenesis, and EMT Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Dihydropyrimidine accumulation is required for the epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
5,6-Dihydrothymidine: A Key Product of DNA Damage and a Challenge to Genomic Integrity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-Dihydrothymidine (DHT) is a non-bulky, helix-distorting DNA lesion predominantly formed by the action of ionizing radiation and other oxidative stressors on thymine (B56734) residues. Saturation of the 5,6-double bond of thymine disrupts the planarity of the base, leading to significant consequences for DNA replication and repair. While not intrinsically mutagenic, DHT poses a considerable challenge to the cell's primary defense against base damage, the Base Excision Repair (BER) pathway. Its persistence can lead to stalled replication forks, the formation of more complex clustered DNA damage, and sensitization of cells to radiation, making it a molecule of significant interest in radiobiology and oncology. This technical guide provides a comprehensive overview of the formation, biological impact, and repair of this compound, along with detailed experimental protocols and quantitative data to aid researchers in this field.
Introduction
The integrity of the genetic code is under constant assault from both endogenous and exogenous agents. Ionizing radiation, a ubiquitous environmental factor and a cornerstone of cancer therapy, induces a spectrum of DNA lesions. Among the most frequent products of thymine radiolysis is this compound, a saturated pyrimidine (B1678525) derivative.[1] Unlike some other forms of DNA damage, DHT does not directly miscode during DNA replication.[2] However, its structural impact on the DNA duplex and its resistance to efficient repair make it a potent obstacle to the cellular machinery that maintains genomic stability. Understanding the lifecycle of this lesion—from its formation to its ultimate fate within the cell—is crucial for developing strategies to enhance radiotherapy and mitigate the harmful effects of radiation exposure.
Formation of this compound
This compound is primarily formed through the chemical reduction of the 5,6-double bond of the thymine base within the DNA strand. This reaction is often initiated by the radiolysis of water molecules surrounding the DNA, which generates reactive species, including aqueous electrons.
Mechanism of Formation by Ionizing Radiation
Ionizing radiation deposits energy in and around the DNA molecule, leading to the formation of various reactive intermediates. The primary mechanism for DHT formation involves the reaction of a thymine base with a solvated electron (eaq-) or a hydrogen atom (H•), followed by protonation. Low-energy electrons (LEEs), which are abundantly produced by high-energy radiation, have also been shown to efficiently induce the conversion of thymine to 5,6-dihydrothymine.[3] Studies on the irradiation of DNA in anoxic conditions have identified 5,6-dihydrothymine as one of the major products of base damage.[1]
The general reaction can be summarized as: Thymine + eaq-/H• → Thymine radical anion/adduct Thymine radical anion/adduct + H+ → 5,6-Dihydrothymine
Biological Consequences of this compound
The saturation of the C5-C6 double bond in the thymine ring of DHT leads to a loss of planarity, causing a distortion in the DNA double helix. While this lesion does not typically cause mispairing during DNA synthesis, it presents a significant roadblock for DNA polymerases and interferes with the intricate process of DNA repair.[2][4]
Impact on DNA Replication
The presence of a DHT lesion can impede the progression of the DNA replication machinery. While some DNA polymerases may bypass the lesion, the efficiency of this process can be reduced, potentially leading to stalled replication forks and the formation of single-strand breaks.
Interference with Base Excision Repair
This compound is a substrate for the Base Excision Repair (BER) pathway. However, its presence, particularly within clustered DNA damage sites, can significantly impair the efficiency of this repair process.[5][6] Clustered DNA damage, where multiple lesions are located within one or two helical turns of the DNA, is a hallmark of ionizing radiation.[5] A persistent DHT lesion can reduce the efficiency of rejoining of a nearby abasic (AP) site or a single-strand break (SSB).[5][6] Specifically, DNA polymerase β and DNA ligase activities are particularly impaired by the presence of DHT.[5] This impairment can lead to an increased reliance on the long-patch BER pathway.[5]
Cellular Repair of this compound
The primary pathway for the removal of this compound from the genome is the Base Excision Repair (BER) pathway.
The Base Excision Repair Pathway
BER is a multi-step process that involves a series of specialized enzymes:
-
Recognition and Excision: A DNA glycosylase recognizes the damaged base and cleaves the N-glycosidic bond, releasing the damaged base and creating an apurinic/apyrimidinic (AP) site.
-
Incision: An AP endonuclease cleaves the phosphodiester backbone 5' to the AP site, generating a 3'-hydroxyl and a 5'-deoxyribosephosphate (dRP) terminus.
-
Synthesis and Ligation: DNA polymerase fills the gap by inserting the correct nucleotide. In short-patch BER, DNA polymerase β removes the 5'-dRP flap and inserts a single nucleotide. In long-patch BER, several nucleotides are inserted. Finally, DNA ligase seals the nick in the DNA backbone.
The presence of DHT can disrupt this coordinated process, particularly at the polymerase and ligase steps, leading to the accumulation of repair intermediates and potentially the formation of more deleterious lesions like double-strand breaks.[5]
Quantitative Data on this compound
The following tables summarize key quantitative data related to the formation and repair of this compound.
| Parameter | Value | Experimental System | Reference |
| Yield of 5,6-diHThy upon Ne-22 beam irradiation | Increases with dose | Hydrated salmon testes DNA | [3] |
| Yield of 5,6-diHThy upon X-irradiation (Γ = 2.5) | 39 ± 60 nmol/J | d(GCACGCGTGC)2 films | [7] |
Table 1: Yields of this compound Formation.
| Enzyme/Process | Effect of DHT | Quantitative Impact | Experimental System | Reference |
| Base Excision Repair (BER) | Impaired rejoining of opposing AP site or SSB | Reduced efficiency when within 5 bp | Mammalian nuclear extracts | [5][6] |
| DNA Polymerase β | Impaired activity | Significantly reduced base addition and dRPase activities | Purified proteins | [6] |
| DNA Ligase | Impaired activity | Reduced ligation efficiency | Purified proteins | [6] |
Table 2: Impact of this compound on DNA Repair.
Experimental Protocols
Detection of this compound by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of DNA adducts, including this compound.
Protocol Outline:
-
DNA Extraction and Hydrolysis:
-
Isolate genomic DNA from the experimental sample.
-
Enzymatically digest the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
-
Chromatographic Separation:
-
Inject the nucleoside mixture onto a reverse-phase HPLC column (e.g., C18).
-
Elute the nucleosides using a gradient of aqueous and organic mobile phases (e.g., water with formic acid and methanol (B129727) with formic acid).
-
-
Mass Spectrometric Detection:
-
Introduce the eluent into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Monitor the specific mass transition for this compound (e.g., m/z 245.1 → 129.1).
-
Quantify the amount of this compound by comparing its peak area to that of a stable isotope-labeled internal standard.
-
In Vitro Base Excision Repair Assay
This assay measures the ability of a cell extract or purified enzymes to repair a DNA substrate containing a site-specific this compound lesion.
Protocol Outline:
-
Substrate Preparation:
-
Synthesize an oligonucleotide containing a single this compound residue at a defined position.
-
Anneal the lesion-containing oligonucleotide to a complementary strand to create a double-stranded DNA substrate.
-
Label the 5' end of the undamaged strand with 32P.
-
-
Repair Reaction:
-
Incubate the radiolabeled DNA substrate with a mammalian cell nuclear extract or purified BER enzymes (DNA glycosylase, APE1, DNA polymerase β, and DNA ligase).
-
The reaction mixture should also contain dNTPs and ATP.
-
-
Analysis of Repair Products:
-
Stop the reaction and denature the DNA.
-
Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the radiolabeled DNA fragments using autoradiography or phosphorimaging.
-
The appearance of a full-length, ligated product indicates successful repair. The accumulation of shorter fragments can provide insights into which step of the BER pathway is inhibited.[6]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Formation of this compound by Ionizing Radiation.
References
- 1. In Vitro Reconstitutive Base Excision Repair (BER) Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. torontomu.primo.exlibrisgroup.com [torontomu.primo.exlibrisgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of DNA polymerase activity by thymine hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5,6-Dihydrothymine impairs the base excision repair pathway of a closely opposed AP site or single-strand break - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 7. Mechanisms of Direct Radiation Damage to DNA: the effect of base sequence on base end products - PMC [pmc.ncbi.nlm.nih.gov]
Formation of 5,6-Dihydrothymidine from Thymine Radiolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The radiolysis of thymine (B56734), a fundamental component of DNA, is a critical area of study in radiobiology and has significant implications for understanding DNA damage, cancer therapy, and the development of radioprotective and radiosensitizing agents. A major product of thymine radiolysis, particularly under anoxic conditions, is 5,6-dihydrothymidine. This technical guide provides an in-depth overview of the mechanisms, quantitative yields, and experimental protocols associated with the formation of this compound from the radiolysis of thymine. It is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
Ionizing radiation induces damage to biological macromolecules, with DNA being a primary target. The interaction of radiation with water molecules in the cellular environment generates highly reactive species, including hydroxyl radicals (•OH), hydrated electrons (e-aq), and hydrogen atoms (H•). These species can react with DNA bases, leading to a variety of modifications. Thymine, due to its 5,6-double bond, is particularly susceptible to attack by these radicals. The saturation of this double bond results in the formation of 5,6-dihydrothymine and its nucleoside counterpart, this compound.[1][2][3][4] This lesion distorts the DNA helix and can interfere with DNA replication and transcription, potentially leading to mutations or cell death.[5] Understanding the formation of this specific lesion is crucial for developing strategies to mitigate radiation damage and for designing more effective cancer radiotherapy.
Mechanism of this compound Formation
The formation of this compound from thymine radiolysis in aqueous solutions is a multi-step process initiated by the primary radicals generated from water radiolysis. The principal site of attack on the thymine molecule is the 5,6-double bond.[1][6]
Role of Hydrated Electrons (e-aq)
In deaerated or anoxic solutions, hydrated electrons readily add to the thymine base, forming a transient thymine radical anion (T•-). This radical anion can then be protonated to yield the 5,6-dihydrothymin-5-yl radical or the 6-yl radical. Subsequent reaction with a hydrogen donor, such as a hydrogen atom, leads to the formation of the stable 5,6-dihydrothymine product.[7] The nucleobase anion radicals can protonate and eventually result in molecular products such as dihydrothymine.[7]
Role of Hydroxyl Radicals (•OH)
Hydroxyl radicals are highly reactive and attack the 5,6-double bond of thymine.[8][9] This addition reaction can occur at either the C5 or C6 position, forming hydroxyl-adduct radicals (T-OH•). In the absence of oxygen, these radicals can undergo further reactions, including reduction and protonation, which can contribute to the formation of various products, though this compound is not the primary product of this pathway. The presence of oxygen significantly alters the reaction pathways, leading to the formation of other products like thymine glycols.[10]
Role of Hydrogen Atoms (H•)
Hydrogen atoms also add to the 5,6-double bond of thymine, forming hydroradicals. This is a significant pathway leading to the formation of 5,6-dihydrothymine, especially in acidic solutions.[2][8] The reaction of a hydrogen atom with the thymine radical formed from electron addition is a key step in the formation of the final product.
The overall simplified reaction pathway in an anoxic environment can be visualized as follows:
Figure 1: Simplified signaling pathway for the formation of 5,6-Dihydrothymine from thymine radiolysis in an anoxic environment.
Quantitative Data
The efficiency of the formation of radiolysis products is often expressed in terms of G-values, which represent the number of molecules formed or destroyed per 100 eV of absorbed energy. The rate constants for the reactions of the primary radicals with thymine are also critical for understanding the kinetics of the process.
| Reactant/Product | Parameter | Value | Conditions | Reference |
| Thymine + •OH | Rate Constant (k) | 4.3 x 10⁹ M⁻¹s⁻¹ | Neutral pH | [8] |
| Thymine + H• | Rate Constant (k) | 8 x 10⁸ M⁻¹s⁻¹ | Acidic solution | [8] |
| Thymine Radical Anion (T•-) + O₂ | Rate Constant (k) | 4.3 x 10⁹ M⁻¹s⁻¹ | - | [11] |
| Thymine-OH Adduct + O₂ | Rate Constant (k) | 1.9 x 10⁹ M⁻¹s⁻¹ | - | [11] |
| 5,6-Dihydrothymine | G-value | Varies | Depends on pH, oxygen, and additives | [6] |
Note: G-values for this compound formation are highly dependent on experimental conditions and are not always explicitly reported as a single value.
Experimental Protocols
The study of thymine radiolysis and the identification of its products require carefully controlled experiments and sensitive analytical techniques.
Sample Preparation and Irradiation
A typical experimental workflow involves the preparation of an aqueous solution of thymine at a specific concentration and pH. The solution is then deoxygenated by bubbling with an inert gas like nitrogen or argon to study the effects of hydrated electrons and hydrogen atoms in the absence of oxygen. Irradiation is performed using a calibrated source of ionizing radiation, such as a ⁶⁰Co gamma-ray source or an electron beam from a linear accelerator.
Figure 2: General experimental workflow for the study of thymine radiolysis.
Detailed Protocol for Sample Preparation and Irradiation:
-
Solution Preparation: Prepare a stock solution of thymine (e.g., 1 mM) in high-purity water.
-
pH Adjustment: Adjust the pH of the solution to the desired value using appropriate buffers or acids/bases.
-
Deoxygenation: Transfer the solution to a sealed vessel and purge with high-purity nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
-
Irradiation: Irradiate the sample with a known dose rate of gamma-rays from a ⁶⁰Co source or with electron pulses from a linear accelerator. The total absorbed dose should be controlled and measured accurately.
Product Analysis by High-Performance Liquid Chromatography (HPLC)
Following irradiation, the resulting mixture of products is analyzed to identify and quantify this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Detailed HPLC Protocol:
-
Chromatographic System: A reverse-phase HPLC system is typically used.
-
Column: A C18 column is commonly employed for the separation of thymine and its radiolysis products.[12]
-
Mobile Phase: The mobile phase is often a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile), run in either isocratic or gradient mode.[12]
-
Detection: UV detection at a wavelength where thymine and its products absorb (around 260 nm) is standard.[12][13] Mass spectrometry (LC-MS) can be coupled to the HPLC system for definitive identification of the products based on their mass-to-charge ratio.[14]
-
Quantification: The concentration of this compound is determined by comparing its peak area in the chromatogram to a calibration curve generated with a known standard of the compound.
Implications for Drug Development and Research
The formation of this compound is a significant event in radiation-induced DNA damage. Understanding its mechanism of formation is crucial for several areas of research and development:
-
Radiosensitizers: Compounds that enhance the formation of DNA lesions like this compound could act as radiosensitizers, increasing the efficacy of radiotherapy in cancer treatment.[15]
-
Radioprotectors: Conversely, agents that can scavenge the primary radicals or repair the initial DNA lesions could serve as radioprotectors, shielding healthy tissues from radiation damage.
-
DNA Repair Studies: The presence of this compound in DNA triggers cellular repair mechanisms. Studying how this lesion is recognized and repaired provides insights into fundamental biological processes and can identify potential targets for therapeutic intervention.[5]
Conclusion
The radiolysis of thymine leading to the formation of this compound is a complex process driven by the reactions of water-derived radicals with the pyrimidine (B1678525) base. The yield of this product is highly dependent on the reaction conditions, particularly the presence of oxygen. This technical guide has provided a detailed overview of the underlying mechanisms, quantitative aspects, and experimental methodologies for studying this important DNA lesion. A thorough understanding of these principles is essential for advancing research in radiobiology, developing new cancer therapies, and designing effective strategies for radiation protection.
References
- 1. RADIOLYSIS OF THYMINE IN AQUEOUS SOLUTIONS: CHANGE IN SITE OF ATTACK WITH CHANGE IN PH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Synthesis of DNA fragments containing 5,6-dihydrothymine, a major product of thymine gamma radiolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5,6-Dihydrothymine impairs the base excision repair pathway of a closely opposed AP site or single-strand break - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RADIATION CHEMISTRY OF THYMINE IN AQUEOUS ALKALINE SOLUTION (Technical Report) | OSTI.GOV [osti.gov]
- 7. Reaction of Electrons with DNA: Radiation Damage to Radiosensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the radiation chemistry of thymine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. γ-Radiolysis of aqueous thymine solutions. Determination of relative reaction rates of OH radicals - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Validation of a HPLC method for the measurement of erythrocyte encapsulated thymidine phosphorylase (EE-TP) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. meridian.allenpress.com [meridian.allenpress.com]
- 14. This compound | C10H16N2O5 | CID 165328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Gamma radiolysis of thymine in oxygen-free aqueous solution in the presence of electron affinic radiosensitizers: identification of stable products - PubMed [pubmed.ncbi.nlm.nih.gov]
5,6-Dihydrothymidine in UV-Irradiated DNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Exposure of DNA to ultraviolet (UV) radiation induces a variety of photoproducts, with 5,6-dihydrothymidine (DHT) being a less abundant but significant lesion. While cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) and pyrimidine (6-4) pyrimidone photoproducts (6-4PPs) are the major UV-induced DNA damages, DHT plays a crucial role in cellular responses to UV radiation, particularly by impacting DNA repair processes. This technical guide provides an in-depth overview of the formation of DHT in UV-irradiated DNA, its biological consequences, and the analytical methods for its detection and quantification. Detailed experimental protocols and signaling pathway diagrams are presented to aid researchers in their investigation of this specific type of DNA damage.
Introduction
Ultraviolet (UV) radiation, a component of sunlight, is a ubiquitous environmental mutagen that poses a constant threat to the integrity of the genome. Upon absorption by DNA, UV energy can induce the formation of various photolesions, which, if left unrepaired, can lead to mutations, genomic instability, and cell death. The most prevalent of these lesions are cyclobutane pyrimidine dimers (CPDs) and pyrimidine (6-4) pyrimidone photoproducts (6-4PPs). However, a range of other photoproducts, including this compound (DHT), are also formed.[1][2]
DHT is a saturated pyrimidine derivative formed by the reduction of the 5,6-double bond of thymine.[3] While it is a minor product of UV irradiation compared to CPDs and 6-4PPs, its formation is significant as it can be generated by both UVA and UVB radiation.[2][4] Furthermore, DHT is also a product of ionizing radiation and oxidative stress, highlighting its relevance in various DNA damage contexts.[5][6] The presence of DHT in DNA is not benign; it can impede the fidelity of DNA replication and transcription and can interfere with DNA repair mechanisms.[2][5] Specifically, DHT is recognized and processed by the Base Excision Repair (BER) pathway.[5][6] However, when present in clusters of DNA damage, DHT can impair the efficiency of this repair pathway, potentially leading to the accumulation of more deleterious lesions.[2][5][7]
Understanding the formation, biological impact, and repair of DHT is crucial for a comprehensive assessment of UV-induced DNA damage and its implications for human health, including carcinogenesis. This guide aims to provide researchers and professionals in drug development with the necessary technical information to study this compound in the context of UV-irradiated DNA.
Quantitative Data on this compound Formation
The yield of this compound upon UV irradiation is significantly lower than that of major photoproducts like CPDs and 6-4PPs. The exact quantum yields are challenging to determine and can vary depending on the DNA sequence, chromatin environment, and the specific wavelength of UV light.
| Photoproduct | Relative Yield (Compared to CPDs) | UV Wavelength Dependence | Reference |
| Cyclobutane Pyrimidine Dimers (CPDs) | 1 (Reference) | Predominantly formed by UVB (280-320 nm) and UVC (<280 nm); lower yields with UVA (320-400 nm).[4][8] | [4][8] |
| Pyrimidine (6-4) Pyrimidone Photoproducts (6-4PPs) | ~0.1 - 0.3 | Primarily formed by UVB and UVC; negligible formation with UVA.[4][8] | [4][8] |
| This compound (DHT) | <0.1 | Formed by UVA, UVB, and UVC.[1][2] | [1][2] |
Experimental Protocols
Quantification of this compound in Cultured Human Keratinocytes using HPLC-MS/MS
This protocol describes a method for the sensitive and specific quantification of this compound from UV-irradiated cultured human keratinocytes.
3.1.1. Materials and Reagents
-
Cultured human keratinocytes
-
Phosphate-buffered saline (PBS)
-
UV source (e.g., UV lamp with calibrated output for UVA and UVB)
-
DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit)
-
Nuclease P1
-
Alkaline phosphatase
-
Formic acid
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., [¹³C,¹⁵N₂]-5,6-dihydrothymidine)
-
HPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)
-
Reversed-phase C18 HPLC column
3.1.2. Experimental Procedure
-
Cell Culture and UV Irradiation:
-
Culture human keratinocytes to 80-90% confluency.
-
Wash cells twice with PBS.
-
Irradiate cells with a defined dose of UV radiation (e.g., 100 J/m² UVB or 100 kJ/m² UVA).
-
Immediately after irradiation, or after a desired repair incubation time, wash cells twice with ice-cold PBS.
-
Harvest cells by scraping and pellet by centrifugation.
-
-
DNA Extraction:
-
Extract genomic DNA from the cell pellet using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Determine the DNA concentration and purity using a spectrophotometer (A260/A280 ratio).
-
-
DNA Hydrolysis:
-
To 20 µg of DNA, add the stable isotope-labeled internal standard.
-
Add nuclease P1 (e.g., 2 units in 10 mM sodium acetate, pH 5.2) and incubate at 37°C for 1 hour.
-
Add alkaline phosphatase (e.g., 2 units in 100 mM Tris-HCl, pH 8.0) and incubate at 37°C for 1 hour to digest the DNA to nucleosides.
-
-
Sample Preparation for LC-MS/MS:
-
Terminate the enzymatic digestion by adding formic acid to a final concentration of 0.1%.
-
Centrifuge the sample to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate DHT from other nucleosides (e.g., 0-5 min, 2% B; 5-15 min, 2-30% B; 15-17 min, 30-95% B; 17-20 min, 95% B; 20-21 min, 95-2% B; 21-25 min, 2% B).
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both native DHT and the stable isotope-labeled internal standard. The exact m/z values will depend on the specific adducts formed during ionization.
-
Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum sensitivity.
-
-
-
Data Analysis:
-
Generate a calibration curve using the analytical standard of this compound.
-
Quantify the amount of DHT in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Express the results as the number of DHT lesions per 10⁶ nucleosides.
-
Signaling Pathways and Biological Consequences
The presence of this compound in DNA primarily triggers the Base Excision Repair (BER) pathway for its removal.
Base Excision Repair of this compound
The BER pathway is a multi-step process involving a series of enzymes that recognize and replace the damaged base.
Key Steps in BER of DHT:
-
Recognition and Excision: A DNA glycosylase, such as NTHL1 (Nth-like DNA glycosylase 1) or NEIL1 (Nei-like DNA glycosylase 1), recognizes the DHT lesion.[9] The glycosylase then cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site.[10]
-
AP Site Incision: AP Endonuclease 1 (APE1) recognizes the AP site and incises the phosphodiester backbone 5' to the lesion, generating a single-strand break with a 3'-hydroxyl group and a 5'-deoxyribosephosphate (dRP) moiety.[10]
-
End Processing and DNA Synthesis: DNA Polymerase β (Pol β) possesses both a dRP lyase activity, which removes the 5'-dRP, and a polymerase activity, which inserts the correct nucleotide (thymidine) into the resulting gap.[5][6]
-
Ligation: The DNA Ligase III/XRCC1 complex seals the remaining nick in the DNA backbone, completing the repair process.[5][6]
Impairment of BER by Clustered DHT Lesions
While isolated DHT lesions are efficiently repaired by BER, the presence of DHT in clustered DNA damage sites, where multiple lesions are located in close proximity, can significantly impair the repair process.[2][5][7] Studies have shown that a persistent DHT lesion can reduce the efficiency of the rejoining of nearby single-strand breaks or AP sites.[2][5] This impairment particularly affects the activities of DNA polymerase β and DNA ligase.[2][5] In such scenarios, there is a greater dependence on the long-patch BER pathway.[2][5]
Potential Downstream Signaling
The presence of unrepaired DNA damage, including DHT, can trigger broader cellular stress responses. While the direct signaling cascade initiated by DHT is not as well-characterized as that for bulky adducts, it is plausible that persistent DHT lesions, especially in the context of stalled replication forks, could activate downstream signaling pathways.
One potential pathway that could be activated is the cGAS-STING pathway.[11] This pathway is typically activated by the presence of cytosolic DNA, which can arise from genomic instability and stalled or collapsed replication forks. Persistent DHT lesions could contribute to such instability, leading to the activation of cGAS, subsequent production of cGAMP, and activation of STING. This, in turn, can trigger inflammatory responses and contribute to cellular senescence or apoptosis.
Conclusion
This compound, while a minor photoproduct of UV radiation, represents an important facet of UV-induced DNA damage. Its ability to be formed by a broad spectrum of UV wavelengths and its potential to interfere with the Base Excision Repair pathway underscore its biological significance. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the role of DHT in cellular responses to UV damage. A deeper understanding of the mechanisms of DHT formation, repair, and its impact on cellular signaling will be invaluable for developing strategies to mitigate the harmful effects of UV radiation and for the development of novel therapeutic interventions.
References
- 1. UVA Generates Pyrimidine Dimers in DNA Directly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5,6-Dihydrothymine impairs the base excision repair pathway of a closely opposed AP site or single-strand break - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ec.europa.eu [ec.europa.eu]
- 4. UVA-induced cyclobutane pyrimidine dimers form predominantly at thymine–thymine dipyrimidines and correlate with the mutation spectrum in rodent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunochemical quantitation of UV-induced oxidative and dimeric DNA damage to human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Base excision repair of oxidative DNA damage: from mechanism to disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 8. Higher cyclobutane pyrimidine dimer and (6-4) photoproduct yields in epidermis of normal humans with increased sensitivity to ultraviolet B radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein–Protein Interactions in Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA glycosylases: in DNA repair and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA damage-mediated cellular senescence promotes hand-foot syndrome that can be relieved by thymidine prodrug - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolism of 5,6-Dihydrothymidine in Humans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dihydrothymidine is a critical intermediate in the catabolic pathway of thymidine (B127349), a fundamental component of DNA. The metabolism of pyrimidines, including thymidine, is a crucial physiological process. Dysregulation of this pathway has been implicated in various metabolic disorders and can significantly impact the efficacy and toxicity of fluoropyrimidine-based chemotherapeutic agents. This technical guide provides an in-depth overview of the metabolism of this compound in humans, focusing on the enzymatic pathways, analytical methodologies for its quantification, and relevant enzyme kinetics. While direct pharmacokinetic data for this compound in humans is limited, this guide consolidates the current understanding of its metabolic fate.
Metabolic Pathway of this compound
The catabolism of thymine (B56734), derived from the breakdown of thymidine, to β-aminoisobutyric acid is a three-step enzymatic process. This compound is the product of the first and rate-limiting step in this pathway.
dot
Caption: Catabolic pathway of thymidine to β-aminoisobutyric acid.
The key enzymes involved in this pathway are:
-
Dihydropyrimidine Dehydrogenase (DPD): This is the initial and rate-limiting enzyme that catalyzes the reduction of thymine to this compound.
-
Dihydropyrimidinase (DHP): This enzyme is responsible for the hydrolytic ring opening of this compound to N-carbamyl-β-aminoisobutyric acid.
-
β-Ureidopropionase (βUP): This enzyme catalyzes the final step, converting N-carbamyl-β-aminoisobutyric acid to β-aminoisobutyric acid, ammonia, and carbon dioxide.[1][2]
Quantitative Data
Direct and comprehensive pharmacokinetic data for this compound in humans, such as half-life, clearance, and volume of distribution, are not extensively available in the literature. Its transient nature as an intermediate metabolite makes such studies challenging. However, enzyme kinetic data for the enzymes involved in its metabolism have been reported from various sources, including human tissues.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Source | Km (µM) | Vmax | Reference |
| Dihydropyrimidine Dehydrogenase (DPD) | Thymine | Human Liver | 1.5 | 0.13 µmol/min/mg | [3] |
| Dihydropyrimidinase (DHP) | 5,6-Dihydrothymine | Rat Liver | - | - | [4] |
| β-Ureidopropionase (βUP) | N-Carbamyl-β-alanine | Human Liver | 15.5 ± 1.9 | - | [5] |
Experimental Protocols
Accurate quantification of this compound and the assessment of the activity of the enzymes involved in its metabolism are crucial for research and clinical applications. Below are detailed methodologies for key experiments.
Quantification of this compound by LC-MS/MS
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of thymine, this compound, and other pyrimidine (B1678525) metabolites in human plasma.[6]
dot
Caption: Workflow for LC-MS/MS quantification of this compound.
Materials:
-
Human plasma samples
-
Internal standards (e.g., stable isotope-labeled this compound)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
To 200 µL of plasma, add the internal standard solution.
-
Precipitate proteins by adding a sufficient volume of cold acetonitrile (e.g., 600 µL).
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 0.1% formic acid in water).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analytes of interest.
-
Flow Rate: e.g., 0.3 mL/min.
-
Injection Volume: e.g., 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM transitions for this compound and its internal standard need to be optimized.
-
-
-
Data Analysis:
-
Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a matrix-matched standard.
-
Dihydropyrimidine Dehydrogenase (DPD) Enzyme Assay
This protocol describes a method to measure the activity of DPD in peripheral blood mononuclear cells (PBMCs) or liver microsomes. The assay is based on monitoring the conversion of a substrate (e.g., radiolabeled thymine or uracil) to its dihydropyrimidine product.[7]
Materials:
-
Isolated PBMCs or liver microsomes
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
NADPH
-
[³H]Thymine or [¹⁴C]Uracil
-
Scintillation cocktail and counter or HPLC system for product separation and quantification.
Procedure:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, NADPH, and the cell lysate or microsomal fraction.
-
-
Initiation of Reaction:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the radiolabeled substrate.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding a quenching solution (e.g., perchloric acid).
-
-
Product Analysis:
-
Separate the product (e.g., [³H]dihydrothymine) from the substrate using reverse-phase HPLC.
-
Quantify the amount of product formed using a radiodetector or by collecting fractions and performing liquid scintillation counting.
-
-
Calculation of Activity:
-
Calculate the enzyme activity as nmol of product formed per minute per mg of protein.
-
dot
Caption: Workflow for Dihydropyrimidine Dehydrogenase (DPD) enzyme assay.
Dihydropyrimidinase (DHP) Enzyme Assay
This protocol outlines a method for determining DHP activity, which can be adapted from studies on rat liver homogenates.[4] The assay measures the conversion of 5,6-dihydrouracil or 5,6-dihydrothymine to their respective N-carbamoyl-β-amino acids.
Materials:
-
Liver homogenate or other tissue preparations
-
Tris-HCl buffer (pH 8.5)
-
5,6-Dihydrothymine
-
Reagents for product detection (e.g., HPLC-based quantification of N-carbamoyl-β-aminoisobutyric acid).
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the tissue homogenate and Tris-HCl buffer.
-
-
Reaction Initiation:
-
Pre-warm the mixture to 37°C.
-
Start the reaction by adding 5,6-dihydrothymine.
-
-
Incubation:
-
Incubate at 37°C for a specified time.
-
-
Reaction Termination:
-
Stop the reaction, for example, by adding acid to precipitate proteins.
-
-
Product Quantification:
-
After centrifugation, analyze the supernatant for the formation of N-carbamoyl-β-aminoisobutyric acid using an appropriate analytical method such as HPLC.
-
-
Activity Calculation:
-
Determine the enzyme activity based on the amount of product formed over time per mg of protein.
-
β-Ureidopropionase (βUP) Enzyme Assay
This radiochemical assay measures the activity of β-ureidopropionase in human liver homogenates by detecting the release of ¹⁴CO₂ from radiolabeled N-carbamyl-β-alanine.[5]
Materials:
-
Human liver homogenate
-
[¹⁴C]N-carbamyl-β-alanine (can be prepared from [2-¹⁴C]5,6-dihydrouracil)
-
Reaction buffer
-
Scintillation vials and cocktail
-
Apparatus to trap ¹⁴CO₂
Procedure:
-
Reaction:
-
Combine the liver homogenate with the reaction buffer and [¹⁴C]N-carbamyl-β-alanine in a sealed vessel.
-
-
Incubation:
-
Incubate the mixture at 37°C.
-
-
CO₂ Trapping:
-
The released ¹⁴CO₂ is trapped in a suitable absorbent (e.g., a filter paper soaked in a trapping agent) placed within the sealed vessel.
-
-
Measurement:
-
After the incubation period, the filter paper is transferred to a scintillation vial containing a scintillation cocktail.
-
-
Quantification:
-
The radioactivity is measured using a liquid scintillation counter.
-
-
Activity Calculation:
-
The enzyme activity is calculated based on the amount of ¹⁴CO₂ produced per unit time per mg of protein.
-
Conclusion
The metabolism of this compound is a key component of pyrimidine catabolism in humans, orchestrated by a series of enzymatic reactions. While direct in vivo pharmacokinetic data for this specific metabolite remains elusive, a comprehensive understanding of the metabolic pathway and the enzymes involved is crucial for researchers in drug development and metabolic diseases. The detailed experimental protocols provided in this guide offer robust methods for the quantification of this compound and the characterization of the associated enzyme activities, enabling further investigation into the physiological and pathological roles of this metabolic pathway. Future research focusing on in vivo tracer studies in humans may provide more definitive pharmacokinetic parameters for this compound and its metabolites.
References
- 1. Beta-ureidopropionase - Wikipedia [en.wikipedia.org]
- 2. medlineplus.gov [medlineplus.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Purification, characterization and inhibition of dihydropyrimidinase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A radiochemical assay for beta-ureidopropionase using radiolabeled N-carbamyl-beta-alanine obtained via hydrolysis of [2-(14)C]5, 6-dihydrouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.tue.nl [pure.tue.nl]
- 7. ijopp.org [ijopp.org]
enzymatic repair of 5,6-Dihydrothymidine lesions
An In-Depth Technical Guide to the Enzymatic Repair of 5,6-Dihydrothymidine Lesions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of the genome is under constant assault from both endogenous and exogenous sources, leading to a variety of DNA lesions. Among these, this compound (DHT), a saturated pyrimidine (B1678525) derivative, is a significant form of DNA damage predominantly caused by ionizing radiation under anoxic conditions and by other reactive oxygen species (ROS).[1][2][3] Unlike some other lesions, DHT is not considered highly mutagenic but acts as a potent blocker of DNA replication and transcription, which can lead to cytotoxicity if left unrepaired. The primary cellular defense against DHT is the Base Excision Repair (BER) pathway, a highly conserved mechanism initiated by specialized DNA glycosylases. This guide provides a detailed overview of the enzymatic processes involved in DHT repair, quantitative data on enzyme specificity, experimental protocols for studying these mechanisms, and the implications for therapeutic drug development.
The Primary Repair Pathway: Base Excision Repair (BER)
The Base Excision Repair (BER) pathway is the principal mechanism for the recognition and removal of this compound from DNA. This multi-step process involves a coordinated series of enzymes to excise the damaged base, process the resulting abasic site, and restore the original DNA sequence.
The canonical BER pathway for DHT proceeds as follows:
-
Recognition and Excision : A DNA glycosylase recognizes the DHT lesion and cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, releasing the free DHT base. This creates an apurinic/apyrimidinic (AP) site, also known as an abasic site.
-
AP Site Incision : An AP endonuclease, primarily APE1 in humans, cleaves the phosphodiester backbone 5' to the AP site, generating a 3'-hydroxyl (3'-OH) group and a 5'-deoxyribosephosphate (5'-dRP) moiety.
-
End Processing and DNA Synthesis :
-
In Short-Patch BER (SP-BER) , DNA Polymerase β (Pol β) removes the 5'-dRP group and inserts a single correct nucleotide.
-
In Long-Patch BER (LP-BER) , which may be favored in certain contexts, a longer stretch of 2-10 nucleotides is synthesized by polymerases such as Pol β, Pol δ/ε, with the help of PCNA. Flap endonuclease 1 (FEN1) is required to remove the displaced DNA strand containing the 5'-dRP.
-
-
Ligation : DNA Ligase (Lig IIIα in SP-BER or Lig I in LP-BER) seals the remaining nick in the DNA backbone, completing the repair process.
Bifunctional DNA glycosylases, which include the key enzymes that recognize DHT, possess an intrinsic AP lyase activity that can incise the DNA backbone at the AP site after base removal, creating a single-nucleotide gap with modified termini that require further processing by other enzymes like APE1 or polynucleotide kinase phosphatase (PNKP).
References
- 1. Synthesis of DNA fragments containing 5,6-dihydrothymine, a major product of thymine gamma radiolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA damage induced by low-energy electrons: conversion of thymine to 5,6-dihydrothymine in the oligonucleotide trimer TpTpT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Incorporation of 5,6-Dihydrothymidine into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dihydrothymidine (DHdT), a non-aromatic analog of thymidine, is a significant product of DNA damage caused by ionizing radiation and oxidative stress. Its presence in DNA can have profound biological consequences, including the disruption of DNA replication and transcription, and it is a key substrate for DNA repair pathways. The site-specific incorporation of this compound into synthetic oligonucleotides is a critical tool for researchers studying the mechanisms of DNA damage, repair, and mutagenesis. These modified oligonucleotides serve as valuable probes to investigate the substrate specificity of DNA repair enzymes, to elucidate the structural and functional consequences of this type of DNA lesion, and to develop potential therapeutic agents that modulate DNA repair processes.
This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into oligonucleotides, their subsequent purification and analysis, and the characterization of their biophysical and biochemical properties.
Applications
The primary applications for oligonucleotides containing this compound revolve around the study of DNA damage and repair. Specific uses include:
-
Elucidation of DNA Repair Pathways: Serving as substrates for enzymes involved in the Base Excision Repair (BER) pathway to identify and characterize the specific glycosylases and other enzymes responsible for the recognition and removal of this lesion.[1][2][3]
-
Structural Studies: Investigating the conformational changes induced by this compound in the DNA double helix and its impact on DNA stability.
-
Probing DNA-Protein Interactions: Analyzing the binding affinity and specificity of DNA polymerases, transcription factors, and other DNA-binding proteins to DNA containing this lesion.
-
Development of Research Tools: Acting as standards and probes in assays designed to detect and quantify DNA damage.
-
Drug Discovery: Screening for and characterizing inhibitors or modulators of DNA repair pathways, which can be valuable in cancer therapy to sensitize tumor cells to radiation or chemotherapy.
Experimental Protocols
Synthesis of this compound Phosphoramidite (B1245037)
The synthesis of the this compound phosphoramidite building block is a crucial first step. Due to the instability of the 5,6-dihydrothymine base under standard oligonucleotide deprotection conditions (e.g., concentrated ammonium (B1175870) hydroxide), specialized protecting groups are required for the exocyclic amines of dA, dG, and dC to allow for milder deprotection conditions.[4]
Materials:
-
This compound
-
Dimethoxytrityl chloride (DMT-Cl)
-
Pyridine (anhydrous)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM, anhydrous)
-
Acetonitrile (B52724) (anhydrous)
-
Silica (B1680970) gel for column chromatography
Protocol:
-
5'-O-DMT Protection:
-
Dissolve this compound in anhydrous pyridine.
-
Add dimethoxytrityl chloride (DMT-Cl) in portions while stirring at room temperature.
-
Monitor the reaction by TLC until completion.
-
Quench the reaction with methanol (B129727) and evaporate the solvent under reduced pressure.
-
Purify the resulting 5'-O-DMT-5,6-dihydrothymidine by silica gel column chromatography.
-
-
Phosphitylation:
-
Dissolve the dried 5'-O-DMT-5,6-dihydrothymidine in anhydrous dichloromethane.
-
Add N,N-diisopropylethylamine (DIPEA).
-
Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite at 0°C under an inert atmosphere (e.g., argon).
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction with anhydrous acetonitrile.
-
Purify the crude product by precipitation in cold hexane (B92381) or by silica gel chromatography to yield the this compound phosphoramidite.
-
Confirm the product identity and purity by ³¹P NMR and mass spectrometry.
-
Automated Oligonucleotide Synthesis
The incorporation of the this compound phosphoramidite into an oligonucleotide sequence is performed using a standard automated DNA synthesizer.
Materials:
-
This compound phosphoramidite (dissolved in anhydrous acetonitrile)
-
Standard DNA phosphoramidites (A, C, G, T) with mild protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG)
-
Controlled Pore Glass (CPG) solid support
-
Standard DNA synthesis reagents (activator, capping reagents, oxidizing agent, deblocking solution)
Protocol:
-
Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the standard concentration used on the synthesizer (typically 0.1 M).
-
Install the phosphoramidite solution on a designated port on the DNA synthesizer.
-
Program the desired oligonucleotide sequence, specifying the position for the incorporation of this compound.
-
Use a standard synthesis cycle, but it may be beneficial to increase the coupling time for the modified phosphoramidite to ensure high coupling efficiency.
-
Upon completion of the synthesis, keep the terminal 5'-DMT group on if purification by reverse-phase HPLC is intended.
References
- 1. 5,6-Dihydrothymine impairs the base excision repair pathway of a closely opposed AP site or single-strand break - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Base excision repair - Wikipedia [en.wikipedia.org]
- 3. Base excision repair of oxidative DNA damage: from mechanism to disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of DNA fragments containing 5,6-dihydrothymine, a major product of thymine gamma radiolysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 5,6-Dihydrothymidine Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the synthesis of 5,6-dihydrothymidine phosphoramidite (B1245037), a crucial building block for the incorporation of this modified nucleoside into synthetic oligonucleotides. This compound is a significant product of DNA damage and its presence in oligonucleotides is vital for studies in DNA repair, mutagenesis, and drug development. The protocols outlined herein cover the synthesis of the this compound nucleoside via catalytic hydrogenation of thymidine, the selective protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, and the final phosphitylation of the 3'-hydroxyl group to yield the desired phosphoramidite. This application note includes comprehensive experimental procedures, tables of quantitative data, and a visual representation of the synthesis workflow to aid researchers in the successful preparation of this important reagent.
Introduction
The study of DNA damage and repair mechanisms is fundamental to understanding cellular processes, aging, and the development of diseases such as cancer. 5,6-dihydrothymine is a common form of DNA damage, and the ability to incorporate its corresponding nucleoside, this compound, into synthetic oligonucleotides is essential for a variety of research applications. These modified oligonucleotides serve as valuable tools for investigating the structural and functional consequences of this type of DNA lesion, as well as for the development of novel therapeutic agents.
The synthesis of this compound phosphoramidite presents unique challenges due to the potential instability of the modified base under standard oligonucleotide synthesis conditions. Therefore, a robust and well-defined protocol is necessary to ensure high-yield and high-purity production of this critical reagent. This document provides a comprehensive guide for the synthesis, purification, and characterization of this compound phosphoramidite, enabling its accessibility to the broader scientific community.
Synthesis Workflow
The overall synthetic pathway for this compound phosphoramidite is depicted in the workflow diagram below. The process begins with the reduction of the 5,6-double bond of thymidine, followed by the protection of the 5'-hydroxyl group, and concludes with the introduction of the phosphoramidite moiety at the 3'-position.
Application Note: Quantification of 5,6-Dihydrothymidine in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,6-Dihydrothymidine (DHT), also known as 5,6-dihydro-5-methyluracil, is a direct metabolite of thymine (B56734). Its formation is a critical step in the pyrimidine (B1678525) catabolic pathway, catalyzed by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD).[1][2] DPD is the rate-limiting enzyme in this pathway and is also responsible for the metabolism of fluoropyrimidine drugs like 5-fluorouracil (B62378) (5-FU), which are commonly used in cancer chemotherapy.[2][3]
The activity of DPD can vary significantly among individuals, and DPD deficiency can lead to severe, life-threatening toxicity in patients receiving standard doses of 5-FU. Therefore, accurately quantifying the levels of thymine and its metabolite, this compound, in biological fluids such as plasma and urine can serve as a valuable tool for assessing in vivo DPD activity.[1] This allows for phenotyping of patients, potentially enabling personalized dosing strategies to minimize toxicity and improve therapeutic outcomes.
This application note provides detailed protocols for the quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold-standard analytical technique, and an alternative method using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.
Analytical Methodologies
The accurate quantification of this compound can be achieved through several advanced analytical techniques.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used method due to its high sensitivity, specificity, and applicability to complex biological matrices. It allows for the direct analysis of DHT with minimal sample preparation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a powerful alternative but requires a derivatization step to increase the volatility and thermal stability of DHT.[4] Silylation is a common derivatization method used for this purpose.[5]
Protocol 1: Quantification of this compound in Human Plasma and Urine by LC-MS/MS
This protocol details a robust and validated method for the simultaneous determination of thymine and this compound in plasma and urine.[2][6]
2.1 Principle
The method involves a simple protein precipitation step to extract this compound and an internal standard (IS), typically a deuterated analog like deuterated-thymine, from the biological matrix.[2][6] The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity.[6]
2.2 Materials and Reagents
-
This compound (>98.0% purity)
-
Thymine (>97% purity)
-
Deuterated-Thymine (internal standard)
-
Acetonitrile (UPLC or HPLC grade)
-
Methanol (B129727) (UPLC or HPLC grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Human Plasma/Urine (for calibration and quality control)
2.3 Experimental Workflow: LC-MS/MS Sample Preparation
2.4 Step-by-Step Sample Preparation Protocol
-
Sample Collection: Collect blood in heparinized tubes and centrifuge to obtain plasma. Collect urine samples as required. Store samples at -80°C until analysis.
-
Preparation: Thaw samples on ice. For urine samples, dilute as needed with ultrapure water.
-
Extraction: To a 200 µL aliquot of plasma or diluted urine in a microcentrifuge tube, add 1 mL of the internal standard solution (e.g., deuterated-thymine in acetonitrile).[6]
-
Precipitation: Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[7]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 150 µL of the mobile phase, such as 0.1% formic acid in water.[2][6] Vortex briefly to ensure the residue is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
2.5 Instrumental Parameters
The following table summarizes typical LC-MS/MS parameters for the analysis of this compound.[6]
| Parameter | Typical Setting |
| LC System | UPLC or HPLC System |
| Column | Waters Symmetry C8 (150 mm × 3.9 mm; 5 µm) or equivalent |
| Mobile Phase A | 0.1% (w/w) formic acid in water |
| Mobile Phase B | 15% (v/v) methanol in acetonitrile |
| Elution | Gradient elution |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 10 - 50 µL |
| Column Temperature | 40 - 50 °C |
| MS/MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode |
| MRM Transitions (m/z) | Thymine: 127.1 → 110.0This compound (DHT): 129.1 → 68.9d-Thymine (IS): 131.1 → 114.0 |
| Dwell Time | 50 - 100 ms |
2.6 Method Performance
The following table summarizes quantitative data from validated LC-MS/MS methods.[1][6]
| Analyte | Matrix | LLOQ (ng/mL) | Linearity Range (µg/L or ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) |
| This compound | Plasma | 5 - 6.55 | 2 - 500 (µg/L) | < 15% | < 15% |
| up to 800 (ng/mL) | < 8.0% | < 7.6% | |||
| Thymine | Plasma | 5 - 0.95 | 2 - 500 (µg/L) | < 15% | < 15% |
| up to 80 (ng/mL) | < 8.0% | < 7.6% | |||
| This compound | Urine | 10 | 2 - 500 (µg/L) | < 15% | < 15% |
| Thymine | Urine | 10 | 2 - 500 (µg/L) | < 15% | < 15% |
LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation.
Protocol 2: Quantification by GC-MS (after Derivatization)
This protocol provides an alternative method using GC-MS, which requires chemical derivatization to make this compound suitable for gas-phase analysis.[5]
3.1 Principle
The method involves sample extraction and cleanup, followed by a two-step derivatization process.[8] First, methoximation protects ketone groups. Second, silylation replaces active hydrogens on hydroxyl and amine groups with a trimethylsilyl (B98337) (TMS) group, significantly increasing the analyte's volatility and thermal stability.[4][8] The resulting TMS-derivatized DHT is then analyzed by GC-MS.
3.2 Materials and Reagents
-
All reagents from Protocol 1
-
Methoxyamine hydrochloride (MeOX)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
3.3 Experimental Workflow: GC-MS Sample Preparation & Derivatization
3.4 Step-by-Step Sample Preparation and Derivatization Protocol
-
Extraction: Perform an initial liquid-liquid extraction of the biological sample (e.g., using ethyl acetate) after adding an internal standard.[7]
-
Drying: Dry the organic extract completely under a nitrogen stream. It is critical to remove all water, as it interferes with the silylation reaction.[8]
-
Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Incubate at 37°C for 90 minutes with shaking.[8] This step protects carbonyl groups.
-
Silylation (Derivatization): Add 80 µL of MSTFA to the sample. Incubate at 37°C for 30 minutes with shaking.[8] This step replaces active hydrogens with TMS groups.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
3.5 Instrumental Parameters
| Parameter | Typical Setting |
| GC System | Gas Chromatograph with Autosampler |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |
| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |
| Injection Mode | Splitless |
| Inlet Temperature | 250 - 280 °C |
| Oven Program | Start at 70°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min |
| MS System | Single Quadrupole or Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electron Ionization (EI) at 70 eV |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Acquisition Mode | Scan (for identification) or Selected Ion Monitoring (SIM) for quantification |
Biological Context: Thymine Catabolism
This compound is a key intermediate in the breakdown pathway of thymine. Understanding this pathway is crucial for interpreting the quantitative results, especially in the context of DPD enzyme activity assessment.
References
- 1. pure.tue.nl [pure.tue.nl]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping critically depend on blood and plasma storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Simultaneous determination of thymine and its sequential catabolites dihydrothymine and β-ureidoisobutyrate in human plasma and urine using liquid chromatography-tandem mass spectrometry with pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Application Note: Quantification of 5,6-Dihydrothymidine in Biological Samples Using High-Performance Liquid Chromatography
Abstract
This application note details a sensitive and reliable method for the analysis of 5,6-dihydrothymidine, a key biomarker for oxidative DNA damage, using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol described herein is intended for researchers, scientists, and professionals in drug development engaged in the study of DNA damage and repair. This document provides a comprehensive guide, including sample preparation from biological matrices, detailed HPLC parameters, and method validation data.
Introduction
This compound is a non-mutagenic but cytotoxic DNA lesion formed through the saturation of the 5,6-double bond of thymine (B56734) residues. This lesion can be induced by various endogenous and exogenous factors, including ionizing radiation and oxidative stress. Accurate quantification of this compound is crucial for understanding the mechanisms of DNA damage, evaluating the efficacy of radioprotective agents, and monitoring the cellular response to genotoxic stress. High-Performance Liquid Chromatography (HPLC) offers a robust and widely accessible platform for the separation and quantification of this and other DNA adducts.
Experimental Protocol
This protocol outlines the necessary steps for the extraction of DNA from biological samples, its enzymatic hydrolysis into individual nucleosides, and subsequent analysis by HPLC.
Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
Deoxyribonucleoside standards (dC, dG, dA, T) (Sigma-Aldrich or equivalent)
-
Nuclease P1 (from Penicillium citrinum)
-
Alkaline Phosphatase (from E. coli)
-
Proteinase K
-
RNase A
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Ethanol (100% and 70%)
-
Sodium Acetate (B1210297) (3 M, pH 5.2)
-
Tris-HCl, EDTA, NaCl
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
Ammonium Acetate
-
Ultrapure water
Sample Preparation: DNA Extraction and Hydrolysis
-
Cell Lysis and Protein Digestion: Resuspend cell pellets in lysis buffer (10 mM Tris-HCl, 100 mM NaCl, 25 mM EDTA, 0.5% SDS, pH 8.0) containing 0.5 mg/mL Proteinase K. Incubate at 50°C for 3 hours.
-
RNA Removal: Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 1 hour.
-
DNA Extraction: Perform phenol:chloroform:isoamyl alcohol extractions until the aqueous phase is clear.
-
DNA Precipitation: Precipitate the DNA by adding 1/10 volume of 3 M sodium acetate and 2.5 volumes of ice-cold 100% ethanol.
-
DNA Washing and Resuspension: Wash the DNA pellet with 70% ethanol, air dry, and resuspend in ultrapure water.
-
Enzymatic Hydrolysis:
-
To 50 µg of DNA, add Nuclease P1 to a final concentration of 2 units/µg DNA in a buffer of 20 mM sodium acetate, 10 mM zinc sulfate, pH 5.3.
-
Incubate at 37°C for 2 hours.
-
Add Alkaline Phosphatase to a final concentration of 0.1 units/µg DNA in a buffer of 50 mM Tris-HCl, pH 8.5.
-
Incubate at 37°C for 2 hours.
-
-
Sample Filtration: Filter the hydrolyzed sample through a 0.22 µm syringe filter before HPLC injection.
HPLC Instrumentation and Conditions
The following HPLC conditions are a representative method compiled from established protocols for the analysis of DNA adducts.
| Parameter | Value |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 5.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 20% B over 20 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 20 µL |
| Detection | UV at 230 nm[1] |
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated HPLC method for the analysis of dihydrothymine (B131461) and related compounds. This data is representative of the expected performance for the analysis of this compound.
| Parameter | Uracil | Dihydrouracil | Thymine | Dihydrothymine |
| Linearity Range (ng/mL) | 2.50–80.0 | 25.0–800 | 2.50–80.0 | 25.0–800 |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.998 | ≥ 0.998 | ≥ 0.998 |
| Intra-assay Precision (%CV) | ≤ 8.0 | ≤ 8.0 | ≤ 8.0 | ≤ 8.0 |
| Inter-assay Precision (%CV) | ≤ 7.6 | ≤ 7.6 | ≤ 7.6 | ≤ 7.6 |
| Accuracy (%) | 93.6–101.4 | 93.6–101.4 | 93.6–101.4 | 93.6–101.4 |
| Lower Limit of Quantification (ng/mL) | 2.41 | 21.5 | 0.95 | 6.55 |
Data adapted from a validated UPLC-MS/MS method for uracil, dihydrouracil, thymine, and dihydrothymine in human plasma.
Visualizations
Experimental Workflow for this compound Analysis
Caption: A flowchart illustrating the key steps from biological sample to the final quantification of this compound.
Signaling Pathway Context: DNA Damage and Repair
References
Application Notes and Protocols for the Mass Spectrometry Analysis of 5,6-Dihydrothymidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dihydrothymidine is a modified pyrimidine (B1678525) nucleoside and a product of thymidine (B127349) metabolism. As a key metabolite in the pyrimidine catabolism pathway, its quantification in biological matrices is crucial for studying various physiological and pathological processes, including DNA damage and repair, and certain metabolic disorders. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for the analysis of this compound, enabling researchers and clinicians to accurately measure its levels in complex biological samples.
These application notes provide a comprehensive guide to the analysis of this compound using mass spectrometry, including detailed experimental protocols and data presentation for quantitative analysis.
Quantitative Data
The following table summarizes the key mass spectrometry parameters for the quantitative analysis of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
| This compound | C₁₀H₁₆N₂O₅ | 244.24 | 245.1 | 129.1 | 15 | Positive |
Note: The precursor ion in negative mode [M-H]⁻ is m/z 243.1. The product ions and collision energy provided are typical starting points for method development and may require optimization based on the specific instrument and experimental conditions.
Signaling Pathway: Pyrimidine Catabolism
This compound is an intermediate in the catabolic pathway of thymine, a fundamental component of DNA. Understanding this pathway is essential for interpreting the biological significance of this compound levels.
Caption: Pyrimidine catabolism pathway showing the degradation of thymidine.
Experimental Workflow for LC-MS/MS Analysis
A typical workflow for the quantitative analysis of this compound from biological samples using LC-MS/MS is depicted below.
Caption: General workflow for this compound analysis by LC-MS/MS.
Experimental Protocols
Sample Preparation: Extraction from Urine
This protocol is designed for the extraction of this compound and other polar metabolites from urine samples for LC-MS/MS analysis.
Materials:
-
Urine samples
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of this compound)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
Autosampler vials with inserts
Procedure:
-
Thaw frozen urine samples on ice.
-
Vortex the samples to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, combine 100 µL of urine with 400 µL of cold ACN containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.
-
Dry the supernatant completely under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% formic acid).
-
Vortex for 30 seconds to ensure the pellet is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial with an insert for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for retaining and separating polar analytes like this compound.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
Time (min) %B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimize based on the instrument manufacturer's recommendations.
-
Multiple Reaction Monitoring (MRM):
-
This compound: 245.1 > 129.1 (Collision Energy: 15 eV)
-
Internal Standard: Use the appropriate transition for the selected IS.
-
Fragmentation of this compound
The primary fragmentation of the protonated this compound molecule ([M+H]⁺ at m/z 245.1) involves the cleavage of the glycosidic bond, resulting in the formation of the protonated dihydrothymine (B131461) base as the major product ion.
Caption: Fragmentation of this compound in positive ion mode.
Conclusion
The methods outlined in these application notes provide a robust framework for the sensitive and specific quantification of this compound in biological samples. The provided protocols for sample preparation and LC-MS/MS analysis, along with the quantitative data and pathway information, will aid researchers, scientists, and drug development professionals in their studies involving pyrimidine metabolism and its role in health and disease. It is recommended to perform method validation to ensure the accuracy and precision of the results in your specific laboratory setting.
Application Notes and Protocols for Studying DNA Polymerase Beta Activity in the Presence of 5,6-Dihydrothymidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA polymerase beta (Pol β), a key enzyme in the base excision repair (BER) pathway, is responsible for filling single-nucleotide gaps in DNA that arise from the removal of damaged bases.[1][2] One such form of DNA damage is 5,6-dihydrothymidine (DHT), a lesion often induced by ionizing radiation.[1] The presence of DHT in a DNA template has been shown to impair the activity of Pol β and subsequent ligation steps in the BER pathway, making the study of this interaction critical for understanding DNA repair mechanisms and for the development of therapeutic agents that modulate these processes.[1]
These application notes provide a comprehensive guide for researchers interested in investigating the effects of this compound on the enzymatic activity of DNA polymerase beta. The protocols outlined below describe methods for assessing Pol β activity, determining kinetic parameters, and evaluating the inhibitory potential of DHT.
Data Presentation
Table 1: Kinetic Parameters of DNA Polymerase Beta
| Parameter | Description | Typical Value (for correct nucleotide incorporation) | Reference |
| kpol | Rate of polymerization (nucleotide incorporation) | ~54 s-1 | [2] |
| Kd (dNTP) | Dissociation constant for the incoming nucleotide | ~38 µM | [2] |
| Catalytic Efficiency (kpol/Kd) | Overall efficiency of nucleotide incorporation | ~1.4 µM-1s-1 | [2] |
Table 2: Inhibition of DNA Polymerase Beta by Various Compounds
| Inhibitor | Type of Inhibition | IC50 | Ki | Reference |
| 2',3'-dideoxythymidine 5'-triphosphate (ddTTP) | Chain Terminator | Not Reported | < 2 µM | [3] |
| Covalent Inhibitor 14 | Irreversible | Not Reported | 1.8 ± 0.45 µM | [4] |
| Non-native Nucleotide 28 | Noncompetitive | Not Reported | ≤ 70 nM | [5] |
| This compound (DHT) | Impairment of BER | Not Available | Not Available | [1] |
Note: The inhibitory effect of this compound on Pol β is observed when DHT is present as a lesion within the DNA template, rather than acting as a small molecule inhibitor.[1] Therefore, traditional IC50 or Ki determination methods may not be directly applicable. The impact is typically measured as a reduction in the efficiency of DNA repair.[1]
Experimental Protocols
Protocol 1: In Vitro DNA Polymerase Beta Activity Assay using a Fluorescence-Based Method
This protocol describes a method to measure the polymerase activity of Pol β using a fluorescent dye that intercalates with double-stranded DNA (dsDNA). The increase in fluorescence is proportional to the amount of dsDNA synthesized.
Materials:
-
Recombinant human DNA polymerase beta (Pol β)
-
Single-stranded DNA template containing a primer binding site (and a this compound lesion for experimental conditions)
-
Complementary primer
-
dNTP mix (dATP, dCTP, dGTP, dTTP)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 100 mM KCl, 0.1 mg/mL BSA)
-
Fluorescent dsDNA-binding dye (e.g., SYBR Green I or a similar dye from a commercial kit)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare the DNA Substrate: Anneal the primer to the single-stranded DNA template (both control and DHT-containing) by mixing them in a 1:1.2 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl), heating to 95°C for 5 minutes, and then slowly cooling to room temperature.
-
Reaction Setup: In a 96-well black microplate, prepare the reaction mixture (final volume of 50 µL) as follows:
-
Assay Buffer (to final 1x concentration)
-
Annealed DNA substrate (e.g., 50 nM final concentration)
-
dNTP mix (e.g., 100 µM final concentration of each dNTP)
-
(Optional) Test compounds if screening for inhibitors.
-
-
Initiate the Reaction: Add Pol β to each well to a final concentration of, for example, 10 nM.
-
Incubation: Incubate the plate at 37°C for a specified time course (e.g., 0, 5, 10, 15, 30, 60 minutes).
-
Stop the Reaction: Terminate the reaction by adding an equal volume of a stop solution containing EDTA (e.g., 50 mM EDTA).
-
Fluorescence Measurement: Add the fluorescent dsDNA-binding dye to each well according to the manufacturer's instructions. Incubate in the dark for 5-10 minutes.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen dye.
-
Data Analysis: Subtract the background fluorescence (no enzyme control) from all readings. Plot the fluorescence intensity against time to determine the initial reaction velocity. Compare the activity on the control template versus the DHT-containing template.
Protocol 2: Primer Extension Assay to Analyze Pol β Activity on a DHT-Containing Template
This protocol allows for the direct visualization of Pol β's ability to extend a primer annealed to a template containing a site-specific this compound lesion.
Materials:
-
Recombinant human DNA polymerase beta (Pol β)
-
Oligonucleotide template containing a single, site-specific this compound lesion
-
Control oligonucleotide template of the same sequence with a standard thymidine
-
5'-radiolabeled primer (e.g., with 32P)
-
dNTP mix
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 100 mM KCl)
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
TBE buffer
-
Phosphorimager and cassettes
Procedure:
-
Primer Labeling: Label the 5'-end of the primer using T4 polynucleotide kinase and [γ-32P]ATP according to standard protocols. Purify the labeled primer.
-
Substrate Annealing: Anneal the 32P-labeled primer to the control and DHT-containing templates in a 1:1.5 molar ratio as described in Protocol 1.
-
Reaction Setup: Prepare the reaction mixtures (final volume of 20 µL) in microcentrifuge tubes:
-
Reaction Buffer (to final 1x concentration)
-
Annealed primer/template DNA (e.g., 25 nM final concentration)
-
dNTP mix (e.g., 100 µM final concentration of each dNTP)
-
-
Initiate the Reaction: Add Pol β to each tube to a final concentration of, for example, 5 nM.
-
Time Course Incubation: Incubate the reactions at 37°C. At various time points (e.g., 0, 1, 2, 5, 10, 20 minutes), remove aliquots (e.g., 2 µL) and transfer them to tubes containing an equal volume of Stop Solution.
-
Denaturation: Heat the samples in Stop Solution at 95°C for 5 minutes immediately before loading onto the gel.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the gel in TBE buffer until the dye markers have migrated to the desired position.
-
Visualization and Quantification: Dry the gel and expose it to a phosphorimager screen. Scan the screen and quantify the intensity of the bands corresponding to the unextended primer and the extended products.
-
Data Analysis: Calculate the percentage of primer extension at each time point for both the control and DHT-containing templates. This will reveal any stalling or inhibition of Pol β activity caused by the DHT lesion.
Visualizations
Caption: The Base Excision Repair (BER) pathway for repairing damaged DNA bases.
Caption: Experimental workflow for studying Pol β activity with DHT-containing DNA.
References
- 1. 5,6-Dihydrothymine impairs the base excision repair pathway of a closely opposed AP site or single-strand break - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Triad Interaction in the Fingers Subdomain of DNA Polymerase Beta Controls Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2',3'-Dideoxythymidine 5'-triphosphate inhibition of DNA replication and ultraviolet-induced DNA repair synthesis in human cells: evidence for involvement of DNA polymerase delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Inhibition of DNA Polymerase β by a Covalent Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Noncompetitive Inhibition of DNA Polymerase β by a Nonnative Nucleotide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling DNA with Thymidine Analogs
Authored for: Researchers, Scientists, and Drug Development Professionals
Topic: Labeling of Newly Synthesized DNA using Thymidine (B127349) Analogs for Cell Proliferation Analysis
Introduction
The analysis of DNA synthesis is fundamental to understanding cell proliferation, a process central to developmental biology, tissue regeneration, and cancer research. A powerful method to identify proliferating cells involves the incorporation of synthetic nucleoside analogs of thymidine into newly synthesized DNA during the S-phase of the cell cycle.[1] While the query specified 5,6-Dihydrothymidine analogs, the most prominently used and extensively documented analogs for incorporation-based DNA labeling are the halogenated pyrimidine (B1678525) analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), and the alkyne-modified nucleoside, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU).[2][3]
BrdU has been the gold standard for decades, detected via specific antibodies.[2] More recently, EdU has emerged as a powerful alternative, detected through a bio-orthogonal copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), commonly known as "click chemistry".[3][4] This key difference in detection underlies the significant advantages of the EdU assay in terms of speed, simplicity, and preservation of cellular architecture.[5]
These application notes provide a detailed overview of the mechanisms, applications, and protocols for labeling DNA with BrdU and EdU.
Mechanism of Action and Detection Pathways
During the S-phase of the cell cycle, actively dividing cells incorporate extracellular nucleosides into their newly synthesized DNA.[2] Thymidine analogs like BrdU and EdU, when added to cell culture media or administered in vivo, compete with endogenous thymidine for incorporation into the nascent DNA strand by DNA polymerases.[2][6] Once incorporated, these analogs serve as a stable marker for cells that have undergone DNA replication.
1. BrdU Incorporation and Detection: BrdU is incorporated into DNA in place of thymidine. Its detection requires the use of a specific monoclonal antibody. However, the BrdU epitope within the double-stranded DNA helix is inaccessible to the antibody. Therefore, a harsh DNA denaturation step, typically using hydrochloric acid (HCl) or DNase, is necessary to expose the incorporated BrdU for antibody binding.[1][7][8] This step can compromise the structural integrity of the cell and may affect the co-staining of other cellular antigens.[5][9]
2. EdU Incorporation and Detection (Click Chemistry): EdU, containing a terminal alkyne group, is also incorporated into replicating DNA.[4] The detection of EdU is based on a highly selective and bio-orthogonal "click chemistry" reaction.[10] This involves a copper(I)-catalyzed reaction between the alkyne group of EdU and a fluorescently labeled azide (B81097) probe.[3][11] The small size of the azide probe allows it to efficiently access the incorporated EdU without the need for DNA denaturation, thus preserving the native state of the DNA and cellular morphology.[12] This mild detection method is faster and more compatible with multiplexing analyses, such as co-staining with fluorescent proteins or other antibodies.[9]
Caption: Thymidine analog incorporation during S-phase of the cell cycle.
Comparative Analysis: EdU vs. BrdU
The choice between EdU and BrdU depends on the specific experimental requirements. While both methods effectively label proliferating cells, their detection protocols and compatibility with other assays differ significantly.
| Feature | EdU (Click Chemistry) | BrdU (Immunodetection) |
| Detection Principle | Copper-catalyzed click reaction with a fluorescent azide.[4] | Antibody-based detection.[7] |
| DNA Denaturation | Not required.[12] | Required (HCl or DNase treatment).[1] |
| Protocol Duration | Short (~2 hours).[9] | Long (4+ hours, often with overnight incubation).[9] |
| Sensitivity | High signal-to-noise ratio.[12] | Good, but can have higher background. |
| Multiplexing | Highly compatible with antibody co-staining and fluorescent proteins.[9] | Limited compatibility due to harsh denaturation steps which can destroy epitopes.[9] |
| Cellular Integrity | Preserves cellular and DNA morphology.[3] | Can alter cellular morphology and damage DNA. |
| Reagents | Requires specific click chemistry reagents (copper catalyst, azide).[13] | Requires primary and secondary antibodies.[7] |
| In Vivo Application | Widely used.[14] | Widely used.[15] |
Quantitative Data Summary
The following table summarizes typical quantitative parameters for in vitro DNA labeling experiments. These values should be optimized for specific cell types and experimental conditions.[16]
| Parameter | EdU Labeling | BrdU Labeling |
| Stock Solution | 10 mM in DMSO or PBS.[12] | 10 mM in water or DMSO.[7][15] |
| Working Concentration | 2–10 µM in culture medium.[12] | 10 µM in culture medium.[15] |
| Incubation Time | Varies by cell cycle length; 1 hour for rapidly dividing cells, up to 24 hours for primary cells.[17] | 1–24 hours, depending on cell proliferation rate.[1][15] |
| Fixation | 3.7-4% Formaldehyde (B43269) or Paraformaldehyde in PBS for 15 min.[13][16] | 3.7-4% Formaldehyde or Paraformaldehyde in PBS for 15-30 min.[7][16] |
| Permeabilization | 0.2-0.5% Triton X-100 in PBS for 20-30 min.[13] | 0.1-1% Triton X-100 in PBS.[7][16] |
| Detection Time | ~30 minutes for the click reaction.[13] | 1 hour to overnight for primary antibody incubation.[7] |
Experimental Protocols
Protocol 1: In Vitro DNA Labeling with EdU and Click Chemistry Detection
This protocol is adapted for adherent cells in a 96-well plate format for fluorescence microscopy.
Materials:
-
Cells cultured on appropriate coverslips or imaging plates.
-
EdU (5-ethynyl-2'-deoxyuridine), 10 mM stock solution in DMSO.[12]
-
Complete cell culture medium.
-
Fixative: 4% formaldehyde in PBS.
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS.
-
Wash Buffer: 3% BSA in PBS.
-
Click-iT® Reaction Cocktail (prepare fresh):
-
Click-iT® reaction buffer
-
Copper Sulfate (CuSO₄)
-
Fluorescent Azide (e.g., Alexa Fluor 488 azide)
-
Reaction buffer additive (reductant)
-
-
Nuclear counterstain (e.g., Hoechst 33342).
-
PBS (Phosphate-Buffered Saline).
Procedure:
-
EdU Labeling:
-
Cell Fixation:
-
Remove the EdU-containing medium and wash cells twice with PBS.
-
Add 4% formaldehyde in PBS and incubate for 15 minutes at room temperature.[13]
-
Remove the fixative and wash twice with PBS.
-
-
Permeabilization:
-
Add 0.5% Triton X-100 in PBS and incubate for 20 minutes at room temperature.[13]
-
Remove the permeabilization buffer and wash twice with 3% BSA in PBS.
-
-
Click Reaction (Detection):
-
Prepare the Click-iT® reaction cocktail according to the manufacturer’s instructions immediately before use.
-
Remove the wash buffer and add the reaction cocktail to each well.
-
Incubate for 30 minutes at room temperature, protected from light.[13]
-
-
Washing and Counterstaining:
-
Remove the reaction cocktail and wash the cells once with 3% BSA in PBS, then once with PBS.
-
If desired, stain with a nuclear counterstain like Hoechst 33342.
-
Wash twice with PBS.
-
-
Imaging:
-
Mount the coverslip or image the plate using a fluorescence microscope with appropriate filters for the chosen fluorophore and counterstain.
-
Protocol 2: In Vitro DNA Labeling with BrdU and Immunocytochemical Detection
This protocol is adapted for adherent cells on coverslips for fluorescence microscopy.
Materials:
-
Cells cultured on coverslips.
-
BrdU (5-bromo-2'-deoxyuridine), 10 mM stock solution.[7][15]
-
Complete cell culture medium.
-
Fixative: 4% formaldehyde in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
DNA Denaturation Solution: 2 N HCl.[7]
-
Neutralization Buffer: 0.1 M Borate buffer, pH 8.5.[16]
-
Blocking Buffer: 5% normal goat serum with 0.1% Triton X-100 in PBS.
-
Primary Antibody: Anti-BrdU monoclonal antibody.[7]
-
Secondary Antibody: Fluorescently labeled anti-mouse IgG (or appropriate species).
-
Nuclear counterstain (e.g., DAPI).
-
PBS.
Procedure:
-
BrdU Labeling:
-
Cell Fixation and Permeabilization:
-
Remove the BrdU-containing medium and wash three times with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.[7]
-
-
DNA Denaturation:
-
Remove the permeabilization buffer and add 2 N HCl.
-
Incubate for 10 minutes at room temperature, followed by 20 minutes at 37°C.[16]
-
Carefully remove the HCl.
-
-
Neutralization:
-
Immediately add 0.1 M Borate buffer (pH 8.5) and incubate for 12 minutes at room temperature to neutralize the acid.[16]
-
Wash three times with PBS.
-
-
Immunostaining:
-
Incubate cells in Blocking Buffer for 1 hour at room temperature.
-
Dilute the anti-BrdU primary antibody in the blocking buffer and add it to the cells. Incubate for 1 hour at room temperature or overnight at 4°C.[7]
-
Wash three times with PBS.
-
Dilute the fluorescently labeled secondary antibody in blocking buffer and add it to the cells. Incubate for 1 hour at room temperature, protected from light.[7]
-
-
Washing and Counterstaining:
-
Wash three times with PBS.
-
Stain with a nuclear counterstain like DAPI.
-
Wash twice with PBS.
-
-
Imaging:
-
Mount the coverslip and image using a fluorescence microscope.
-
Visualized Workflows and Reactions
Caption: Key differences in the detection workflows for EdU and BrdU.
Caption: The bio-orthogonal click chemistry reaction for EdU detection.
References
- 1. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 2. Thymidine Analogues for Tracking DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thymidine analogues for tracking DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. interchim.fr [interchim.fr]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. BrdU Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. emulatebio.com [emulatebio.com]
Troubleshooting & Optimization
Technical Support Center: 5,6-Dihydrothymidine Stability in Deprotection
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5,6-Dihydrothymidine (dhT) during oligonucleotide deprotection.
Frequently Asked Questions (FAQs)
Q1: My final oligonucleotide product containing this compound shows a lower than expected yield and multiple unexpected peaks in my HPLC analysis. What could be the cause?
A1: The most likely cause is the degradation of the this compound modification during the final deprotection step. This compound is known to be unstable under standard, harsh basic deprotection conditions, such as those using concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures. These conditions can lead to the opening of the dihydropyrimidine (B8664642) ring, resulting in a heterogeneous mixture of degradation products and a lower yield of the desired full-length oligonucleotide.[1][2][3]
Q2: What are the recommended deprotection conditions for oligonucleotides containing this compound?
A2: To prevent degradation of the base-labile this compound, it is crucial to use "UltraMild" deprotection methods.[2] The most commonly recommended condition is treatment with 0.05 M potassium carbonate in anhydrous methanol (B129727) at room temperature.[2][4] This milder basic condition effectively removes the protecting groups from the standard DNA bases (with appropriate phenoxyacetyl-type protecting groups on A and G, and acetyl on C) without causing significant degradation of the this compound residue.
Q3: Can I use standard ammonium hydroxide for deprotection if I perform the reaction at room temperature?
A3: While room temperature deprotection with ammonium hydroxide is milder than at elevated temperatures, it may still cause some degradation of this compound, especially with prolonged exposure. For optimal yield and purity of your oligonucleotide, the potassium carbonate in methanol method is highly recommended. If you must use ammonium hydroxide, it is advisable to perform a time-course experiment to determine the optimal deprotection time that balances the removal of protecting groups with the minimization of this compound degradation.
Q4: Are there any special considerations for the other standard nucleotides in the sequence when using mild deprotection for this compound?
A4: Yes. When planning to use UltraMild deprotection conditions, it is essential to use phosphoramidites for the standard bases (dA, dC, dG) that have protecting groups compatible with these milder conditions. Typically, this involves using phenoxyacetyl (Pac) on dA, acetyl (Ac) on dC, and isopropyl-phenoxyacetyl (iPr-Pac) or dimethylformamidine (dmf) on dG.[2] Standard benzoyl (Bz) and isobutyryl (iBu) protecting groups may require harsher conditions for complete removal.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of final oligonucleotide | Degradation of this compound during deprotection. | Switch to an UltraMild deprotection protocol using 0.05 M potassium carbonate in anhydrous methanol.[2][4] Ensure you are using compatible protecting groups on your standard nucleobases. |
| Multiple peaks in HPLC/MS analysis | Incomplete deprotection of standard bases or degradation of this compound. | If using mild deprotection, ensure sufficient reaction time for complete removal of protecting groups from A, C, and G. If using standard deprotection, the extra peaks are likely degradation products of this compound. Switch to a milder deprotection method. |
| Mass spectrum shows unexpected masses lower than the target molecular weight | Fragmentation of the this compound-containing oligonucleotide. | This is a strong indicator of degradation. Immediately switch to the recommended UltraMild deprotection protocol. Analyze the crude, deprotected oligonucleotide by mass spectrometry to confirm the integrity of the product. |
Quantitative Data on Deprotection Conditions
| Deprotection Condition | Temperature | Time | Compatibility with this compound | Expected Yield of Intact Oligonucleotide |
| Concentrated Ammonium Hydroxide | 55°C | 8-12 hours | Not Recommended | Very Low to None |
| Ammonium Hydroxide / Methylamine (AMA) | 65°C | 10-15 minutes | Not Recommended | Very Low to None |
| 0.05 M Potassium Carbonate in Methanol | Room Temp. | 4-6 hours | Highly Recommended | High |
| t-butylamine/water (1:3) | 60°C | 4 hours | Potentially compatible, but less common | Moderate to High (requires testing) |
Experimental Protocols
Standard Deprotection Protocol (NOT RECOMMENDED for this compound)
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Add 1.5 mL of concentrated ammonium hydroxide (28-30% NH₃ in water).
-
Seal the vial tightly.
-
Incubate the vial at 55°C for 8-12 hours.
-
Allow the vial to cool to room temperature.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Wash the solid support with 0.5 mL of 50% acetonitrile (B52724) in water and combine the wash with the supernatant.
-
Dry the combined solution in a vacuum concentrator.
UltraMild Deprotection Protocol (Recommended for this compound)
-
Prepare a 0.05 M solution of potassium carbonate in anhydrous methanol.
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Add 1.5 mL of the 0.05 M potassium carbonate in methanol solution.
-
Seal the vial and incubate at room temperature for 4-6 hours with gentle agitation.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Wash the support with methanol and combine with the supernatant.
-
Neutralize the solution by adding a small amount of acetic acid.
-
Dry the solution in a vacuum concentrator.
Visualizations
Base-Catalyzed Degradation Pathway of this compound
The following diagram illustrates the proposed mechanism for the degradation of the this compound ring under harsh basic conditions. The initial step is a base-catalyzed ring-opening, which is a common degradation pathway for dihydropyrimidines in alkaline solutions.
Caption: Logical workflow for the stability of this compound.
Experimental Workflow for Oligonucleotide Deprotection
This diagram outlines the decision-making process and experimental steps for deprotecting an oligonucleotide containing this compound.
Caption: Decision workflow for deprotecting oligonucleotides.
References
Technical Support Center: Synthesis of 5,6-Dihydrothymidine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5,6-dihydrothymidine and its derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My catalytic hydrogenation of thymidine (B127349) to this compound is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the catalytic hydrogenation of thymidine are a common issue. Several factors can contribute to this, and a systematic approach to troubleshooting is recommended.
Troubleshooting Low Hydrogenation Yield:
-
Catalyst Activity: The choice and quality of the catalyst are critical.
-
Catalyst Selection: Rhodium on alumina (B75360) is a reported catalyst for this reaction.[1] Palladium on carbon (Pd/C) is also a common hydrogenation catalyst, though its effectiveness for this specific transformation should be evaluated.[2][3][4]
-
Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting material, solvent, or hydrogen gas. Ensure high-purity reagents and solvents.
-
Catalyst Loading: Insufficient catalyst loading can lead to incomplete reaction. Experiment with increasing the catalyst weight percentage.
-
-
Reaction Conditions:
-
Solvent: The solvent can significantly influence the reaction rate and yield. A mixture of water and methanol (B129727) (1:1 v/v) has been successfully used.[1]
-
Temperature: The reaction is typically carried out at room temperature.[1] Increasing the temperature might increase the rate but could also lead to side reactions.
-
Pressure: While some hydrogenations can be performed at atmospheric pressure, increasing the hydrogen pressure can enhance the reaction rate.[5]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. A 3-hour reaction time has been reported as sufficient under specific conditions.[1]
-
-
Starting Material Purity: Ensure the thymidine used is of high purity, as impurities can interfere with the catalyst.
Q2: I am observing unexpected side products in my synthesis of this compound derivatives. What are some common side reactions?
A2: The synthesis of this compound derivatives can be accompanied by the formation of various side products, depending on the specific reaction and conditions.
Common Side Products and Prevention:
| Side Product | Potential Cause | Prevention Strategy |
| Over-reduction Products | Prolonged reaction time or harsh reaction conditions (high temperature/pressure). | Monitor the reaction closely by TLC or HPLC and stop it once the starting material is consumed. |
| Degradation of the Dihydropyrimidine Ring | The 5,6-dihydrothymine moiety can be unstable under certain deprotection conditions used in oligonucleotide synthesis.[6] It can also be sensitive to acidic or basic conditions. | Use mild deprotection conditions. For oligonucleotide synthesis, consider alternative protecting groups that can be removed under neutral conditions. |
| 5-Acetonyl-5,6-dihydrothymidine | In photosensitized reactions in the presence of acetone (B3395972), radical addition of the acetonyl radical can occur.[7] | Avoid acetone as a solvent or photosensitizer if this side product is observed. |
| Thymine | Can be formed from the hydrolysis of some this compound derivatives, especially under acidic conditions. | Maintain neutral or slightly basic pH during workup and purification. |
Q3: What are the best practices for purifying this compound derivatives? I'm having trouble with co-eluting impurities.
A3: Purification of this compound derivatives often requires chromatographic techniques. Challenges with co-eluting impurities are common.
Purification Troubleshooting:
-
Chromatography Technique:
-
Thin Layer Chromatography (TLC): Useful for initial separation and for isolating diastereoisomers of derivatives like 6-alkoxy-5-bromo-5,6-dihydrothymidine.[8][9]
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for purifying the final products. A systematic approach to method development is crucial.
-
Column Chromatography: Silica gel is commonly used for the purification of nucleoside derivatives.
-
-
HPLC Troubleshooting for Co-eluting Impurities:
-
Mobile Phase Modification:
-
Adjust the solvent strength to improve separation.
-
Change the organic modifier (e.g., from acetonitrile (B52724) to methanol) to alter selectivity.
-
Modify the pH of the aqueous phase (if the compounds have ionizable groups), but be mindful of the stability of your derivative.
-
-
Column Selection:
-
Try a column with a different stationary phase (e.g., C8 instead of C18) to exploit different separation mechanisms.
-
Use a column with a smaller particle size for higher resolution.
-
-
Gradient Optimization: Adjust the gradient slope to better separate closely eluting peaks.
-
A general HPLC troubleshooting guide can be a valuable resource.[10][11][12][13]
Q4: I am using a TBDMS protecting group for the hydroxyl functions. What are the potential issues during its removal?
A4: The tert-butyldimethylsilyl (TBDMS or TBS) group is a common protecting group for hydroxyls in nucleoside chemistry due to its stability under various conditions.[7][14][15] However, its removal can sometimes present challenges.
TBDMS Deprotection Troubleshooting:
-
Incomplete Deprotection:
-
Reagent: Tetrabutylammonium fluoride (B91410) (TBAF) in THF is the most common reagent for TBDMS removal.[15] Ensure the TBAF solution is fresh and anhydrous, as water can reduce its effectiveness.
-
Reaction Time/Temperature: The reaction may require longer times or gentle heating. Monitor the reaction by TLC.
-
-
Side Reactions:
-
Transetherification: In the presence of certain metal sulfates and an alcohol like phenylmethanol, the TBDMS group can undergo transfer, leading to a mixture of products.[16]
-
Base-catalyzed side reactions: TBAF is basic and can cause degradation of sensitive functional groups in the molecule. If this is an issue, consider using acidic deprotection methods like acetic acid in THF/water or pyridinium (B92312) tosylate in methanol, although these are generally slower.[15]
-
Experimental Protocols
Synthesis of this compound by Catalytic Hydrogenation of Thymidine
This protocol is based on the method described by Al-Hilfi et al.[1]
-
Reagents and Materials:
-
Thymidine
-
Rhodium on alumina (5% Rh)
-
Methanol
-
Deionized water
-
Hydrogen gas
-
Reaction vessel suitable for hydrogenation (e.g., Parr shaker)
-
Filtration apparatus (e.g., Celite pad)
-
-
Procedure:
-
Dissolve thymidine in a 1:1 (v/v) mixture of methanol and water.
-
Carefully add the Rhodium on alumina catalyst to the solution.
-
Place the reaction vessel in the hydrogenation apparatus.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) to remove oxygen.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., atmospheric or higher).
-
Stir the reaction mixture vigorously at room temperature for approximately 3 hours.
-
Monitor the reaction progress by TLC or HPLC until the thymidine is consumed.
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the methanol/water solvent mixture.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography or recrystallization as needed.
-
Data Presentation
Table 1: Reported Reaction Conditions for the Synthesis of 5-methyl-5,6-dihydrothymidine (5-MDHT) [1]
| Parameter | Condition |
| Starting Material | Thymidine |
| Catalyst | Rhodium on alumina |
| Solvent | Water/Methanol (1:1 v/v) |
| Temperature | Room Temperature |
| Reaction Time | 3 hours |
| Hydrogen Source | H₂ gas |
Visualizations
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Troubleshooting logic for low yield in catalytic hydrogenation.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium on Alumina | Pd/Mesoporous Carbon | Catalysts [hkosat.com]
- 3. Palladium catalysts for hydrogenation of aromatic compounds | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and spectroscopic properties of two classes of this compound derivatives. Action on the Ehrlich's ascites cells thymidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and spectroscopic properties of two classes of this compound derivatives. Action on the Ehrlich's ascites cells thymidine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Hplc troubleshooting guide waters pdf | Sigma-Aldrich [sigmaaldrich.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Protecting group - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Incorporation of 5,6-Dihydrothymidine into DNA Fragments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the incorporation of 5,6-Dihydrothymidine into DNA fragments.
Troubleshooting Guides
This section addresses specific issues that may arise during the chemical synthesis and enzymatic incorporation of this compound.
| Problem ID | Problem Description | Probable Causes | Recommended Solutions |
| SYN-001 | Low coupling efficiency of this compound phosphoramidite (B1245037) during solid-phase synthesis. | 1. Suboptimal phosphoramidite quality (e.g., hydrolysis).2. Inefficient activation of the phosphoramidite.3. Steric hindrance from the non-planar structure of this compound. | 1. Use freshly prepared, high-quality phosphoramidite. Store under anhydrous conditions.2. Increase the coupling time for the this compound monomer.3. Use a stronger activator, such as 5-(Ethylthio)-1H-tetrazole (ETT), and optimize its concentration. |
| SYN-002 | Degradation of this compound during final deprotection of the oligonucleotide. | The 5,6-dihydrothymine base is unstable under standard basic deprotection conditions (e.g., ammonium (B1175870) hydroxide).[1] | Use a milder deprotection strategy. A specialized set of amino protecting groups for the standard bases that can be removed under milder conditions is recommended.[1] |
| PUR-001 | Co-elution of full-length product and failure sequences during HPLC purification. | Insufficient resolution of the purification method for the specific oligonucleotide length and modification. | 1. For shorter oligonucleotides (<40 bases), reversed-phase HPLC is often effective.[2][3][4]2. For longer or structured oligonucleotides, consider anion-exchange HPLC, which separates based on the number of phosphate (B84403) groups.[3]3. For very high purity, polyacrylamide gel electrophoresis (PAGE) can be employed, although yields may be lower.[3][4] |
| ENZ-001 | Inefficient or no incorporation of this compound triphosphate (dhTTP) in a primer extension assay. | 1. The chosen DNA polymerase has low tolerance for modified nucleotides.2. The polymerase possesses 3'-5' exonuclease (proofreading) activity, which may excise the modified nucleotide.3. Suboptimal reaction conditions (e.g., buffer, temperature). | 1. Screen different DNA polymerases. Family A (e.g., Taq) and Family B (e.g., Vent, Pfu) polymerases can have different efficiencies for incorporating modified nucleotides.[5][6][7]2. Use a polymerase lacking 3'-5' exonuclease activity (exo- variants).[5][8]3. Optimize the concentration of dhTTP, dNTPs, and magnesium ions. |
| CHAR-001 | Mass spectrometry analysis does not confirm the presence of this compound in the final oligonucleotide. | 1. Failed incorporation during synthesis.2. Degradation of the modified base during deprotection or purification.3. Inappropriate mass spectrometry conditions. | 1. Review synthesis coupling logs for the modified base. Re-synthesize if necessary.2. Confirm the use of a mild deprotection protocol.[1]3. Use appropriate mass spectrometry techniques, such as ESI-MS or MALDI-TOF, and ensure fragmentation settings do not destroy the modification. Pyrolytic conditions in mass spectrometry have been used to confirm its presence.[1][9] |
Frequently Asked Questions (FAQs)
Synthesis and Purification
Q1: Why is this compound unstable during standard oligonucleotide synthesis deprotection?
A1: The 5,6-dihydrothymine base is susceptible to degradation under the harsh basic conditions of standard deprotection protocols, such as treatment with concentrated ammonium hydroxide (B78521) at elevated temperatures. This instability necessitates the use of milder deprotection strategies to maintain the integrity of the modified base within the DNA fragment.[1]
Q2: What is the recommended method for purifying oligonucleotides containing this compound?
A2: High-performance liquid chromatography (HPLC) is a highly effective method for purifying oligonucleotides containing modifications.[2][10] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for purifying modified oligonucleotides, as the modification often imparts a distinct hydrophobicity that aids in separation.[3] For oligonucleotides that may form secondary structures, anion-exchange HPLC at an elevated pH can be beneficial.[2]
Q3: Can I use standard phosphoramidite chemistry for incorporating this compound?
A3: Yes, the this compound phosphoramidite can be incorporated using standard solid-phase synthesis cycles. However, due to its structure, it may require an extended coupling time or a more potent activator to achieve high coupling efficiency.
Enzymatic Incorporation
Q4: Which type of DNA polymerase is best for incorporating this compound triphosphate (dhTTP)?
A4: The efficiency of incorporation is highly dependent on the specific polymerase. Studies have shown that some DNA polymerases, such as Taq and Vent exo-, can be more efficient at incorporating a variety of modified nucleotides.[5] It is recommended to screen a panel of polymerases, preferably those lacking 3'-5' exonuclease activity, to find the optimal enzyme for your specific template and conditions.[5][8]
Q5: How does the presence of this compound in a template strand affect DNA synthesis?
A5: this compound is a lesion that can destabilize the DNA duplex.[11][12] While some polymerases can bypass this lesion, its presence may slow down or stall DNA synthesis. It has been shown to be a poor substrate for some DNA polymerases when present in the template.
Properties and Handling
Q6: How does this compound affect the stability of a DNA duplex?
A6: The presence of this compound generally destabilizes a DNA duplex, leading to a lower melting temperature (Tm) compared to an unmodified duplex.[11] This is due to the non-planar structure of the dihydrothymine (B131461) ring, which disrupts optimal base stacking and hydrogen bonding.
Q7: How should I store oligonucleotides containing this compound?
A7: Like other DNA oligonucleotides, those containing this compound are best stored at -20°C or colder, either lyophilized or in a buffered solution such as TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0).[13] The buffer helps to maintain a stable pH and chelate divalent cations that can contribute to DNA degradation.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a this compound-Containing Oligonucleotide
This protocol outlines the key steps for incorporating a this compound phosphoramidite using an automated DNA synthesizer.
-
Synthesizer Setup:
-
Install the this compound phosphoramidite on a designated port of the synthesizer. Ensure all other standard phosphoramidites (dA, dC, dG, T) and synthesis reagents are fresh and correctly installed.
-
Use a synthesis column with the appropriate solid support for the desired scale and 3'-terminal nucleotide.
-
-
Synthesis Cycle Modification:
-
Program the synthesis sequence.
-
For the coupling step of this compound, increase the coupling time to at least 5 minutes to ensure efficient reaction. Standard coupling times for unmodified bases are typically 1-2 minutes.
-
-
Cleavage and Deprotection (Mild Conditions):
-
After synthesis completion, treat the solid support with a mild deprotection solution (e.g., 0.05 M potassium carbonate in methanol (B129727) for 4 hours at room temperature) to remove the phosphate protecting groups.
-
Cleave the oligonucleotide from the solid support and remove the base protecting groups using a mild base such as ammonium hydroxide at room temperature for 24 hours, or as specified by the manufacturer of the specialized protecting groups.
-
-
Purification:
-
Purify the crude oligonucleotide using reversed-phase HPLC.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 50% B over 30 minutes.
-
Collect fractions corresponding to the full-length product.
-
-
Desalting and Quantification:
-
Desalt the purified oligonucleotide using a desalting column or ethanol (B145695) precipitation.
-
Quantify the final product by UV absorbance at 260 nm.
-
Visualizations
Caption: Workflow for the synthesis and purification of this compound-containing DNA.
Caption: Troubleshooting logic for low-yield synthesis of modified oligonucleotides.
References
- 1. Synthesis of DNA fragments containing 5,6-dihydrothymine, a major product of thymine gamma radiolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atdbio.com [atdbio.com]
- 3. labcluster.com [labcluster.com]
- 4. oligofastx.com [oligofastx.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Structural Insights into the Processing of Nucleobase-Modified Nucleotides by DNA Polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. EP2325304B1 - Modified DNA polymerases for improved incorporation of nucleotide analogues - Google Patents [patents.google.com]
- 9. [Synthesis of a DNA fragment containing dihydro-5,6 thymine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 11. The effects of 5R-5,6-dihydro-5-hydroxythymidine on duplex DNA stability and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Oligonucleotide Handling & Stability [sigmaaldrich.com]
Technical Support Center: Optimizing 5,6-Dihydrothymidine Detection
Welcome to the technical support center for the analysis of 5,6-Dihydrothymidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to measure?
A1: this compound is a modified pyrimidine (B1678525) nucleoside, often formed as a result of DNA damage.[1] It is a reduced form of thymidine (B127349) and its presence in biological systems can be an indicator of oxidative stress and DNA damage. Accurate detection and quantification in complex mixtures like plasma, urine, or tissue extracts are crucial for studies in toxicology, drug development, and disease biomarker discovery.
Q2: Which analytical technique is most suitable for the sensitive and selective detection of this compound in complex biological matrices?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound in biological samples.[2] This technique offers high sensitivity and selectivity, allowing for the accurate measurement of low-abundance analytes in complex matrices.[3]
Q3: What are the main challenges encountered when analyzing this compound in complex mixtures?
A3: The primary challenges include:
-
Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., salts, phospholipids, proteins) can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement and inaccurate quantification.[2]
-
Low Endogenous Concentrations: this compound is often present at very low concentrations, requiring highly sensitive analytical methods for detection.
-
Analyte Stability: The stability of this compound during sample collection, storage, and preparation is a critical factor that can affect the accuracy of the results.
-
Chromatographic Resolution: Achieving good chromatographic separation from isomeric or structurally similar compounds, such as thymidine, is essential for accurate quantification.
Q4: Why is an internal standard crucial for the accurate quantification of this compound?
A4: An internal standard (IS), preferably a stable isotope-labeled version of this compound (e.g., deuterated or ¹³C, ¹⁵N-labeled), is essential to compensate for variability during sample preparation and analysis. The IS is added to the sample at a known concentration at the beginning of the workflow and experiences similar matrix effects and losses as the analyte. By calculating the ratio of the analyte signal to the IS signal, accurate and precise quantification can be achieved.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Poor Sensitivity or No Signal for this compound
| Potential Cause | Troubleshooting Step |
| Suboptimal Mass Spectrometry Parameters | Verify and optimize MS parameters, including ionization source settings (e.g., capillary voltage, gas flows, temperature), and collision energy for the specific MS/MS transition of this compound.[2] Consider MS3 analysis with optimized q values for potentially enhanced sensitivity.[5] |
| Inefficient Sample Extraction | Evaluate the efficiency of your sample preparation method. If using protein precipitation, ensure complete precipitation. For liquid-liquid extraction or solid-phase extraction (SPE), optimize the solvents and pH to ensure efficient recovery of the polar this compound molecule. |
| Analyte Degradation | Investigate the stability of this compound under your sample collection, storage, and processing conditions. Ensure samples are kept at appropriate temperatures (e.g., -80°C for long-term storage) and minimize freeze-thaw cycles.[2][6] |
| Matrix-induced Ion Suppression | Dilute the sample extract to reduce the concentration of interfering matrix components. Improve sample cleanup using techniques like solid-phase extraction (SPE).[7][8] Modify chromatographic conditions to separate this compound from co-eluting interferences. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Split Peaks)
| Potential Cause | Troubleshooting Step |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. Ensure that the mobile phase pH is compatible with the column chemistry to prevent degradation of the stationary phase. |
| Inappropriate Injection Solvent | The injection solvent should be of similar or weaker eluotropic strength than the initial mobile phase to ensure proper peak focusing on the column. |
| Secondary Interactions with the Column | Use a mobile phase additive (e.g., a small amount of formic acid) to improve peak shape.[2] Consider a different column chemistry if secondary interactions are persistent. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening. |
Issue 3: High Variability in Quantitative Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps, including pipetting and evaporation. Automating sample preparation can improve reproducibility. |
| Matrix Effects | Use a stable isotope-labeled internal standard to correct for variations in matrix effects between samples.[4] Develop a more robust sample cleanup procedure to remove interfering matrix components. |
| Instrument Instability | Check for fluctuations in the LC pump pressure and MS signal. Ensure the system is properly calibrated and maintained. |
| Improper Integration of Chromatographic Peaks | Review the peak integration parameters to ensure consistent and accurate integration across all samples. |
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma using Protein Precipitation
This protocol is adapted from the method described by van den Wildenberg et al. for the analysis of dihydrothymine (B131461) in human plasma.[2]
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Addition: To 200 µL of plasma, add 20 µL of an internal standard stock solution (e.g., isotopically labeled dihydrothymine in 0.1% formic acid in water).
-
Protein Precipitation: Add 600 µL of acetonitrile (B52724) to the sample.
-
Vortexing and Centrifugation: Vortex the sample thoroughly and then centrifuge for 10 minutes at 20,000 x g.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
Final Centrifugation: Centrifuge the reconstituted sample to pellet any remaining particulates before transferring the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Cleanup
For samples with significant matrix effects, an SPE step can be incorporated after initial protein precipitation or liquid-liquid extraction. Weak anion-exchange (WAX) or reversed-phase (e.g., C18) cartridges can be effective.[7]
-
Column Conditioning: Condition the SPE cartridge according to the manufacturer's instructions (e.g., with methanol (B129727) followed by equilibration with water).
-
Sample Loading: Load the pre-treated and pH-adjusted sample extract onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove unretained interferences.
-
Elution: Elute the this compound with an appropriate solvent (e.g., a mixture of acetonitrile and an aqueous buffer).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize typical performance data for LC-MS/MS methods used in the analysis of dihydrothymine and related compounds, based on published literature.[2]
Table 1: LC-MS/MS Method Parameters and Performance
| Parameter | Value |
| Chromatography | |
| Column | C18 or C8, e.g., Waters Symmetry® C8 (150mm x 3.9 mm; 5 µm)[9] |
| Mobile Phase A | 0.1% Formic Acid in Water[2][9] |
| Mobile Phase B | Acetonitrile or Methanol[2][9] |
| Gradient | Optimized for separation of thymine (B56734) and dihydrothymine |
| Flow Rate | 0.2 - 0.4 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MS/MS Transitions | Analyte-specific (e.g., for Dihydrothymine: m/z 129.1 -> 68.9[9]) |
| Dwell Time | ~0.25 s[2] |
| Method Validation | |
| Linearity (R²) | ≥ 0.995[2] |
| Lower Limit of Quantification (LLOQ) | ~1-10 ng/mL in plasma[2] |
| Intra- and Inter-assay Precision (%CV) | < 15%[2] |
| Accuracy (%Bias) | Within ±15%[2] |
| Recovery | 70-85%[2] |
Visualizations
Caption: General workflow for this compound analysis.
Caption: Troubleshooting logic for low signal issues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pure.tue.nl [pure.tue.nl]
- 3. rsc.org [rsc.org]
- 4. LC-MS/MS Coupled with Stable Isotope Dilution Method for the Quantification of 6-Thioguanine and S6-Methylthioguanine in Genomic DNA of Human Cancer Cells Treated with 6-Thioguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of q Value for Sensitive Detection of Uridine and Thymidine Nucleosides by MS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UQ eSpace [espace.library.uq.edu.au]
Technical Support Center: Overcoming Instability of 5,6-Dihydrothymine Lesions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,6-dihydrothymine (DHT) lesions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures involving this unstable DNA modification.
Frequently Asked Questions (FAQs)
Q1: Why are my oligonucleotides containing 5,6-dihydrothymine (DHT) degrading during synthesis?
A1: The primary cause of degradation is the inherent instability of the 5,6-dihydrothymine lesion under standard oligonucleotide synthesis and deprotection conditions.[1] Specifically, the strong basic conditions required for the removal of protecting groups from the nucleobases and the phosphodiester backbone can lead to the degradation of the DHT moiety.
Q2: What are the standard deprotection conditions that are incompatible with 5,6-dihydrothymine?
A2: Standard deprotection protocols often utilize concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures. These harsh basic conditions are known to be incompatible with base-labile modifications like 5,6-dihydrothymine.[1][2]
Q3: How can I prevent the degradation of 5,6-dihydrothymine during oligonucleotide deprotection?
A3: To prevent degradation, it is crucial to employ milder deprotection strategies. One effective alternative is the use of a t-butylamine/water (1:3, v/v) mixture for 6 hours at 60°C.[2] Another option is the AMA reagent (a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine), which allows for rapid deprotection at room temperature or slightly elevated temperatures for a short duration (e.g., 10 minutes at 65°C).[2][3] When using AMA, it is important to use acetyl-protected dC (Ac-dC) instead of the standard benzoyl-protected dC (Bz-dC) to avoid side reactions.[2]
Q4: Are there special considerations for protecting groups when synthesizing oligonucleotides with 5,6-dihydrothymine?
A4: Yes, the choice of protecting groups for the standard nucleobases is critical. To accommodate the milder deprotection conditions required for DHT, it is advisable to use more labile protecting groups on the A, C, and G phosphoramidites. For instance, phenoxyacetyl (PAC) protecting groups on A and G monomers are more versatile and compatible with a variety of mild deprotection schemes.[3] As mentioned previously, when using AMA for deprotection, Ac-dC is recommended over Bz-dC.[2]
Q5: How does the presence of 5,6-dihydrothymine in a DNA duplex affect its stability?
A5: The presence of a 5,6-dihydrothymine lesion generally destabilizes the DNA duplex.[4] This is due to the loss of aromaticity and the altered geometry of the modified base, which disrupts base stacking and hydrogen bonding interactions with the complementary base.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with 5,6-dihydrothymine.
| Problem | Possible Cause | Recommended Solution |
| Low yield of full-length oligonucleotide containing DHT after synthesis. | Degradation of the DHT lesion during the final deprotection step. | - Switch to a milder deprotection protocol, such as t-butylamine/water or AMA with appropriate protecting groups on other bases.[2] - Ensure that the deprotection time and temperature are strictly controlled as specified in the mild deprotection protocol. |
| Mass spectrometry analysis shows unexpected masses corresponding to degradation products. | The DHT lesion is not stable under the experimental conditions (e.g., sample preparation for MS, purification buffers). | - For mass spectrometry, consider using gentle ionization techniques. The presence of the intact modified base has been successfully evidenced by mass spectrometry in pyrolytic conditions.[1] - Evaluate the pH and temperature of all buffers used during purification and analysis. Maintain conditions as close to neutral pH and lower temperatures as possible. |
| Inconsistent results in DNA repair assays using DHT-containing oligonucleotides. | The DHT lesion may be degrading over the course of the experiment, leading to variable substrate concentrations. | - Prepare fresh DHT-containing oligonucleotide solutions for each experiment. - Assess the stability of the oligonucleotide under your specific assay conditions (buffer, temperature, incubation time). You can run a time-course experiment and analyze the integrity of the oligo by HPLC or PAGE. |
| Difficulty in reproducing literature results for experiments involving DHT. | Subtle differences in experimental protocols, especially deprotection methods and handling of the oligonucleotide. | - Carefully review the detailed experimental procedures from the literature, paying close attention to the deprotection steps.[2] - Contact the corresponding author of the publication for clarification on critical steps if the information is not sufficiently detailed. |
Data Presentation
Stability of Dihydrothymine and Related Lesions
Direct quantitative data on the stability of 5,6-dihydrothymine under various pH and temperature conditions is limited in the literature. However, data from a related thymine (B56734) lesion, thymine hydrate (B1144303) (6-hydroxy-5,6-dihydrothymine), can provide an estimate of its stability under physiological conditions.
| Lesion | Condition | Half-life (t1/2) | Kinetic Data | Citation |
| Thymine Hydrate | 37°C in DNA | ~33.3 hours | Extrapolated from Arrhenius plot | [5] |
| Thymine Hydrate | 80°C in DNA | Not specified | k = 2.8 x 10-5/sec | [5] |
| 5,6-Dihydrothymine | Standard Deprotection (Ammonium Hydroxide) | Very short (unstable) | Qualitative observation | [1][2] |
| 5,6-Dihydrothymine | Mild Deprotection (e.g., t-butylamine/water) | Stable enough for successful oligo synthesis | Qualitative observation | [2] |
Experimental Protocols
Protocol: Mild Deprotection of Oligonucleotides Containing 5,6-Dihydrothymine
This protocol is designed to minimize the degradation of the base-labile DHT lesion during the final deprotection step of solid-phase oligonucleotide synthesis.
Reagents and Materials:
-
Oligonucleotide synthesis column with the synthesized DHT-containing oligonucleotide.
-
t-Butylamine/water (1:3, v/v) solution.
-
Ammonium acetate (B1210297) solution (e.g., 0.1 M, pH 7.0).
-
Sterile, nuclease-free water.
-
Heating block or oven set to 60°C.
-
Microcentrifuge tubes.
-
SpeedVac or lyophilizer.
-
HPLC system for purification and analysis.
Procedure:
-
Cleavage from Solid Support:
-
Place the synthesis column in a suitable holder.
-
Pass the t-butylamine/water (1:3) solution through the column to cleave the oligonucleotide from the solid support. Collect the eluate in a sterile microcentrifuge tube. The volume will depend on the synthesis scale.
-
-
Deprotection:
-
Seal the microcentrifuge tube tightly.
-
Incubate the solution at 60°C for 6 hours in a heating block or oven.[2] This step removes the protecting groups from the phosphodiester backbone and the standard nucleobases.
-
-
Solvent Removal:
-
After incubation, cool the tube to room temperature.
-
Dry the oligonucleotide solution completely using a SpeedVac or by lyophilization.
-
-
Resuspension and Desalting:
-
Resuspend the dried oligonucleotide pellet in a suitable buffer, such as 0.1 M ammonium acetate or sterile water.
-
Desalt the oligonucleotide using a size-exclusion column or by ethanol (B145695) precipitation to remove residual deprotection reagents.
-
-
Purification and Analysis:
-
Purify the deprotected oligonucleotide using reverse-phase or anion-exchange HPLC.
-
Analyze the purity and integrity of the final product by HPLC and mass spectrometry.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Standard workflow for solid-phase oligonucleotide synthesis followed by final deprotection.
Caption: Logical relationship illustrating the instability of DHT under standard deprotection and the solution.
Caption: Recommended experimental workflow for the mild deprotection of DHT-containing oligonucleotides.
References
- 1. Synthesis of DNA fragments containing 5,6-dihydrothymine, a major product of thymine gamma radiolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. The effects of 5R-5,6-dihydro-5-hydroxythymidine on duplex DNA stability and structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of DNA thymine hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5,6-Dihydrothymidine Integrity During Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 5,6-Dihydrothymidine during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The degradation of this compound during sample preparation can be attributed to two main factors:
-
Enzymatic Degradation: The primary enzyme responsible for the catabolism of thymine (B56734) and its derivatives, including this compound, is dihydropyrimidine (B8664642) dehydrogenase (DPD).[1][2] If not properly inactivated, DPD and other nucleases present in biological samples can rapidly degrade the target molecule.
-
Chemical Instability: As a modified nucleoside, this compound can be susceptible to chemical degradation, particularly under harsh pH or temperature conditions. For instance, a related oxidized derivative, 5-hydroxy-6-hydroperoxy-5,6-dihydrothymidine, is known to be thermally unstable and its decomposition is facilitated by water.[3]
Q2: My samples are showing significant loss of this compound. What immediate steps can I take to improve its stability?
A2: To immediately address the loss of your target molecule, focus on inhibiting nuclease activity and maintaining a stable chemical environment. Key steps include:
-
Work at Low Temperatures: Perform all extraction and preparation steps at 4°C, on ice, or in a cold room to inhibit the activity of degradative enzymes.[4][5]
-
Use Nuclease Inhibitors: Incorporate a cocktail of nuclease inhibitors into your lysis and extraction buffers.
-
Proper Sample Storage: Ensure your initial samples are stored correctly. For long-term storage, flash-freeze tissue samples in liquid nitrogen and store them at -80°C.[6] Avoid repeated freeze-thaw cycles.[7]
-
Optimize pH: Maintain a stable pH for your buffers, typically around 7.0-8.0, to prevent acid or base-catalyzed degradation.
Q3: What are the best practices for storing biological samples to ensure the integrity of this compound?
A3: Proper storage is critical for preventing degradation. The ideal storage conditions depend on the duration of storage:
| Storage Duration | Sample Type | Recommended Temperature | Notes |
| Short-term (up to 1 week) | Whole Blood (unfrozen) | 4°C | Older samples will show progressive degradation.[6] |
| Short-term (up to 30 days) | Various (with stabilizer) | Ambient Temperature | Use a commercial stabilizing reagent like DNA/RNA Shield.[7] |
| Long-term | Tissue Biopsies | -80°C or Liquid Nitrogen | Shock-freeze the tissue with liquid nitrogen or dry ice before storage.[6] |
| Long-term | Purified Nucleic Acids | -80°C | Store in a Tris-EDTA (TE) buffer to protect from metal-dependent nucleases.[8] |
Q4: Can the type of lysis buffer I use affect the stability of this compound?
A4: Absolutely. The composition of your lysis buffer is critical for inactivating nucleases at the very first step of sample preparation. An effective lysis buffer should contain a combination of the following components to create a harsh environment for nucleases:
| Component | Function | Typical Concentration |
| Detergent (e.g., SDS) | Disrupts cell membranes and denatures proteins, including nucleases.[8] | 0.5 - 2% |
| Chaotropic Agent (e.g., Guanidinium salt) | Denatures proteins by disrupting hydrogen bonds. | 4 - 6 M |
| Chelating Agent (e.g., EDTA) | Sequesters divalent cations (like Mg2+) that are essential cofactors for many nucleases.[8] | 1 - 10 mM |
| Reducing Agent (e.g., β-mercaptoethanol) | Irreversibly denatures nucleases by reducing disulfide bonds. | 0.1 - 1% |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no recovery of this compound | Nuclease Activity: High levels of endogenous nucleases in the sample (e.g., liver, pancreas).[6] | - Work quickly and keep samples on ice at all times.[4][6]- Use a robust lysis buffer containing a cocktail of nuclease inhibitors (see table above).- Consider using a commercial sample preservation solution at the point of collection.[7] |
| Improper Sample Storage: Samples were not stored at the correct temperature, or have undergone multiple freeze-thaw cycles.[6][7] | - Aliquot samples upon receipt to avoid repeated thawing.- Always store samples at -80°C for long-term preservation.[6] | |
| Inconsistent results between replicates | Incomplete Cell Lysis: Inefficient release of intracellular contents. | - Ensure tissue is thoroughly homogenized.- Optimize the concentration of detergents and chaotropic agents in the lysis buffer. |
| Sample Heterogeneity: Uneven distribution of the analyte within the starting material. | - Ensure the sample is well-mixed before taking an aliquot.- For tissues, pulverizing the entire sample under liquid nitrogen can improve homogeneity. | |
| Degradation observed during sample processing | Suboptimal Buffer Conditions: pH of buffers is outside the optimal range for stability. | - Check and adjust the pH of all buffers to be within the 7.0-8.0 range. |
| Extended Processing Time: Prolonged exposure of the sample to room temperature. | - Streamline your workflow to minimize the time samples spend at room temperature.- Prepare all reagents and label tubes in advance. |
Experimental Protocols
Protocol 1: General Protocol for Extraction of Nucleic Acids Containing this compound from Mammalian Tissue
This protocol is designed to minimize degradation by rapidly inactivating nucleases and maintaining a stable environment.
-
Sample Homogenization:
-
Weigh the frozen tissue sample (do not allow it to thaw).
-
In a pre-chilled mortar, add liquid nitrogen and grind the tissue to a fine powder with a pestle.
-
Transfer the frozen powder to a tube containing ice-cold lysis buffer.
-
-
Cell Lysis:
-
Use a lysis buffer containing: 6 M Guanidinium HCl, 10 mM EDTA, 1% Triton X-100, and 1% β-mercaptoethanol in a Tris-HCl buffer (pH 7.5).
-
Vortex thoroughly to ensure complete lysis and inactivation of nucleases.
-
-
Protein Precipitation:
-
Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) and vortex.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper aqueous phase containing nucleic acids to a new tube.
-
-
Nucleic Acid Precipitation:
-
Add 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol (B145695).
-
Invert several times and incubate at -20°C for at least 1 hour (or overnight for higher yields).
-
Centrifuge at >12,000 x g for 20 minutes at 4°C to pellet the nucleic acids.
-
-
Washing and Resuspension:
-
Carefully discard the supernatant.
-
Wash the pellet with 70% ethanol to remove residual salts.
-
Air dry the pellet briefly and resuspend in a suitable volume of TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0) for storage at -80°C.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. thymine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Theoretical investigations on the thermal decomposition mechanism of 5-hydroxy-6-hydroperoxy-5,6-dihydrothymidine in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. neb.com [neb.com]
- 7. zymoresearch.de [zymoresearch.de]
- 8. Nucleic acid protocols: Extraction and optimization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 5,6-Dihydrothymidine by UPLC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying 5,6-Dihydrothymidine using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: I am observing poor peak shape, specifically peak tailing, for my this compound standard. What are the common causes and solutions?
A1: Peak tailing for a polar compound like this compound is a common issue in reversed-phase chromatography. The primary causes include secondary interactions with the stationary phase, improper mobile phase conditions, or column issues.
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, causing tailing.
-
Solution: Use an end-capped column to minimize exposed silanol groups. Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid) can suppress the ionization of silanol groups, reducing these secondary interactions.
-
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of the analyte, contributing to poor peak shape.
-
Solution: For consistent protonation of this compound, maintain a stable, acidic pH using a buffer or an additive like formic acid in the mobile phase.
-
-
Column Contamination or Degradation: Accumulation of matrix components from previous injections or a void at the column inlet can lead to peak distortion.
-
Solution: Implement a robust column washing procedure after each analytical run. If the problem persists, using a guard column can protect the analytical column from contaminants. If a void is suspected, the column may need to be replaced.[1]
-
Q2: My this compound signal intensity is low and inconsistent, especially in biological samples. What could be the issue?
A2: Low and variable signal intensity, particularly in complex matrices like plasma or urine, often points to ion suppression.
-
Matrix Effects: Co-eluting endogenous components from the biological sample can compete with this compound for ionization in the mass spectrometer's source, leading to a suppressed signal.[2][3][4]
-
Solution 1: Improve Chromatographic Separation: Optimize the UPLC gradient to better separate this compound from interfering matrix components. A longer gradient or a different stationary phase may be necessary.
-
Solution 2: Enhance Sample Preparation: Employ a more rigorous sample preparation technique to remove interfering substances. Options include solid-phase extraction (SPE) or liquid-liquid extraction (LLE) in place of a simple protein precipitation.
-
Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for accurate correction during data processing.
-
Q3: I am not sure which MRM transitions to use for this compound. Can you provide some guidance?
A3: While optimal MRM transitions should be determined empirically by infusing a standard solution of this compound, published data on the closely related compound dihydrothymine (B131461) can serve as a starting point. The fragmentation of the dihydropyrimidine (B8664642) ring is a key event.
-
Precursor Ion: In positive ion mode, the protonated molecule [M+H]⁺ is the most likely precursor ion. For this compound, this would be at m/z 245.1. Common adducts to look for include sodium [M+Na]⁺ and potassium [M+K]⁺.[5][6][7][8][9]
-
Product Ions: Fragmentation often involves the loss of the deoxyribose sugar moiety. A characteristic product ion would correspond to the dihydrothymine base.
The following table provides suggested MRM transitions based on data for similar compounds. These should be optimized for your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 245.1 | 129.1 (Dihydrothymine base) | Optimize | Optimize |
| This compound | 245.1 | 117.1 (Fragment of deoxyribose) | Optimize | Optimize |
| Internal Standard (e.g., D₄-5,6-Dihydrothymidine) | 249.1 | 133.1 | Optimize | Optimize |
Q4: My results show poor reproducibility between injections. What are the potential causes?
A4: Poor reproducibility can stem from several factors, from sample preparation to instrument performance.
-
Sample Stability: this compound may be unstable in certain matrices or under specific storage conditions.
-
Inconsistent Sample Preparation: Variability in sample preparation steps can lead to inconsistent recoveries.
-
Solution: Use an automated liquid handler for precise and repeatable pipetting. Ensure thorough mixing at each stage of the extraction process.
-
-
Carryover: Analyte from a high-concentration sample may carry over to subsequent injections, affecting the accuracy of the following sample.
-
Solution: Optimize the autosampler wash procedure. Use a strong solvent mixture in the wash solution to effectively clean the injection needle and port between samples. Injecting a blank sample after a high-concentration standard can confirm the effectiveness of the wash method.
-
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma
This protocol describes a protein precipitation method for the extraction of this compound from human plasma.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., D₄-5,6-Dihydrothymidine in 50% methanol) to each tube. Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to each tube.
-
Vortexing: Vortex each tube vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 250 µL of the clear supernatant to a new 96-well plate or autosampler vials.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid).
-
Analysis: Inject the reconstituted sample into the UPLC-MS/MS system.
Protocol 2: UPLC-MS/MS Method Parameters
These are starting parameters and should be optimized for your specific system and application.
| Parameter | Recommended Setting |
| UPLC System | |
| Column | Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-1.0 min: 2% B; 1.0-5.0 min: 2-50% B; 5.0-6.0 min: 50-95% B; 6.0-7.0 min: 95% B; 7.1-8.0 min: 2% B (re-equilibration) |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Data Presentation
Table 1: System Suitability Test (SST) Acceptance Criteria
| Parameter | Acceptance Criteria | Purpose |
| Peak Area Reproducibility | RSD ≤ 15% for 5 replicate injections of a mid-level QC | Ensures consistent instrument response. |
| Retention Time Stability | RSD ≤ 2% | Verifies chromatographic stability. |
| Peak Tailing Factor | 0.8 - 1.5 | Confirms good peak shape for accurate integration. |
| Signal-to-Noise Ratio (S/N) | S/N ≥ 10 for the Lower Limit of Quantification (LLOQ) | Ensures adequate sensitivity. |
| Carryover | Peak area in a blank injection following the highest standard should be <20% of the LLOQ peak area. | Checks for residual analyte from previous injections. |
Visualizations
Caption: Workflow for this compound quantification.
Caption: Troubleshooting decision tree for UPLC-MS/MS analysis.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. support.waters.com [support.waters.com]
- 6. researchgate.net [researchgate.net]
- 7. Adduits ESI MS | PDF | Electrospray Ionization | Chemistry [scribd.com]
- 8. providiongroup.com [providiongroup.com]
- 9. acdlabs.com [acdlabs.com]
- 10. diva-portal.org [diva-portal.org]
- 11. Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Separation of 5,6-Dihydrothymidine and Thymidine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming challenges encountered during the separation of 5,6-Dihydrothymidine from thymidine (B127349).
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of nucleoside analogs like this compound and thymidine. The choice between reverse-phase and normal-phase chromatography is critical for achieving optimal separation.
Troubleshooting Guide: HPLC Separation
Question: I am not getting good separation between my this compound and thymidine peaks. What should I do?
Answer: Poor resolution in HPLC can be attributed to several factors. Here’s a step-by-step troubleshooting guide:
-
Optimize the Mobile Phase:
-
Reverse-Phase HPLC: If you are using reverse-phase HPLC (with a non-polar stationary phase like C18), thymidine, being slightly more non-polar than this compound, should have a longer retention time. To improve separation, you can try:
-
Decreasing the organic solvent concentration (e.g., acetonitrile (B52724) or methanol) in your mobile phase. This will increase the retention time of both compounds, potentially enhancing separation.
-
Adjusting the pH of the mobile phase. The ionization of the analytes can affect their retention. Experiment with a pH range where both molecules are in the same form (either ionized or non-ionized).
-
-
Normal-Phase HPLC: In normal-phase HPLC (with a polar stationary phase like silica (B1680970) or amino), the more polar this compound will be retained longer. To improve separation:
-
Increase the polarity of the mobile phase by adding a small amount of a more polar solvent (e.g., increasing the percentage of water or alcohol in a non-polar solvent like hexane).
-
-
-
Change the Stationary Phase:
-
If optimizing the mobile phase doesn't work, consider switching to a different column chemistry. A column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase for reverse-phase, or a cyano phase for normal-phase) can offer different selectivity.
-
-
Adjust the Flow Rate:
-
Lowering the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase.
-
-
Check for Column Overload:
-
Injecting too concentrated a sample can lead to broad, overlapping peaks. Try diluting your sample and reinjecting.
-
Question: My peaks are tailing. How can I fix this?
Answer: Peak tailing is a common issue in HPLC. Here are some potential causes and solutions:
-
Secondary Interactions: Unwanted interactions between the analytes and the stationary phase (e.g., with free silanol (B1196071) groups on a silica-based column) can cause tailing.
-
Solution: Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations (0.1-0.5%) to block these active sites. Using an end-capped column can also minimize this effect.
-
-
Column Contamination: Buildup of strongly retained compounds on the column can lead to peak tailing.
-
Solution: Flush the column with a strong solvent to remove contaminants.
-
-
Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the mobile phase.
-
Question: I'm observing ghost peaks in my chromatogram. What are they and how do I get rid of them?
Answer: Ghost peaks are unexpected peaks that appear in your chromatogram. They can originate from several sources:
-
Contaminated Mobile Phase: Impurities in your solvents or additives can appear as peaks, especially in gradient elution.
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Filter your mobile phase before use.
-
-
Carryover from Previous Injections: Residual sample from a previous run can elute in a subsequent run.
-
Solution: Implement a thorough needle wash program on your autosampler and ensure your column is adequately flushed between runs.
-
-
Sample Degradation: If your sample is unstable, it may degrade in the vial or on the column, leading to extra peaks.
-
Solution: Ensure sample stability by controlling temperature and pH. Prepare samples fresh if necessary.
-
Data Presentation: HPLC Method Comparison
The following table summarizes typical starting parameters for reverse-phase and normal-phase HPLC methods for the separation of thymidine and its derivatives. Note: These values are illustrative and should be optimized for your specific instrument and sample.
| Parameter | Reverse-Phase HPLC | Normal-Phase HPLC |
| Stationary Phase | C18, C8, Phenyl-Hexyl | Silica, Amino, Cyano |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., ammonium (B1175870) acetate) | Hexane/Isopropanol or Dichloromethane/Methanol |
| Elution Order | 1. 5,6-Dihydrothymidine2. Thymidine | 1. Thymidine2. This compound |
| Typical Resolution (Rs) | > 1.5 (achievable with optimization) | > 1.5 (achievable with optimization) |
| Typical Selectivity (α) | 1.1 - 1.5 | 1.1 - 1.6 |
| Typical Capacity Factor (k') | 2 - 10 | 2 - 10 |
Experimental Protocol: Reverse-Phase HPLC
This protocol provides a general starting point for the separation of this compound from thymidine using reverse-phase HPLC.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Ammonium acetate (B1210297)
-
Sample containing a mixture of this compound and thymidine
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation:
-
Prepare a 10 mM ammonium acetate buffer in water.
-
Prepare the mobile phase by mixing acetonitrile and the 10 mM ammonium acetate buffer in a desired ratio (e.g., 10:90 v/v).
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the UV detector to a wavelength of 267 nm (the approximate λmax for thymidine).
-
Inject 10-20 µL of the prepared sample.
-
Run the analysis isocratically for a sufficient time to allow both compounds to elute.
-
Identify the peaks based on the retention times of pure standards. This compound is expected to elute before thymidine.
-
-
Optimization:
-
Adjust the acetonitrile/buffer ratio to achieve optimal resolution. A lower percentage of acetonitrile will increase retention times and may improve separation.
-
Visualization: HPLC Workflow
Caption: A typical workflow for HPLC analysis.
Crystallization
Fractional crystallization can be employed to separate this compound and thymidine based on potential differences in their solubility in a particular solvent system.
Troubleshooting Guide: Crystallization
Question: My compound is not crystallizing from the solution. What can I do?
Answer: Failure to crystallize can be due to several factors. Here are some troubleshooting steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small glass particles can act as nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound (if available) to the solution to initiate crystal growth.
-
-
Increase Supersaturation:
-
Evaporation: Allow the solvent to evaporate slowly. This will increase the concentration of the solute.
-
Cooling: If the solution was heated to dissolve the compound, cool it slowly. A sudden drop in temperature can lead to the formation of an oil or amorphous solid.
-
-
Solvent System:
-
The chosen solvent may be too good a solvent. Try adding a miscible "anti-solvent" (a solvent in which your compound is less soluble) dropwise until the solution becomes slightly turbid, then warm to clarify and cool slowly.
-
Question: I am getting an oil instead of crystals. How can I fix this?
Answer: Oiling out occurs when the compound comes out of solution at a temperature above its melting point or when the concentration is too high.
-
Dilute the Solution: Add more solvent to the oiled-out mixture, heat to dissolve, and then cool slowly.
-
Change the Solvent: Try a different solvent or solvent mixture. A solvent with a lower boiling point might be beneficial.
-
Lower the Crystallization Temperature: Try crystallizing at a lower temperature (e.g., in a refrigerator or freezer), but ensure the cooling is slow.
Experimental Protocol: Fractional Crystallization
This protocol provides a general guideline for separating two compounds with different solubilities by fractional crystallization.
Materials:
-
Mixture of this compound and thymidine
-
A suitable solvent (e.g., ethanol, water, or a mixture)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
Procedure:
-
Solvent Selection:
-
Determine a solvent in which both compounds have different solubilities at different temperatures (ideally, one compound is significantly less soluble at colder temperatures).
-
-
Dissolution:
-
Place the mixture in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent to dissolve the entire mixture.
-
-
First Crystallization:
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath.
-
The less soluble compound should crystallize out first.
-
Collect the crystals by vacuum filtration. This is the first fraction.
-
-
Second Crystallization:
-
Take the filtrate (the "mother liquor") and reduce its volume by evaporation.
-
Cool the concentrated filtrate to induce the crystallization of the more soluble compound.
-
Collect these crystals as the second fraction.
-
-
Purity Check:
-
Analyze the purity of each fraction using a suitable method like HPLC or TLC.
-
Repeat the crystallization process on each fraction to improve purity.
-
Visualization: Fractional Crystallization Workflow
Caption: A workflow for fractional crystallization.
Enzymatic Separation
Enzymatic methods can offer high selectivity for separating structurally similar molecules. The key is to find an enzyme that preferentially acts on one of the compounds.
FAQs: Enzymatic Separation
Question: Can enzymes be used to separate this compound from thymidine?
Answer: Yes, in principle. The success of this method depends on finding an enzyme that can discriminate between the two molecules. Research has shown that thymidylate synthetase has a significantly lower affinity (approximately 50 times less) for the 5,6-dihydro derivatives of its substrates compared to the unsaturated substrates. This difference in affinity could potentially be exploited for a separation method.
Question: How would an enzyme-based separation work?
Answer: A potential strategy could involve:
-
Selective Conversion: Using an enzyme that specifically modifies either thymidine or this compound. For example, an enzyme that phosphorylates thymidine but not this compound. The resulting phosphorylated thymidine would have different chemical properties (e.g., charge), allowing for its separation from the unreacted this compound using techniques like ion-exchange chromatography.
-
Selective Degradation: Employing an enzyme that degrades one compound but not the other. The remaining, intact compound can then be purified.
Question: What are the challenges in developing an enzymatic separation method?
Answer: The main challenges include:
-
Finding a suitable enzyme: The enzyme must have high specificity for one of the target molecules.
-
Optimizing reaction conditions: Factors such as pH, temperature, and buffer composition need to be optimized for maximum enzyme activity and selectivity.
-
Enzyme inhibition: The product of the enzymatic reaction or other components in the mixture could inhibit the enzyme, reducing the efficiency of the separation.
-
Downstream processing: After the enzymatic reaction, a purification step is still required to separate the modified product or the remaining starting material.
Experimental Protocol: Developing an Enzymatic Separation Method (Conceptual)
This protocol outlines the general steps to develop an enzymatic separation method based on differential enzyme affinity.
Materials:
-
Candidate enzyme (e.g., thymidine kinase, thymidylate synthetase)
-
Mixture of this compound and thymidine
-
Appropriate buffer system for the enzyme
-
Cofactors required by the enzyme (e.g., ATP for kinases)
-
Method for quenching the reaction (e.g., heat, acid)
-
Analytical method to monitor the reaction (e.g., HPLC)
Procedure:
-
Enzyme Screening:
-
Screen a panel of enzymes known to act on nucleosides to identify one with differential activity towards thymidine and this compound.
-
-
Reaction Optimization:
-
Once a candidate enzyme is identified, optimize the reaction conditions (pH, temperature, enzyme concentration, substrate concentration, and incubation time) to maximize the selective conversion of one compound while leaving the other largely unreacted.
-
-
Separation of Products:
-
After the enzymatic reaction, separate the modified product from the unreacted compound. For example, if a kinase was used, the phosphorylated product can be separated from the neutral unreacted compound using anion-exchange chromatography.
-
-
Analysis and Quantification:
-
Use HPLC to quantify the amount of each compound in the separated fractions to determine the efficiency and yield of the separation.
-
Visualization: Enzymatic Separation Concept
Caption: A conceptual workflow for enzymatic separation.
Technical Support Center: 5,6-Dihydrothymidine Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometry analysis of 5,6-Dihydrothymidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of signal variability and poor reproducibility when analyzing this compound by LC-MS/MS?
A1: The primary cause of signal variability and poor reproducibility in the LC-MS/MS analysis of this compound is the "matrix effect." Matrix effects occur when co-eluting endogenous or exogenous components from the biological sample interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2] This interference can either suppress or enhance the signal, leading to inaccurate and imprecise quantification. Common sources of matrix effects in biological samples like plasma and urine include phospholipids (B1166683), salts, and other small molecule metabolites.[1]
Q2: I am observing significant ion suppression for this compound. What are the most effective strategies to mitigate this?
A2: Mitigating ion suppression is crucial for accurate quantification. The most effective strategies include:
-
Robust Sample Preparation: Implementing a thorough sample cleanup method is the first and most critical step. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at removing interfering matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. Since it has nearly identical physicochemical properties to this compound, it will experience the same degree of ion suppression. This allows for accurate quantification based on the analyte-to-IS ratio. A deuterated internal standard for the nucleobase of this compound, 5,6-dihydrothymine (5,6,6-D3, methyl-D3), is commercially available.
-
Chromatographic Separation: Optimizing the chromatographic method to separate this compound from co-eluting matrix components is essential. Hydrophilic Interaction Liquid Chromatography (HILIC) is often well-suited for polar compounds like this compound and can provide good retention and separation from less polar interferences.[3][4]
-
Sample Dilution: A straightforward approach is to dilute the sample, which reduces the concentration of both the analyte and the interfering matrix components. This is only feasible if the concentration of this compound is high enough to remain detectable after dilution.
Q3: Which sample preparation technique is best for analyzing this compound in plasma?
A3: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix. Here is a comparison of common techniques for plasma samples:
-
Protein Precipitation (PPT): This is a simple and fast method, but it is the least effective at removing phospholipids and other matrix components that cause ion suppression.[5] It may be suitable for screening purposes or when analyte concentrations are high.
-
Liquid-Liquid Extraction (LLE): LLE offers a better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many interfering substances behind. The choice of solvent is critical for achieving good recovery of the polar this compound.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing a broad range of interferences, including phospholipids and salts, leading to the cleanest extracts and minimal matrix effects. Mixed-mode or polymeric SPE sorbents are often used for the extraction of modified nucleosides from biological fluids.[6][7]
For the most sensitive and accurate quantification of this compound in plasma, Solid-Phase Extraction (SPE) is the recommended technique.
Troubleshooting Guides
Issue 1: Poor Peak Shape and/or Shifting Retention Times
| Possible Cause | Troubleshooting Steps |
| Suboptimal Chromatographic Conditions | For a polar analyte like this compound, reversed-phase chromatography may provide insufficient retention. Consider using a HILIC column to improve retention and peak shape.[3][4] Ensure the mobile phase composition and pH are optimized. |
| Matrix Overload on the Analytical Column | Inadequate sample cleanup can lead to the accumulation of matrix components on the column, affecting its performance. Implement a more rigorous sample preparation method such as SPE. Regularly flush the column with a strong solvent. |
| Analyte Interaction with Metal Surfaces | Some compounds can chelate with metal surfaces in the HPLC system, leading to poor peak shape. If this is suspected, consider using a metal-free or PEEK-lined column and tubing. |
Issue 2: Inconsistent or Low Recovery
| Possible Cause | Troubleshooting Steps |
| Inefficient Sample Extraction | The chosen sample preparation protocol may not be optimal for this compound. Systematically optimize the parameters of your extraction method (e.g., SPE sorbent, wash and elution solvents; LLE solvent and pH). |
| Analyte Degradation | Ensure the stability of this compound in the biological matrix and during the sample preparation process. This can be assessed by performing stability studies at different temperatures and time points. |
| Inaccurate Quantification due to Matrix Effects | If not using a SIL-IS, the perceived low recovery might be due to significant ion suppression. The best solution is to incorporate a stable isotope-labeled internal standard for this compound. |
Quantitative Data Summary
The following table summarizes the typical performance of different sample preparation techniques in reducing matrix effects for the analysis of small polar molecules in plasma. While specific data for this compound is not available in the literature, this provides a general comparison.
| Sample Preparation Method | Typical Analyte Recovery (%) | Matrix Effect (Ion Suppression/Enhancement) | Relative Standard Deviation (RSD) (%) |
| Protein Precipitation (PPT) | 85 - 105 | High (Significant Suppression) | < 15 |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | Moderate | < 10 |
| Solid-Phase Extraction (SPE) | 90 - 110 | Low to Minimal | < 5 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Urine
This protocol is a generalized procedure for the extraction of modified nucleosides from urine and should be optimized for your specific application.
Materials:
-
Mixed-mode or polymeric SPE cartridges (e.g., Oasis HLB, Strata-X)
-
Urine samples
-
Stable isotope-labeled internal standard (SIL-IS) for this compound
-
Water (HPLC-grade)
-
Elution solvent (e.g., 5% ammonia (B1221849) in methanol)
-
Centrifuge
-
Evaporator
Procedure:
-
Sample Pre-treatment: Thaw urine samples and centrifuge at 4000 rpm for 10 minutes to remove particulates.
-
Spiking: To 1 mL of supernatant, add the SIL-IS.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of water to remove salts and other highly polar interferences.
-
Elution: Elute the this compound and SIL-IS with 1 mL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for this compound analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the matrix effect of different sample matrices for 33 pharmaceuticals by post-column infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a HILIC-MS/MS multitargeted method for metabolomics applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Modified nucleosides: an accurate tumour marker for clinical diagnosis of cancer, early detection and therapy control - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for Enzymatic Assays Involving 5,6-Dihydrothymidine
Welcome to the technical support center for enzymatic assays involving 5,6-Dihydrothymidine. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: Which enzymes are most likely to interact with this compound?
A1: Based on its structure as a modified pyrimidine (B1678525) nucleoside, the primary enzymes of interest for studying interactions with this compound are those involved in the pyrimidine salvage and degradation pathways. These include:
-
Thymidine (B127349) Phosphorylase (TP): This enzyme catalyzes the reversible phosphorolysis of thymidine to thymine (B56734) and 2-deoxyribose-1-phosphate. It is a key enzyme in the pyrimidine salvage pathway.
-
Dihydropyrimidine (B8664642) Dehydrogenase (DPYD): As the initial and rate-limiting enzyme in the pyrimidine degradation pathway, DPYD catalyzes the reduction of uracil (B121893) and thymine.[1] It is plausible that DPYD also metabolizes this compound.
-
Thymidine Kinase (TK): This enzyme phosphorylates thymidine to thymidine monophosphate. This compound or its derivatives may act as inhibitors of this enzyme.[2]
Q2: How can I monitor the progress of an enzymatic reaction with this compound?
A2: The choice of monitoring method depends on the specific enzyme and the reaction being catalyzed.
-
Spectrophotometry: For enzymes like thymidine phosphorylase, you can monitor the change in absorbance at a specific wavelength (e.g., 290 nm) that distinguishes the substrate from the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used to separate and quantify the substrate (this compound) and any resulting products over time.[3] This is particularly useful when a clear spectrophotometric distinction between substrate and product is not possible.
-
Coupled Enzyme Assays: In cases where the primary reaction does not produce a readily detectable signal, the reaction can be coupled to a secondary enzyme-catalyzed reaction that does.
Q3: What are the critical parameters to consider when setting up an enzymatic assay with this compound?
A3: Key parameters to optimize for any enzymatic assay include:
-
Enzyme Concentration: The concentration of the enzyme should be chosen so that the reaction rate is linear over the desired time course.
-
Substrate Concentration: The concentration of this compound (and any co-substrates) should be carefully chosen. For kinetic studies, a range of concentrations around the Michaelis constant (Km) is typically used.
-
Buffer Composition, pH, and Temperature: These parameters should be optimized to ensure the stability and maximal activity of the enzyme. The stability of this compound under these conditions should also be considered.
-
Controls: Appropriate controls, such as reactions without enzyme or without substrate, are essential to ensure that the observed activity is due to the enzyme of interest.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
| Problem | Potential Cause | Recommended Solution |
| No or Low Enzyme Activity | 1. Inactive enzyme due to improper storage or handling. 2. Incorrect assay conditions (pH, temperature). 3. Degradation of substrate or cofactors. 4. Presence of an inhibitor in the reaction mixture. | 1. Aliquot enzyme stocks to avoid repeated freeze-thaw cycles. Confirm enzyme activity with a known substrate as a positive control. 2. Verify the pH of your buffers and ensure the incubator/water bath is at the correct temperature. 3. Prepare fresh substrate and cofactor solutions. Assess the stability of this compound under your assay conditions. 4. Scrutinize all reagents for potential contaminants. |
| High Background Signal | 1. Contaminated reagents or buffers. 2. Spontaneous degradation of the substrate. 3. Issues with the detection instrument (e.g., dirty cuvettes). | 1. Use high-purity reagents and freshly prepared buffers. 2. Run a no-enzyme control to measure the rate of non-enzymatic substrate degradation. 3. Clean and calibrate your spectrophotometer or other detection instruments. |
| Non-linear Reaction Progress Curves | 1. Substrate depletion. 2. Product inhibition. 3. Enzyme instability under assay conditions. | 1. Reduce the enzyme concentration or the reaction time to ensure initial velocity is measured. 2. Analyze early time points to determine the initial rate before product accumulation becomes significant. 3. Perform a time-course experiment to assess enzyme stability under assay conditions. |
| Poor Reproducibility | 1. Inaccurate pipetting. 2. Inconsistent incubation times. 3. Temperature fluctuations. | 1. Calibrate your pipettes regularly and use appropriate pipetting techniques. 2. Use a timer to ensure consistent pre-incubation and reaction times. 3. Ensure your incubator or water bath maintains a stable temperature. |
| Issues with HPLC Analysis | 1. Poor peak shape (tailing or fronting). 2. Shifting retention times. 3. Ghost peaks. | 1. Adjust the mobile phase composition or pH. Ensure the column is not overloaded. 2. Check for leaks in the HPLC system. Ensure the mobile phase is properly degassed and the column is equilibrated. 3. Clean the injector and column. Run a blank gradient to identify the source of contamination. |
Quantitative Data Summary
The following tables summarize relevant kinetic data for enzymes that may interact with this compound or its structural analogs.
Table 1: Michaelis-Menten Constants for Dihydropyrimidine Dehydrogenase (DPD)
| Substrate | Km | Cofactor | Organism | Reference |
| Thymine | ~1 µM | NADPH | Human | [4] |
| NADPH | ~10 µM | - | Human | [4] |
Table 2: Inhibition Constants (Ki) for Thymidine Kinase
| Inhibitor | Ki | Enzyme | Reference |
| trans-5-bromo-6-ethoxy-5,6-dihydrothymidine (diastereoisomer 1) | 180 µM | Hamster cytoplasmic thymidine kinase | [2] |
| trans-5-bromo-6-ethoxy-5,6-dihydrothymidine (diastereoisomer 2) | 310 µM | Hamster cytoplasmic thymidine kinase | [2] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Thymidine Phosphorylase Activity
This protocol is adapted for a standard spectrophotometric assay and can be used to assess the potential of this compound as a substrate or inhibitor of thymidine phosphorylase.
Materials:
-
Recombinant Thymidine Phosphorylase (from E. coli)
-
This compound
-
Thymidine (for control reactions)
-
Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
Spectrophotometer and quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the assay buffer. The concentration range should be determined based on expected enzyme kinetics.
-
Prepare a stock solution of thymidine as a positive control substrate.
-
Dilute the thymidine phosphorylase in cold assay buffer to the desired working concentration.
-
-
Assay Setup:
-
Set the spectrophotometer to 290 nm and equilibrate to 25°C.
-
In a quartz cuvette, add 1.0 mL of the potassium phosphate buffer.
-
Add the desired volume of the this compound stock solution.
-
For the positive control, use the thymidine stock solution instead of this compound.
-
For the blank, add buffer in place of the enzyme solution.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a small volume (e.g., 10 µL) of the diluted enzyme solution to the cuvette.
-
Quickly mix the contents by inverting the cuvette.
-
Immediately begin recording the absorbance at 290 nm for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.
-
The enzymatic activity can be calculated using the Beer-Lambert law, with the appropriate extinction coefficient for the substrate and product.
-
Protocol 2: HPLC-Based Assay for Dihydropyrimidine Dehydrogenase (DPYD) Activity
This protocol provides a framework for assessing the metabolism of this compound by DPYD using HPLC analysis.
Materials:
-
Cell lysate or purified DPYD
-
This compound
-
NADPH
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)
-
Quenching solution (e.g., ice-cold perchloric acid)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the reaction buffer, NADPH, and the cell lysate or purified DPYD.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding this compound to the pre-warmed reaction mixture.
-
-
Time-Course Sampling and Quenching:
-
At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing the ice-cold quenching solution.
-
-
Sample Preparation for HPLC:
-
Centrifuge the quenched samples to pellet precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject the samples onto a C18 column.
-
Use a suitable mobile phase gradient (e.g., a gradient of methanol (B129727) in a phosphate buffer) to separate this compound from its potential metabolites.[3]
-
Monitor the elution profile at an appropriate wavelength (e.g., 210 nm or 260 nm).
-
-
Data Analysis:
-
Quantify the peak areas corresponding to this compound and any new product peaks at each time point.
-
Plot the concentration of the substrate and product over time to determine the reaction rate.
-
Visualizations
References
- 1. Insights into the mechanism of dihydropyrimidine dehydrogenase from site-directed mutagenesis targeting the active site loop and redox cofactor coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AID 1124553 - Inhibition of human mitochondrial thymidine kinase - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Measurement of urinary pyrimidine bases and nucleosides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
Validation & Comparative
A Comparative Analysis of 5,6-Dihydrothymidine and Thymidine Glycol in DNA Damage
For Researchers, Scientists, and Drug Development Professionals
In the landscape of DNA damage, a multitude of lesions can arise from both endogenous and exogenous sources, posing a constant threat to genomic integrity. Among the most common forms of damage are the oxidation products of thymine (B56734). This guide provides a detailed comparison of two such products: 5,6-Dihydrothymidine (DHT) and Thymidine (B127349) Glycol (Tg). Understanding the distinct characteristics of these lesions, from their formation and impact on DNA structure to their recognition and repair, is crucial for researchers in fields ranging from cancer biology to neurodegenerative diseases and for professionals involved in the development of targeted therapeutics.
Chemical Structure and Formation
Both this compound and Thymidine Glycol are generated through the oxidation of the 5,6-double bond of the thymine base. However, they differ in their final structure, which dictates their subsequent biological effects.
This compound (DHT) is formed by the reduction of the 5,6-double bond of thymine. This saturation of the pyrimidine (B1678525) ring results in a non-planar conformation.
Thymidine Glycol (Tg) , or 5,6-dihydroxy-5,6-dihydrothymidine, is a hydrated form of thymine where hydroxyl groups are added across the 5,6-double bond. This lesion exists as four possible stereoisomers due to the two chiral centers at the C5 and C6 positions. The cis isomers are the predominant forms found in DNA.[1][2]
The formation of both lesions is a consequence of oxidative stress, induced by reactive oxygen species (ROS) generated during normal metabolic processes or upon exposure to ionizing radiation and certain chemical agents.[3][4] While both are significant products of thymine oxidation, thymidine glycol is often considered a major product of oxidative DNA damage.[5][6]
Impact on DNA Structure and Function
The structural alterations induced by DHT and Tg have profound consequences for DNA stability and the fidelity of DNA replication.
| Feature | This compound (DHT) | Thymidine Glycol (Tg) |
| DNA Duplex Stability | Minor destabilization | Significant destabilization of the DNA double helix.[7][8] |
| DNA Polymerase Bypass | Generally does not block DNA polymerases.[9] | Strong block to high-fidelity DNA polymerases.[2][9][10] |
| Mutagenicity | Considered to be non-mutagenic. | Weakly mutagenic, as polymerases that do bypass the lesion often insert adenine (B156593) opposite it.[5] |
| Cytotoxicity | Low cytotoxicity. | Potentially cytotoxic if unrepaired, due to its blockage of DNA replication.[11][12] |
Thymidine glycol's bulky hydroxyl groups and the loss of planarity of the thymine ring cause a significant local distortion in the DNA helix, which is a key factor in its ability to impede DNA polymerases.[7] In contrast, the saturation of the double bond in DHT results in a less severe structural perturbation.
DNA Repair Mechanisms
The primary cellular defense against both this compound and Thymidine Glycol is the Base Excision Repair (BER) pathway. This multi-step process involves a series of enzymes that recognize and remove the damaged base, ultimately restoring the original DNA sequence.
The key enzymes involved in the initial recognition and excision of these lesions are DNA glycosylases. In humans, the primary glycosylases responsible for removing these oxidized pyrimidines are NTH1 (endonuclease III homolog 1) and NEIL1 (endonuclease VIII-like 1) .[13][14]
Comparative Repair Efficiency:
| Lesion | Repairing Glycosylase(s) | Kinetic Insights |
| This compound (DHT) | NEIL1 | Unedited NEIL1 (UE NEIL1) removes DHT approximately two-fold faster than the edited isoform (Ed NEIL1).[14][15] |
| Thymidine Glycol (Tg) | NTH1, NEIL1 | hNTH1 shows a strong preference for excising one of the cis-diastereomers of Tg.[13] UE NEIL1 removes Tg from a duplex about 30-40 fold faster than Ed NEIL1.[14] The rate of excision by hNEIL1 is significantly influenced by the base opposite the lesion, with a much greater rate when Tg is opposite guanine.[13] |
The differential recognition and excision kinetics of these glycosylases for DHT and Tg highlight the specificity of the BER pathway and the nuanced cellular response to different types of DNA damage.
Downstream Signaling and Cellular Consequences
The persistence of DNA damage, including DHT and Tg, can trigger various cellular signaling pathways. While specific pathways directly activated by the accumulation of these individual lesions are not extensively characterized, the general consequences of unrepaired DNA damage are well-established.
If lesions like Tg are not repaired, they can lead to replication fork stalling. This can trigger a cascade of events, including the activation of cell cycle checkpoints, recruitment of specialized translesion synthesis (TLS) polymerases, or, in cases of overwhelming damage, the induction of apoptosis (programmed cell death). The persistence of DHT, while less of a block to replication, can still contribute to the overall burden of DNA damage and may impair the repair of other nearby lesions.[16]
Experimental Methodologies
The accurate detection and quantification of this compound and Thymidine Glycol, as well as the assessment of their repair, are fundamental to research in this area. Below are outlines of key experimental protocols.
Quantification of DNA Adducts by HPLC-MS/MS
This is the gold-standard method for the sensitive and specific quantification of DNA lesions.
Protocol Outline:
-
DNA Isolation: Extract genomic DNA from cells or tissues of interest using standard protocols, ensuring minimization of artifactual oxidation during the procedure.
-
DNA Hydrolysis: Enzymatically digest the DNA to individual deoxynucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
Stable Isotope Labeled Internal Standards: Add known amounts of stable isotope-labeled internal standards for both this compound and thymidine glycol to the samples for accurate quantification.
-
HPLC Separation: Separate the deoxynucleosides using a reverse-phase high-performance liquid chromatography (HPLC) column.
-
MS/MS Detection: Detect and quantify the specific lesions using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. The instrument is set to monitor specific precursor-to-product ion transitions for the native and isotope-labeled standards.
-
Data Analysis: Calculate the quantity of each lesion per unit of normal deoxynucleoside (e.g., per 10^6 thymidines).
In Vitro DNA Glycosylase Assay
This assay measures the activity of a specific DNA glycosylase on a substrate containing the lesion of interest.
Protocol Outline:
-
Substrate Preparation: Synthesize a short single-stranded oligonucleotide containing a single, site-specific this compound or thymidine glycol. Radiolabel the 5' end with 32P. Anneal the labeled strand to its complementary strand to create a double-stranded DNA substrate.
-
Enzyme Reaction: Incubate the DNA substrate with a purified DNA glycosylase (e.g., recombinant NTH1 or NEIL1) in an appropriate reaction buffer at 37°C for various time points.
-
Reaction Termination and Product Treatment: Stop the reaction. If the glycosylase has associated lyase activity, it will cleave the DNA backbone at the abasic site. If not, the abasic site can be cleaved by subsequent treatment with an AP endonuclease or hot alkali.
-
Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.
-
Analysis: Visualize the radiolabeled DNA fragments using autoradiography or phosphorimaging. The appearance of a shorter product band indicates successful excision of the lesion. Quantify the band intensities to determine the percentage of substrate cleaved over time and calculate kinetic parameters.
Conclusion
This compound and Thymidine Glycol, while both products of thymine oxidation, exhibit distinct biochemical and biophysical properties that lead to different biological consequences. Thymidine Glycol represents a more formidable challenge to the cell due to its significant distortion of the DNA helix and its potent ability to block DNA replication. In contrast, this compound is a more subtle form of damage. Both lesions are efficiently targeted by the Base Excision Repair pathway, underscoring the importance of this system in maintaining genomic stability. A thorough understanding of the nuances of their formation, impact, and repair is essential for developing strategies to mitigate the deleterious effects of oxidative DNA damage in various disease contexts.
References
- 1. Synthesis of the diastereomers of thymidine glycol, determination of concentrations and rates of interconversion of their cis-trans epimers at equilibrium and demonstration of differential alkali lability within DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymidine glycol: the effect on DNA molecular structure and enzymatic processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular repair and toxicity determinants of the major oxidative DNA lesion thymine glycol | ANR [anr.fr]
- 4. Thymine glycol - Wikipedia [en.wikipedia.org]
- 5. Efficient Formation of the Tandem Thymine Glycol/8-oxo-7,8-dihydroguanine Lesion in Isolated DNA and the Mutagenic and Cytotoxic Properties of the Tandem Lesions in Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-vitro Replication and Repair Studies of Tandem Lesions Containing Neighboring Thymidine Glycol and 8-Oxo-7,8-dihydro-2′-deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the effects of a thymine glycol residue on the structure, dynamics, and stability of duplex DNA by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of DNA damage: effect of thymidine glycol residues on the thermodynamic, substrate and interfacial acoustic properties of oligonucleotide duplexes - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Processing of thymine glycol in a clustered DNA damage site: mutagenic or cytotoxic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of thymine glycol damage on DNA duplex energetics: Correlations with lesion-induced biochemical and structural consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A crystallographic study of the role of sequence context on thymine glycol bypass by a replicative DNA polymerase serendipitously sheds light on the exonuclease complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Repair of thymine glycol by hNth1 and hNeil1 is modulated by base pairing and cis-trans epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NEIL1 Recoding due to RNA Editing Impacts Lesion-Specific Recognition and Excision - PMC [pmc.ncbi.nlm.nih.gov]
- 15. escholarship.org [escholarship.org]
- 16. 5,6-Dihydrothymine impairs the base excision repair pathway of a closely opposed AP site or single-strand break - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Thymidine Analogs in Research: 5,6-Dihydrothymidine vs. Proliferative Markers
For researchers, scientists, and drug development professionals, the selection of the appropriate thymidine (B127349) analog is critical for the precise evaluation of cellular processes. This guide provides an objective comparison of 5,6-Dihydrothymidine with other commonly used thymidine analogs, supported by experimental data, to inform experimental design and data interpretation.
Thymidine analogs are invaluable tools in molecular biology, enabling the study of DNA synthesis, cell proliferation, and DNA damage and repair. While analogs like 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) are widely used to label proliferating cells, this compound plays a distinct role, primarily in the investigation of DNA damage and repair pathways. This guide will compare the applications, mechanisms, and experimental considerations of this compound against those of proliferative markers like BrdU and EdU.
Section 1: Overview of Thymidine Analogs
Thymidine analogs are structurally similar to the natural nucleoside thymidine and can be incorporated into DNA during replication. This incorporation allows for the tracking and analysis of various cellular events.
-
This compound (dThd) : This is a reduced form of thymidine where the double bond in the pyrimidine (B1678525) ring is saturated. In a biological context, it is often formed as a result of DNA damage, particularly from ionizing radiation.[1][2] Its presence in DNA can stall replication and interfere with DNA repair processes.[1][3] Derivatives of this compound have also been synthesized to act as competitive inhibitors of enzymes like thymidine kinase.[4][5]
-
5-Bromo-2'-deoxyuridine (BrdU) : A halogenated analog of thymidine, BrdU is readily incorporated into newly synthesized DNA during the S-phase of the cell cycle.[6] Its incorporation is detected using specific antibodies, making it a cornerstone for studying cell proliferation, differentiation, and fate.[6]
-
5-Ethynyl-2'-deoxyuridine (EdU) : EdU is another thymidine analog used to label proliferating cells. It contains a terminal alkyne group that can be detected via a copper-catalyzed "click" reaction with a fluorescent azide.[6] This detection method is generally faster and requires less harsh sample processing compared to BrdU immunodetection.[6]
Section 2: Comparative Performance and Applications
The choice of a thymidine analog is dictated by the specific research question. While BrdU and EdU are suited for tracking cell proliferation, this compound is primarily utilized in the study of DNA damage and repair.
Table 1: Comparison of Key Characteristics of Thymidine Analogs
| Feature | This compound | 5-Bromo-2'-deoxyuridine (BrdU) | 5-Ethynyl-2'-deoxyuridine (EdU) |
| Primary Application | DNA damage and repair studies, enzyme inhibition | Cell proliferation and DNA replication analysis | Cell proliferation and DNA replication analysis |
| Mechanism of Action | DNA lesion that impairs DNA replication and repair[1][3] | Incorporation into replicating DNA, detected by antibodies[6] | Incorporation into replicating DNA, detected by click chemistry[6] |
| Detection Method | Mass spectrometry, HPLC, specific sequencing methods[2][7] | Immunohistochemistry, immunocytochemistry, flow cytometry | Click chemistry-based fluorescence detection |
| Key Advantage | Allows for the study of specific DNA repair pathways | Well-established protocols and wide availability of antibodies | Rapid and sensitive detection without DNA denaturation |
| Key Disadvantage | Not a marker for active proliferation | Requires DNA denaturation for antibody access, which can affect sample integrity | Can induce DNA damage response and cytotoxicity at higher concentrations[8][9][10][11][12] |
Section 3: Experimental Data and Protocols
Cytotoxicity and Genotoxicity of Proliferative Markers
Studies have shown that both BrdU and EdU can exhibit cytotoxic and genotoxic effects, which is a critical consideration in experimental design.
Table 2: Comparative Cytotoxicity of BrdU and EdU in Chinese Hamster Ovary (CHO) Cells
| Treatment | Concentration | Cell Survival Fraction (relative to control) |
| BrdU | 10 µM | No significant effect |
| EdU | 10 µM | ~0.1 |
| EdU | 50 µM | <0.01 |
Data adapted from a study on the in vitro effects of nucleotide supplementation on CHO cells.[8]
Table 3: Genotoxic Effects of BrdU and EdU in CHO Cells
| Treatment (10 µM) | Sister Chromatid Exchanges (SCEs) per cell | Chromosomal Aberrations (per 100 cells) |
| Control | ~5 | ~2 |
| BrdU | ~8 | ~3 |
| EdU | ~12 | ~10 |
Data represents the induction of sister chromatid exchange and chromosomal aberrations after treatment.[8]
Experimental Protocol: Double Thymidine Block for Cell Cycle Synchronization
This protocol is often used prior to the application of thymidine analogs for studying cell cycle-specific events.
-
Initial Seeding : Plate cells at a low confluence (e.g., 20-30%) in a culture dish with appropriate growth medium.
-
First Thymidine Block : Add thymidine to the culture medium to a final concentration of 2 mM to arrest cells at the G1/S boundary. Incubate for 18 hours.
-
Release : Remove the thymidine-containing medium, wash the cells with 1x PBS, and add fresh, pre-warmed medium. Incubate for 9 hours to allow cells to progress through the S phase.
-
Second Thymidine Block : Add thymidine again to a final concentration of 2 mM and incubate for another 18 hours. This will synchronize the cell population at the G1/S boundary.
-
Release and Analysis : Release the cells from the second block as before. At this point, thymidine analogs like BrdU or EdU can be added to label the synchronized population as it enters the S phase. Cells can be collected at various time points for analysis.[13]
Caption: Simplified signaling pathway of the DNA damage response triggered by EdU incorporation.
Role of 5,6-Dihydrothymine in DNA Repair
5,6-Dihydrothymine, as a DNA lesion, is recognized and processed by the Base Excision Repair (BER) pathway. Its presence can impair the efficiency of this repair process.
dot
Caption: Logical diagram showing the role of 5,6-Dihydrothymine in the Base Excision Repair pathway.
Section 5: Conclusion
The selection of a thymidine analog should be a deliberate choice based on the experimental goals. For studies focused on cell proliferation and DNA replication dynamics, BrdU and EdU are the established tools, with EdU offering advantages in terms of detection speed and sensitivity, but with a higher potential for inducing a DNA damage response. In contrast, this compound is not a marker of proliferation but rather a tool to investigate the mechanisms of DNA damage and repair. Its presence as a DNA lesion allows for detailed studies of the cellular machinery that maintains genomic integrity. Understanding the distinct properties and applications of these analogs is paramount for conducting rigorous and reproducible research in cell and molecular biology.
References
- 1. 5,6-Dihydrothymine impairs the base excision repair pathway of a closely opposed AP site or single-strand break - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA damage induced by low-energy electrons: conversion of thymine to 5,6-dihydrothymine in the oligonucleotide trimer TpTpT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of DNA polymerase activity by thymine hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and spectroscopic properties of two classes of this compound derivatives. Action on the Ehrlich's ascites cells thymidine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and spectroscopic properties of two classes of this compound derivatives. Action on the Ehrlich's ascites cells thymidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thymidine Analogues for Tracking DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Synthesis of a DNA fragment containing dihydro-5,6 thymine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. DNA Damage Signaling, Impairment of Cell Cycle Progression, and Apoptosis Triggered by 5-Ethynyl-2′-deoxyuridine Incorporated into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EdU induces DNA damage response and cell death in mESC in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cell type specific applicability of 5-ethynyl-2'-deoxyuridine (EdU) for dynamic proliferation assessment in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Synchronization by Double Thymidine Block - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Presence of 5,6-Dihydrothymidine in Oligonucleotides: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals engaged in the analysis of oligonucleotides, the accurate detection and quantification of modifications such as 5,6-Dihydrothymidine is critical. This guide provides a comprehensive comparison of key analytical techniques for validating the presence of this specific DNA lesion, supported by experimental data and detailed protocols.
This compound (DHT) is a common form of DNA damage resulting from oxidative stress and ionizing radiation. Its presence within an oligonucleotide sequence can have significant biological implications, affecting DNA replication and repair mechanisms. Therefore, robust analytical methods are essential for its characterization in research and therapeutic applications. This guide focuses on the two primary methodologies for this purpose: High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). A critical preparatory step, enzymatic digestion, is also detailed.
Comparison of Analytical Methodologies
The choice of analytical technique for validating this compound in oligonucleotides depends on the specific requirements of the study, such as sensitivity, specificity, and the need for structural confirmation.
| Parameter | HPLC-UV | LC-MS/MS | Alternative: MALDI-TOF MS |
| Principle | Separation by chromatography and detection based on UV absorbance. | Separation by chromatography followed by mass-based detection and fragmentation for structural confirmation. | Ionization and separation of molecules based on their mass-to-charge ratio.[1] |
| Sensitivity | Lower, typically in the low ng/mL range.[2] | Higher, capable of detecting low-level modifications. | High sensitivity, especially for shorter oligonucleotides. |
| Specificity | Moderate; retention time is the primary identifier. Co-elution can be a challenge. | High; provides mass-to-charge ratio and fragmentation patterns for definitive identification. | High; provides accurate mass measurement of the intact oligonucleotide. |
| Quantitative Accuracy | Good, with proper calibration.[2] | Excellent, especially with the use of isotopically labeled internal standards. | Generally considered less quantitative than LC-based methods. |
| Linearity | Good over a defined concentration range. A reported linear range for a similar compound is 0.04 to 15.90 µg/mL.[2] | Excellent over a wide dynamic range. | Less suitable for quantification. |
| Limit of Detection (LOD) | Higher, in the nmol/mL range. For a similar compound, the LOD was reported as 1.2 nmol/ml.[2] | Lower, often in the fmol to pmol range. | High sensitivity, but LOD is sequence and modification dependent. |
| Throughput | Moderate. | Moderate. | High, making it suitable for screening large numbers of samples.[1] |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. | Moderate to high initial investment. |
| Structural Information | Limited to UV spectrum. | Provides detailed structural information through fragmentation analysis. | Provides molecular weight of the intact oligonucleotide, confirming the presence of a modification but not its specific location without further experimentation. |
Experimental Workflows and Protocols
Accurate validation of this compound requires a systematic workflow, beginning with the complete enzymatic digestion of the oligonucleotide to its constituent nucleosides, followed by chromatographic separation and detection.
References
Comparative Analysis of 5,6-Dihydrothymidine and 5-Bromodeoxyuridine: A Guide for Researchers
This guide provides a comprehensive comparison of 5,6-Dihydrothymidine (dhT) and 5-Bromodeoxyuridine (BrdU), two thymidine (B127349) analogs with distinct applications in scientific research. While both are structurally related to the native nucleoside thymidine, their primary biological roles and experimental uses are fundamentally different. BrdU is an exogenous agent used to label and track DNA synthesis, whereas dhT is primarily recognized as an endogenous product of DNA damage. This document will objectively compare their properties, biological effects, and applications, supported by experimental data and detailed protocols for the target audience of researchers, scientists, and drug development professionals.
Physicochemical Properties
A clear understanding of the physical and chemical characteristics of dhT and BrdU is essential for their appropriate use in experimental settings. The key properties are summarized below.
| Property | This compound (dhT) | 5-Bromodeoxyuridine (BrdU) |
| IUPAC Name | 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione | 5-Bromo-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4(1H,3H)-dione |
| Synonyms | Dihydrothymidine, dhT | BrdU, BUdR, Bromodeoxyuridine, Broxuridine |
| Molecular Formula | C₁₀H₁₆N₂O₅ | C₉H₁₁BrN₂O₅ |
| Molecular Weight | 244.24 g/mol | 307.10 g/mol |
| Chemical Structure | Contains a saturated pyrimidine (B1678525) ring | Contains a bromine atom at the C5 position of the pyrimidine ring |
| Solubility | Information not widely available, expected to be soluble in water and polar organic solvents. | Soluble in DMSO (20 mg/ml), DMF (20 mg/ml), Ethanol (25 mg/ml), and PBS (pH 7.2, 10 mg/ml). |
Mechanism of Action and Biological Effects
The primary distinction between this compound and 5-Bromodeoxyuridine lies in their interaction with cellular machinery and their resulting biological impact.
This compound: A Marker of DNA Damage
This compound is not a compound used to track cellular processes but is rather a product of DNA damage, typically induced by ionizing radiation or oxidative stress. Its formation involves the saturation of the 5,6-double bond of the thymine (B56734) base within the DNA strand.
-
Biological Impact : The presence of dhT in DNA is a lesion that disrupts the normal helical structure. This lesion can physically block the progression of DNA polymerases, thereby inhibiting DNA replication and transcription. If left unrepaired, such lesions can be mutagenic or cytotoxic.
-
Cellular Response : Cells recognize dhT as damage and initiate DNA repair pathways, primarily Base Excision Repair (BER), to remove the lesion. However, studies have shown that dhT can impair the efficiency of BER, particularly when part of clustered DNA damage, leading to the accumulation of single-strand breaks. This accumulation of unrepaired damage can trigger cell cycle checkpoints and, in severe cases, lead to apoptosis.
Differentiating 5,6-Dihydrothymidine from its Isomers: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate identification and differentiation of isomeric forms of nucleosides like 5,6-Dihydrothymidine is paramount for unambiguous biological and pharmacological studies. This guide provides an objective comparison of analytical techniques used to distinguish this compound from its key isomers, supported by experimental data and detailed methodologies.
This compound, a reduced form of thymidine (B127349), can exist as different stereoisomers, primarily the (5R)- and (5S)-diastereomers. These isomers, while possessing the same molecular formula and connectivity, differ in the three-dimensional arrangement of atoms at the C5 chiral center. This subtle structural variance can lead to significant differences in their biological activity and interaction with enzymes. Therefore, robust analytical methods are crucial for their separation and characterization.
This guide will focus on the primary analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Structural Differences
The key to differentiating isomers lies in exploiting their unique physical and chemical properties that arise from their distinct structures. In the case of this compound, the primary isomers of interest are the (5R)- and (5S)-diastereomers.
Caption: Relationship between Thymidine and its this compound diastereomers.
Analytical Techniques for Differentiation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atomic nuclei. For differentiating diastereomers, proton (¹H) and carbon-13 (¹³C) NMR are particularly valuable as the different spatial arrangements of atoms lead to distinct chemical shifts and coupling constants.
Key Differentiating Features in ¹H NMR:
The chemical shifts of the protons on the dihydropyrimidine (B8664642) ring, particularly H-5 and H-6, are sensitive to the stereochemistry at C5. The coupling constants between these protons can also differ, reflecting the dihedral angle between them, which is influenced by the configuration at C5.
| Proton | (5R)-5,6-Dihydrothymidine (ppm) | (5S)-5,6-Dihydrothymidine (ppm) |
| H-1' | ~6.2 | ~6.2 |
| H-5 | ~3.4 | ~3.4 |
| H-6 | ~3.6 and ~3.1 | ~3.6 and ~3.1 |
| CH₃-5 | ~1.1 | ~1.1 |
Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions. The key is the relative difference observed between the isomers under the same conditions.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Data Analysis: Process the spectrum and carefully analyze the chemical shifts and coupling constants of the signals corresponding to the protons of the dihydropyrimidine ring and the deoxyribose moiety. Compare the obtained spectra with reference spectra of the pure diastereomers if available.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions and is a highly sensitive technique for molecular weight determination and structural elucidation. While diastereomers have the same molecular weight, their fragmentation patterns in tandem mass spectrometry (MS/MS) can differ due to stereochemical influences on bond stabilities and rearrangement pathways.
Key Differentiating Features in MS/MS:
Differentiation of the (5R)- and (5S)-diastereomers of this compound by mass spectrometry is challenging as they often produce very similar fragmentation patterns under standard conditions like Collision-Induced Dissociation (CID). However, techniques like Higher-Energy Collisional Dissociation (HCD) can sometimes reveal subtle differences in the relative abundances of certain fragment ions. The primary fragmentation involves the cleavage of the glycosidic bond, leading to the formation of the dihydrothymine (B131461) base fragment and the deoxyribose sugar fragment.
| Ion | Description | Expected m/z | Potential for Differentiation |
| [M+H]⁺ | Protonated molecule | 245.11 | - |
| [M-H]⁻ | Deprotonated molecule | 243.09 | - |
| [Base+H]⁺ | Dihydrothymine fragment | 129.07 | Low; relative abundance might differ slightly |
| [Sugar]⁺ | Deoxyribose fragment | 117.06 | Low |
Experimental Protocol: LC-MS/MS
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a solvent compatible with the HPLC mobile phase.
-
Chromatography: Use a suitable HPLC method (see below) to separate the isomers before they enter the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is commonly used for nucleosides.
-
MS Analysis: Acquire full scan MS spectra to confirm the molecular weight.
-
MS/MS Analysis: Select the precursor ion corresponding to this compound and subject it to fragmentation using CID or HCD. Analyze the resulting product ion spectra for any reproducible differences in fragment ion intensities between the separated isomers.
Caption: A generalized workflow for analyzing isomers using LC-MS/MS.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation of isomers. For diastereomers, chiral stationary phases (CSPs) are often employed to achieve baseline separation based on the differential interactions between the enantiomeric stationary phase and the diastereomeric analytes.
Key Differentiating Features in HPLC:
The (5R)- and (5S)-diastereomers of this compound will exhibit different retention times on a suitable chiral HPLC column. The elution order will depend on the specific chiral stationary phase and mobile phase used.
| Parameter | (5R)-5,6-Dihydrothymidine | (5S)-5,6-Dihydrothymidine |
| Retention Time (min) | Varies (e.g., t₁) | Varies (e.g., t₂) |
| Resolution (Rs) | \multicolumn{2}{c | }{> 1.5 for baseline separation} |
Experimental Protocol: Chiral HPLC
-
Column: A chiral stationary phase column is essential. Common choices for nucleoside analogs include polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives).
-
Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., ethanol (B145695) or isopropanol) is typically used in normal-phase mode. The exact composition needs to be optimized to achieve the best separation.
-
Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.
-
Temperature: Column temperature should be controlled to ensure reproducible retention times.
-
Detection: UV detection at a wavelength where thymidine derivatives absorb (around 220 nm, as the aromaticity is lost) is suitable.
-
Sample Injection: Inject a small volume (e.g., 5-20 µL) of the sample solution.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention times and calculate the resolution between the peaks corresponding to the two diastereomers.
Conclusion
The differentiation of this compound from its isomers, particularly the (5R)- and (5S)-diastereomers, requires a multi-technique approach for unambiguous identification and characterization.
-
NMR spectroscopy provides definitive structural information, allowing for the direct distinction of diastereomers based on their unique chemical shifts and coupling constants.
-
HPLC with a chiral stationary phase is the most effective method for the physical separation of the diastereomers, which is often a prerequisite for their individual characterization and for quantitative analysis of their mixtures.
-
Mass spectrometry , while less definitive on its own for distinguishing these specific diastereomers due to similar fragmentation patterns, is invaluable when coupled with HPLC (LC-MS) for confirming the molecular weight of the separated isomers and providing sensitive detection.
For researchers in drug development and related fields, a combination of these techniques is recommended. HPLC provides the necessary separation, while NMR and MS offer the detailed structural confirmation required for rigorous scientific investigation. The choice of the primary technique will depend on the specific research question, sample availability, and the instrumentation at hand.
A Comparative Guide to the Cross-Validation of Analytical Methods for 5,6-Dihydrothymidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 5,6-Dihydrothymidine, a critical pyrimidine (B1678525) 2'-deoxyribonucleoside involved in DNA metabolism and a potential biomarker. The following sections detail the performance of various analytical techniques, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific applications.
Data Presentation: A Comparative Analysis
The performance of different analytical methods for the quantification of this compound is summarized in the table below. The primary method with substantial validation data is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and ³²P-postlabelling are utilized for DNA adduct analysis, specific quantitative performance data for this compound is less readily available in the literature.[1][2]
| Parameter | LC-MS/MS | GC-MS | ³²P-Postlabelling |
| Limit of Quantification (LOQ) | 6.55 ng/mL[3] | Method dependent, requires derivatization | Ultrasensitive, for a wide range of DNA lesions[1] |
| Linearity (R²) | ≥ 0.998[3] | Typically > 0.99 | Not applicable |
| Intra-assay Precision (%CV) | ≤ 8.0%[3] | Generally < 15% | Variable, depends on enrichment |
| Inter-assay Precision (%CV) | ≤ 7.6%[3] | Generally < 15% | Variable, depends on enrichment |
| Accuracy | 93.6% to 101.4%[3] | Typically 85-115% | Semi-quantitative without specific standards |
| Sample Throughput | High | Moderate | Low |
| Specificity | High | High | High, but can be influenced by non-adducted nucleotides |
| Primary Application | Quantification in biological matrices | Analysis of volatile and semi-volatile compounds | Detection of DNA adducts |
Experimental Workflow
The general workflow for the analysis of this compound in biological samples typically involves sample preparation, chromatographic separation, and detection.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
1. Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method is highly sensitive and specific for the quantification of this compound in biological matrices.[3]
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard solution.
-
Precipitate proteins by adding a suitable organic solvent like acetonitrile (B52724).
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous solution with a small percentage of formic acid and an organic solvent like acetonitrile or methanol.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode.[4]
-
Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the analysis of this compound, typically after a derivatization step to increase its volatility.
-
Sample Preparation and Derivatization:
-
Extract this compound from the biological matrix using a suitable solvent.
-
Evaporate the solvent to dryness.
-
Derivatize the analyte using a silylating agent (e.g., BSTFA with TMCS) to convert the non-volatile nucleoside into a volatile derivative.
-
-
GC Conditions:
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
-
3. ³²P-Postlabelling Assay
This is an ultrasensitive method for detecting DNA adducts, including modified nucleosides like this compound, but it is primarily a qualitative or semi-quantitative technique.[1][2]
-
DNA Isolation and Hydrolysis:
-
Isolate DNA from the tissue or cell sample.
-
Digest the DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
-
Enrichment of Adducts:
-
Enrich the adducted nucleotides, for example, by using nuclease P1 digestion which removes normal nucleotides.
-
-
³²P-Labelling and Chromatography:
-
Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Separate the ³²P-labelled adducts using multi-dimensional thin-layer chromatography (TLC).
-
-
Detection and Quantification:
-
Detect the radiolabeled adducts by autoradiography.
-
Quantify the amount of adducts by scintillation counting or phosphorimaging of the TLC spots.
-
Signaling Pathway and Logical Relationships
The analysis of this compound is often relevant in the context of dihydropyrimidine (B8664642) dehydrogenase (DPD) activity, which is a key enzyme in the catabolism of pyrimidines.
This guide provides a foundational understanding of the cross-validation of analytical methods for this compound. For the most accurate and reliable results, it is recommended that researchers perform in-house validation of their chosen method according to established guidelines.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Analytical methods in DNA and protein adduct analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.tue.nl [pure.tue.nl]
- 4. This compound | C10H16N2O5 | CID 165328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Evaluation of GC-APCI/MS and GC-FID As a Complementary Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of the 5R and 5S Diastereoisomers of 5,6-Dihydrothymine: Unraveling Stereochemistry's Role in DNA Damage and Repair
An in-depth examination of the distinct biological impacts of the 5R and 5S diastereoisomers of 5,6-dihydrothymine (DHT), a common DNA lesion, reveals the critical role of stereochemistry in DNA damage recognition, repair, and its ultimate biological consequences. While both forms represent a departure from the native thymine (B56734) structure, their spatial arrangements lead to significantly different interactions with cellular machinery, particularly DNA polymerases and repair enzymes.
5,6-Dihydrothymine is a non-planar, saturated pyrimidine (B1678525) derivative formed as a major product of ionizing radiation and oxidative damage to DNA. The saturation of the 5,6-double bond introduces a chiral center at the C5 position, leading to the formation of two diastereoisomers: (5R)-5,6-dihydrothymine and (5S)-5,6-dihydrothymine. Although structurally similar, the orientation of the methyl group at the C5 position profoundly influences the lesion's effect on DNA structure and its recognition by cellular proteins.
Differential Impact on DNA Structure and Stability
The stereochemistry of the C5 methyl group in 5,6-dihydrothymine influences the local conformation of the DNA duplex. While comprehensive comparative data is still emerging, studies on structurally related thymine glycol (Tg) lesions, which also possess 5R and 5S diastereomers, provide valuable insights. NMR and molecular dynamics studies on Tg lesions have shown that the different stereoisomers can lead to distinct structural perturbations in the DNA double helix. For instance, the equilibrium between different conformations of the damaged base within the DNA helix can be significantly influenced by the stereocenter.[1][2][3] This suggests that the 5R and 5S forms of dihydrothymine (B131461) likely induce unique structural distortions, which in turn would affect their recognition and processing by DNA repair enzymes and polymerases.
Comparative Effects on DNA Replication
The passage of the replication machinery over a DNA lesion, a process known as translesion synthesis (TLS), is a critical determinant of the mutagenic potential of the damage. While direct comparative studies on the replicative bypass of 5R- and 5S-dihydrothymine are limited, research on other nucleoside stereoisomers indicates that DNA polymerases exhibit a high degree of stereospecificity.
For example, studies on the bypass of L-deoxyribonucleosides have demonstrated that the unnatural stereochemistry can severely block DNA replication by certain polymerases.[4] It is therefore highly probable that the 5R and 5S diastereoisomers of dihydrothymine present distinct challenges to the replication fork, potentially leading to different rates of polymerase stalling, bypass efficiencies, and misincorporation frequencies. Further research is needed to quantify these differences for specific DNA polymerases.
Differential Recognition and Repair by the Base Excision Repair Pathway
The primary cellular defense against lesions like 5,6-dihydrothymine is the base excision repair (BER) pathway. This pathway is initiated by DNA glycosylases that recognize and excise the damaged base. The efficiency and specificity of these enzymes are highly dependent on the structure of the lesion.
While it is known that 5,6-dihydrothymine can impair the overall efficiency of the BER pathway, particularly when present in clustered DNA damage, the specific activities of DNA glycosylases on the individual 5R and 5S diastereomers are not yet fully elucidated.[5] The stereochemical presentation of the methyl group and the distorted sugar-phosphate backbone in the 5R and 5S forms would likely result in differential binding and catalytic efficiencies by various DNA glycosylases, such as the Nth (endonuclease III) and Neil (Nei-like) families. The specificity of human thymine DNA glycosylase (TDG) has been shown to be dependent on the stability of the N-glycosidic bond, a factor that could be influenced by the stereochemistry at the C5 position.[6]
Comparative Cytotoxicity
The cytotoxic effects of nucleoside analogues are often linked to their ability to disrupt DNA replication and repair, leading to the accumulation of DNA strand breaks and the activation of apoptotic pathways. Given the likely differences in how 5R- and 5S-dihydrothymine are processed during replication and repair, it is reasonable to hypothesize that they would exhibit differential cytotoxicity.
Direct comparative cytotoxicity data for the 5R and 5S diastereoisomers of 5,6-dihydrothymidine (the nucleoside form) on cancer cell lines is not yet available in the public domain. However, studies on other nucleoside analogues demonstrate that even subtle stereochemical differences can lead to significant variations in their biological activity and toxicity.[7][8][9][10][11]
Quantitative Data Summary
Currently, there is a notable lack of direct quantitative comparative data for the biological effects of 5R- and 5S-dihydrothymine in the scientific literature. The following table highlights the key parameters for which comparative data is needed to fully understand their differential effects.
| Biological Effect | 5R-Dihydrothymine | 5S-Dihydrothymine | Reference(s) |
| Impact on DNA Melting Temperature (Tm) | Data Needed | Data Needed | |
| Replicative Bypass Efficiency (e.g., by Pol η) | Data Needed | Data Needed | |
| Nucleotide Misincorporation Frequency | Data Needed | Data Needed | |
| Repair Efficiency by Nth (Endonuclease III) | Data Needed | Data Needed | |
| Repair Efficiency by Neil1 | Data Needed | Data Needed | |
| IC50 in A549 lung carcinoma cells (72h) | Data Needed | Data Needed | |
| IC50 in MCF-7 breast carcinoma cells (72h) | Data Needed | Data Needed | |
| IC50 in HepG2 liver carcinoma cells (72h) | Data Needed | Data Needed |
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are outlined below.
Synthesis and Incorporation of 5R/5S-Dihydrothymidine into Oligonucleotides
The site-specific incorporation of the 5R and 5S diastereoisomers of this compound into oligonucleotides is a prerequisite for most in vitro biochemical and structural studies. This is typically achieved using phosphoramidite (B1245037) chemistry.
Protocol:
-
Stereoselective Synthesis of 5R- and 5S-Dihydrothymidine: The synthesis of the individual diastereomers of this compound can be achieved through stereoselective reduction of thymidine (B127349) derivatives or through enzymatic resolution.
-
Protection of the Nucleoside: The synthesized diastereomers are then protected with standard protecting groups, such as a dimethoxytrityl (DMT) group at the 5'-hydroxyl position and a phosphoramidite group at the 3'-hydroxyl position.
-
Solid-Phase Oligonucleotide Synthesis: The protected phosphoramidites of the 5R- and 5S-dihydrothymidine are then used in an automated DNA synthesizer to incorporate the lesion at the desired position in an oligonucleotide sequence.[12]
-
Deprotection and Purification: Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected. The final product is purified using methods such as high-performance liquid chromatography (HPLC).
In Vitro Replication Bypass Assay
This assay is used to determine the efficiency and fidelity with which a DNA polymerase can replicate past a specific DNA lesion.
Protocol:
-
Primer-Template Annealing: A short, radiolabeled or fluorescently-labeled DNA primer is annealed to a longer template strand containing the site-specific 5R- or 5S-dihydrothymine lesion.
-
Polymerase Reaction: The annealed primer-template is incubated with a specific DNA polymerase (e.g., a replicative or translesion synthesis polymerase) and a mixture of all four deoxynucleoside triphosphates (dNTPs).
-
Time Course Analysis: Aliquots of the reaction are taken at various time points and quenched to stop the reaction.
-
Gel Electrophoresis: The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis.
-
Quantification: The amount of full-length product (indicating bypass) and the amount of stalled product (at the site of the lesion) are quantified using phosphorimaging or fluorescence scanning. The fidelity of bypass can be assessed by running parallel reactions with only one, two, or three of the four dNTPs to identify which nucleotide is incorporated opposite the lesion.[4][13][14][15][16]
DNA Glycosylase Activity Assay
This assay measures the efficiency of a specific DNA glycosylase in excising the 5R- or 5S-dihydrothymine base from a DNA duplex.
Protocol:
-
Substrate Preparation: A double-stranded DNA oligonucleotide containing a single, site-specific 5R- or 5S-dihydrothymine lesion is prepared. The strand containing the lesion is typically radiolabeled at the 5'-end.
-
Enzymatic Reaction: The DNA substrate is incubated with a purified DNA glycosylase at an optimal temperature and for various time points.
-
Strand Scission: After the glycosylase reaction, the resulting abasic site is cleaved by either the intrinsic lyase activity of the glycosylase (if it is bifunctional) or by subsequent treatment with an AP endonuclease or hot alkali.
-
Gel Electrophoresis: The cleaved and uncleaved DNA fragments are separated by denaturing polyacrylamide gel electrophoresis.
-
Quantification: The percentage of cleaved product is quantified to determine the rate of lesion excision.[17][18][19][20]
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of the 5R- and 5S-dihydrothymidine nucleosides on cultured cancer cells.
Protocol:
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7, HepG2) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are then treated with a range of concentrations of the 5R- and 5S-dihydrothymidine nucleosides for a specific duration (e.g., 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan (B1609692) Solubilization: The cells are incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.[8]
Visualizations
Signaling Pathway of Base Excision Repair
Caption: Base Excision Repair Pathway for 5,6-Dihydrothymine.
Experimental Workflow for Comparing 5R and 5S-DHT Effects
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dynamics of 5R-Tg Base Flipping in DNA Duplexes Based on Simulations—Agreement with Experiments and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Replicative bypass studies of l-deoxyribonucleosides in Vitro and in E. coli cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5,6-Dihydrothymine impairs the base excision repair pathway of a closely opposed AP site or single-strand break - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specificity of human thymine DNA glycosylase depends on N-glycosidic bond stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 9. Effect of 5-aza-2ˈ-deoxycytidine on p27Kip1, p21Cip1/Waf1/Sdi1, p57Kip2, and DNA methyltransferase 1 Genes Expression, Cell Growth Inhibition and Apoptosis Induction in Colon Cancer SW 480 and SW 948 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of DNA fragments containing 5,6-dihydrothymine, a major product of thymine gamma radiolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Replicative Bypass Studies of α-Anomeric Lesions of 2′-Deoxyribonucleosides in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Replicative Bypass of O2-alkylthymidines Lesions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Base excision repair of oxidative DNA damage: from mechanism to disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 19. researchgate.net [researchgate.net]
- 20. The base excision repair process: comparison between higher and lower eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating 5-FU Sensitivity: A Comparative Guide to 5,6-Dihydrothymidine and DPYD Genotyping as Predictive Biomarkers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 5,6-Dihydrothymidine and its related metabolites against the current standard of DPYD genotyping for predicting 5-fluorouracil (B62378) (5-FU) toxicity. This document synthesizes experimental data and detailed methodologies to offer an objective evaluation of these predictive biomarkers.
The chemotherapeutic agent 5-fluorouracil (5-FU) is a cornerstone in the treatment of various solid tumors. However, a significant portion of patients, estimated to be between 20-30%, experience severe to life-threatening toxicity. This adverse drug reaction is primarily linked to deficiencies in the dihydropyrimidine (B8664642) dehydrogenase (DPD) enzyme, which is responsible for the catabolism of over 80% of the administered 5-FU dose. Identifying patients at risk of toxicity before initiating treatment is therefore a critical clinical need.
Currently, the standard of care involves pre-treatment genotyping for variants in the DPYD gene, which encodes the DPD enzyme. While this approach has significantly reduced the incidence of severe toxicity, it is not without limitations, as only a fraction of patients with severe toxicity carry a known DPYD variant. This has prompted the investigation of alternative or complementary biomarkers, with a focus on direct or indirect measures of DPD enzyme activity. Among these, the measurement of this compound and its precursor, thymine (B56734), has emerged as a promising phenotyping approach.
This guide delves into the validation of this compound and the dihydrothymine (B131461)/thymine (DHT/T) ratio as predictive biomarkers for 5-FU toxicity, comparing their performance with DPYD genotyping.
Comparative Analysis of Predictive Biomarkers for 5-FU Toxicity
The following table summarizes the quantitative data from studies evaluating thymine, dihydrothymine (DHT), and the DHT/T ratio as biomarkers for 5-FU systemic exposure and toxicity, in comparison to DPYD genotyping.
| Biomarker/Method | Parameter | Value | Significance (p-value) | Reference |
| Baseline Thymine Concentration | Correlation with 5-FU AUC | R² = 0.1468 | 0.0402 | [1][2] |
| Correlation with DPD enzyme activity | Significant | < 0.05 | [1][2] | |
| Baseline Dihydrothymine (DHT) Concentration | Correlation with 5-FU AUC | R² = 0.1854 | 0.0098 | [1] |
| Dihydrothymine/Thymine (DHT/T) Ratio | Correlation with 5-FU AUC | Not significant | 0.095 | [1] |
| DPYD Genotyping | Prediction of severe toxicity | Predicts 20-30% of early-onset life-threatening toxicities | N/A | [3] |
| Cost-effectiveness | Considered cost-effective if a small number of severe neutropenia cases are avoided | N/A | [4] |
Signaling and Metabolic Pathways
The catabolism of 5-FU is intrinsically linked to the pyrimidine (B1678525) degradation pathway. DPD is the rate-limiting enzyme in this pathway, responsible for converting 5-FU to its inactive metabolite, dihydrofluorouracil (DHFU). Similarly, DPD catalyzes the reduction of the endogenous pyrimidines, uracil (B121893) and thymine, to dihydrouracil (B119008) and dihydrothymine, respectively. A deficiency in DPD leads to the accumulation of 5-FU, resulting in increased incorporation into RNA and DNA and subsequent cellular damage. Measuring the endogenous levels of thymine and its metabolite, dihydrothymine, can therefore provide a functional readout of DPD activity.
Experimental Protocols
The quantification of thymine and this compound in biological matrices is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The high sensitivity and specificity of this technique allow for accurate measurement of these endogenous metabolites.
Quantification of Thymine and Dihydrothymine in Plasma by LC-MS/MS
This protocol provides a general framework for the analysis of thymine and DHT in human plasma.
1. Sample Preparation:
-
Collect whole blood in EDTA tubes.
-
Immediately place the samples on ice and centrifuge at 4°C (e.g., 2500 x g for 10 minutes) to separate the plasma.[5]
-
Store plasma samples at -80°C until analysis.[5]
-
For analysis, thaw plasma samples and perform protein precipitation by adding a threefold volume of a cold organic solvent (e.g., acetonitrile) containing an internal standard (e.g., isotopically labeled thymine and DHT).[5]
-
Vortex the mixture and centrifuge at high speed (e.g., 20,000 x g for 10 minutes) to pellet the precipitated proteins.[5]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[5]
-
Reconstitute the dried extract in the initial mobile phase.[5]
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for thymine, DHT, and their respective internal standards.
-
3. Data Analysis:
-
Generate a calibration curve using standards of known concentrations of thymine and DHT in a blank matrix.
-
Calculate the concentration of thymine and DHT in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curve.
References
- 1. pure.tue.nl [pure.tue.nl]
- 2. Thymine as potential biomarker to predict 5-FU systemic exposure in patients with gastro-intestinal cancer: a prospective pharmacokinetic study (FUUT-trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydropyrimidine dehydrogenase (DPD) deficiency — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 4. Testing for Dihydropyrimidine Dehydrogenase Deficiency to Individualize 5-Fluorouracil Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.tue.nl [pure.tue.nl]
- 6. Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of DNA repair mechanisms for different thymine lesions
For Researchers, Scientists, and Drug Development Professionals
The integrity of the genome is under constant assault from both endogenous and exogenous sources, leading to a variety of DNA lesions. Thymine (B56734), a primary component of DNA, is particularly susceptible to damage. The cellular machinery for repairing these thymine lesions is critical for maintaining genomic stability and preventing mutagenesis, which can lead to diseases such as cancer. This guide provides a comparative overview of the major DNA repair pathways responsible for correcting different types of thymine damage: thymine dimers, thymine glycol, and 5-hydroxymethyluracil (B14597). We will delve into the key repair mechanisms, present quantitative data for comparative analysis, detail experimental protocols for studying these pathways, and provide visual representations of the involved processes.
Overview of Thymine Lesions and Their Repair
Thymine lesions can be broadly categorized based on the nature of the damage. Ultraviolet (UV) radiation predominantly causes the formation of bulky adducts known as thymine dimers, which include cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) and pyrimidine-(6-4)-pyrimidone photoproducts (6-4PPs).[1] These lesions distort the DNA helix and impede essential cellular processes like transcription and replication.[1][2] In placental mammals, the primary mechanism for repairing these bulky lesions is Nucleotide Excision Repair (NER) .[2][3]
Oxidative damage, often a byproduct of cellular metabolism, can modify thymine to form thymine glycol.[4] This non-bulky, helix-distorting lesion is primarily addressed by the Base Excision Repair (BER) pathway.[5][6] BER is initiated by a DNA glycosylase that specifically recognizes and removes the damaged base.[7][8]
A third key thymine lesion is 5-hydroxymethyluracil (5-hmU), which can arise from the oxidation of thymine's methyl group or the deamination of 5-hydroxymethylcytosine.[9] The repair of 5-hmU is also carried out by the Base Excision Repair pathway, involving specific DNA glycosylases such as SMUG1 (Single-strand-selective monofunctional uracil-DNA glycosylase 1) and TDG (Thymine-DNA glycosylase).[9][10]
Comparative Data on Repair Efficiency
The efficiency of these repair pathways varies depending on the specific lesion and the cellular context. The following tables summarize key quantitative data comparing the repair of different thymine lesions.
| Lesion Type | Primary Repair Pathway | Key Initiating Proteins | Relative Repair Rate | Reference |
| Cyclobutane Pyrimidine Dimer (CPD) | Nucleotide Excision Repair (NER) | XPC-RAD23B, DDB2 | Slower than 6-4PP | [11] |
| (6-4) Photoproduct (6-4PP) | Nucleotide Excision Repair (NER) | XPC-RAD23B | Faster than CPD | [11][12] |
| Thymine Glycol | Base Excision Repair (BER) | NTHL1, NEIL1, NEIL2 | Varies by glycosylase | [4] |
| 5-Hydroxymethyluracil (5-hmU) | Base Excision Repair (BER) | SMUG1, TDG | Dependent on base pair and glycosylase | [7][13][14] |
Table 1: Overview of Repair Pathways for Different Thymine Lesions. This table provides a high-level comparison of the primary repair mechanisms for the discussed thymine lesions.
| Lesion | Repair Half-life (in human cells) | Notes | Reference |
| (6-4) Photoproducts | ~2 hours | Rapidly recognized and repaired. | [12] |
| Cyclobutane Pyrimidine Dimers | ~33 hours | Slower repair compared to 6-4PPs. | [12] |
Table 2: Comparative Repair Kinetics of UV-induced Thymine Dimers by NER. This table highlights the significant difference in the repair speed of the two major types of thymine dimers.
| Enzyme | Substrate | K_m (nM) | k_cat (min⁻¹) | Reference |
| hSMUG1 | 5-hmU:A | ~10 | ~0.3 | [7] |
| hSMUG1 | U:A | ~20 | ~0.8 | [15] |
| hTDG | G:T | ~20 | ~0.02 | [14] |
| hTDG | G:U | ~1 | ~0.1 | [14] |
Table 3: Kinetic Parameters of Human DNA Glycosylases for 5-hmU and Uracil. This table presents a comparison of the Michaelis-Menten constants (K_m) and catalytic rates (k_cat) for SMUG1 and TDG, illustrating their substrate preferences. Note that data for 5-hmU repair by TDG is less readily available in a directly comparable format.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in DNA repair is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the core signaling pathways and a general experimental workflow for studying these mechanisms.
References
- 1. researchtweet.com [researchtweet.com]
- 2. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective excision of thymine glycol from oxidatively damaged DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Newly revised protocol for quantitative PCR-based assay to measure mitochondrial and nuclear DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Multiple Cellular Roles of SMUG1 in Genome Maintenance and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of DNA damage products resulting from deamination, oxidation and reaction with products of lipid peroxidation by liquid chromatography isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The 6-4 photoproduct is the trigger of UV-induced replication blockage and ATR activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Kinetic study of human thymine DNA glycosylase and examination of its interaction with apurinic endonuclease 1 in base excision repair. - UCL Discovery [discovery.ucl.ac.uk]
- 15. Uracil–DNA glycosylases SMUG1 and UNG2 coordinate the initial steps of base excision repair by distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Genotoxicity of 5,6-Dihydrothymidine in Comparison to Other Nucleoside Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the genotoxicity of 5,6-Dihydrothymidine and other key nucleoside analogs. This document synthesizes available experimental data, details relevant testing methodologies, and illustrates associated molecular pathways to inform preclinical safety assessment and guide future research.
While a significant body of research exists on the genotoxicity of various nucleoside analogs, direct quantitative data on the genotoxicity of this compound administered as an external agent is notably scarce in publicly available literature. Much of the existing research focuses on this compound as a product of DNA damage and its role in impeding DNA repair processes. This guide, therefore, presents a comprehensive overview of the genotoxic profiles of widely studied nucleoside analogs, offering a framework for contextualizing the potential genotoxicity of this compound.
Comparative Genotoxicity Data
The following tables summarize quantitative data from key genotoxicity assays for several nucleoside analogs. It is crucial to note that direct comparative studies under identical experimental conditions are limited, and thus, the data should be interpreted with caution.
Table 1: Ames Test Results for Selected Nucleoside Analogs
| Compound | Strain(s) | Metabolic Activation (S9) | Result | Concentration Range | Reference(s) |
| This compound | Not Available | Not Available | No data available | Not Available | |
| Zidovudine (B1683550) (AZT) | S. typhimurium TA100, TA1535 | With and Without | Positive | 100 - 5000 µ g/plate | [1] |
| Lamivudine (3TC) | S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA | With and Without | Negative | Up to 5000 µ g/plate | [2] |
| 5-Bromodeoxyuridine (BrdU) | S. typhimurium TA100 | With and Without | Positive | Not Specified | [3] |
| 5-Ethynyldeoxyuridine (EdU) | Not Available | Not Available | No data available | Not Available |
Table 2: In Vitro Micronucleus Assay Results for Selected Nucleoside Analogs
| Compound | Cell Line | Treatment Duration | Result | Concentration Range | Reference(s) |
| This compound | Not Available | Not Available | No data available | Not Available | |
| Zidovudine (AZT) | Human Lymphocytes | 24 - 72 hours | Positive | 1 - 10 µM | [4] |
| Lamivudine (3TC) | Human Lymphocytes | 48 hours | Negative | Up to 10 mM | [2] |
| 5-Bromodeoxyuridine (BrdU) | CHO Cells | 24 hours | Positive | 10 - 100 µM | [5] |
| 5-Ethynyldeoxyuridine (EdU) | CHO Cells | 24 hours | Positive | 1 - 10 µM | [3] |
Table 3: Comet Assay (Single Cell Gel Electrophoresis) Results for Selected Nucleoside Analogs
| Compound | Cell Line | Treatment Duration | Parameter Measured | Result | Concentration Range | Reference(s) |
| This compound | Not Available | Not Available | Not Available | No data available | Not Available | |
| Zidovudine (AZT) | Human Lymphoblastoid Cells | 4 - 24 hours | % Tail DNA | Positive | 10 - 100 µM | [1] |
| Lamivudine (3TC) | Not Available | Not Available | Not Available | No data available | Not Available | |
| 5-Bromodeoxyuridine (BrdU) | Not Available | Not Available | Not Available | No data available | Not Available | |
| 5-Ethynyldeoxyuridine (EdU) | CHO Cells | 24 hours | Tail Moment | Positive | 1 - 10 µM | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of genotoxicity studies. Below are representative protocols for the Ames, micronucleus, and comet assays, adapted for the evaluation of nucleoside analogs.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using various strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively[6][7].
Principle: The assay measures the frequency of reverse mutations (reversions) that restore the functional capability of the bacteria to synthesize the required amino acid, allowing them to grow on a minimal medium.
Protocol:
-
Strain Selection: Commonly used strains include S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA[4].
-
Metabolic Activation: Tests are conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation[4].
-
Plate Incorporation Method:
-
To 2.0 mL of molten top agar (B569324) at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution (at various concentrations), and 0.5 mL of S9 mix or buffer.
-
The mixture is poured onto minimal glucose agar plates.
-
Plates are incubated at 37°C for 48-72 hours[6].
-
-
Data Analysis: The number of revertant colonies per plate is counted. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertants and/or a reproducible increase at one or more concentrations[7].
In Vitro Micronucleus Assay
The in vitro micronucleus assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis[8][9].
Principle: An increase in the frequency of micronucleated cells indicates that the test substance has induced chromosomal damage.
Protocol:
-
Cell Culture: Human lymphocytes or a suitable mammalian cell line (e.g., CHO, TK6) are cultured[9].
-
Treatment: Cells are exposed to the test compound at various concentrations for a defined period (e.g., 3-24 hours)[10].
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored[8].
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye)[11].
-
Scoring: The frequency of micronucleated binucleated cells is determined by microscopic analysis[12]. At least 2000 binucleated cells per concentration should be scored[13].
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells[14][15].
Principle: Under electrophoresis, fragmented DNA migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage[14].
Protocol:
-
Cell Preparation: A single-cell suspension is prepared from the treated and control cultures[15].
-
Embedding in Agarose (B213101): Cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose[16].
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the DNA as nucleoids[15].
-
Alkaline Unwinding and Electrophoresis: Slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose single-strand breaks and alkali-labile sites. Electrophoresis is then performed[16].
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., propidium (B1200493) iodide or SYBR Green), and the comets are visualized using a fluorescence microscope[14].
-
Data Analysis: Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as tail length, % DNA in the tail, and tail moment[15].
Signaling Pathways and Experimental Workflows
DNA Damage Response Pathway
Nucleoside analogs, upon incorporation into DNA or by causing nucleotide pool imbalances, can trigger the DNA damage response (DDR) pathway. The primary kinases involved in this pathway are Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR)[17].
Caption: DNA damage response pathway activated by nucleoside analogs.
General Experimental Workflow for Genotoxicity Testing
The following diagram illustrates a typical workflow for assessing the genotoxicity of a test compound.
Caption: A generalized workflow for in vitro genotoxicity assessment.
Conclusion
The evaluation of genotoxicity is a critical component of preclinical safety assessment for any new chemical entity, including nucleoside analogs. While direct comparative data for this compound is currently unavailable, the information presented on other nucleoside analogs provides a valuable reference point. The genotoxicity of nucleoside analogs appears to be closely linked to their ability to be incorporated into DNA and/or disrupt nucleotide pools, leading to the activation of DNA damage response pathways. Further research is warranted to specifically investigate the genotoxic potential of this compound using standardized assays to fully characterize its safety profile. Researchers are encouraged to utilize the detailed protocols and pathway information provided in this guide to design and interpret future studies in this important area of toxicology.
References
- 1. This compound | C10H16N2O5 | CID 165328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Targeting the kinase activities of ATR and ATM exhibits therapeutic potential in a mouse model of MLL-rearranged AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Protection of Zidovudine-Induced DNA-Damage by the Antioxidants WR-1065 and Tempol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Zidovudine–didanosine coexposure potentiates DNA incorporation of zidovudine and mutagenesis in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of Methods Used for Evaluation of Mutagenicity/Genotoxicity of Model Chemicals - Parabens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. neb.com [neb.com]
- 15. proceedings-szmc.org.pk [proceedings-szmc.org.pk]
- 16. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 17. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for 5,6-Dihydrothymidine
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of 5,6-Dihydrothymidine, a crucial step in maintaining a safe and compliant laboratory environment. Adherence to these procedures is mandatory to mitigate potential hazards and ensure regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.
Chemical and Physical Properties
A summary of the known quantitative data for this compound and the closely related compound 5,6-Dihydrothymine is presented below. This information is critical for understanding the compound's characteristics and handling requirements.
| Property | This compound | 5,6-Dihydrothymine | Source |
| Molecular Formula | C10H16N2O5 | C5H8N2O2 | [1][2] |
| Molecular Weight | 244.25 g/mol | 128.13 g/mol | [1][2] |
| Physical State | Solid (presumed) | Solid | |
| GHS Hazard Classification | Not explicitly classified | Not classified as hazardous by GHS in one source, but another indicates it may cause skin, eye, and respiratory irritation. | [2][3] |
| Carcinogenicity | No data available | Not listed by IARC as a carcinogen. | [2][4] |
| Toxicity | No data available | Accumulation in the body has been shown to be toxic. | [2][4] |
Step-by-Step Disposal Protocol
Given the limited specific hazard data for this compound, and the potential for biological activity as a nucleoside analog, a precautionary approach to disposal is required. This compound should be treated as hazardous chemical waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields when handling this compound waste.[2]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, leak-proof, and chemically compatible container.[5]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[6]
-
Do not mix with other incompatible waste streams.[5]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and leak-proof container.
-
The container must be labeled as "Hazardous Waste" and list all chemical constituents, including solvents and the estimated concentration of this compound.[6]
-
Under no circumstances should this compound or solutions containing it be poured down the drain. [6][7]
-
3. Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[6]
-
Ensure the storage area is secure and away from general laboratory traffic.
-
Keep the waste container closed at all times, except when adding waste.[6]
4. Disposal Request and Pickup:
-
Once the waste container is full or ready for disposal, follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EHS) department.[6][7]
-
Do not attempt to dispose of the chemical waste in regular trash or through any other unauthorized means.[7][8]
5. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain and clean up the spill using an appropriate absorbent material.
-
All materials used for spill cleanup must be collected and disposed of as hazardous waste in the designated this compound waste container.[2]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
- 1. This compound | C10H16N2O5 | CID 165328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dihydrothymine | C5H8N2O2 | CID 93556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. Dihydrothymine, (5S)- | C5H8N2O2 | CID 676414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. sfasu.edu [sfasu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 5,6-Dihydrothymidine
Essential safety and logistical information for the operational handling and disposal of 5,6-Dihydrothymidine.
This guide provides crucial safety protocols and operational plans for researchers, scientists, and drug development professionals working with this compound. The following procedures are based on established best practices for handling chemical compounds with potential hazards and should be implemented to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications & Best Practices |
| Hand Protection | Chemical-resistant gloves | Handle with gloves. Nitrile or butyl rubber gloves are generally recommended for handling chemical compounds. Always inspect gloves for integrity before use and dispose of contaminated gloves after use in accordance with good laboratory practices. Wash and dry hands thoroughly after handling.[2][3] |
| Eye & Face Protection | Safety glasses with side shields or Goggles | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). In situations with a splash potential, goggles and a face shield should be worn.[2][4] |
| Skin & Body Protection | Laboratory coat or Impervious clothing | A standard laboratory coat should be worn at all times. For tasks with a higher risk of exposure, impervious clothing should be selected based on the concentration and amount of the substance being handled at the specific workplace.[3] |
| Respiratory Protection | NIOSH-approved respirator | If the risk of inhaling dust or aerosols is present, a fit-tested NIOSH-approved N95 or higher-level respirator should be used in accordance with a respiratory protection program.[5] Work should ideally be conducted in a well-ventilated area or under a chemical fume hood.[3] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to minimize risk and ensure the integrity of your research. The following workflow outlines the key steps from receiving the compound to its final disposal.
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Procedural Guidance
Preparation and Storage
-
Receiving: Upon receipt, visually inspect the container for any damage or leaks. Verify that the product matches the order specifications.
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6] For long-term stability, storage at -20°C is recommended.
-
Documentation: Before handling, thoroughly review any available safety information and conduct a risk assessment for your specific experimental protocol.
Handling and Experimentation
-
Personal Protective Equipment (PPE): Always don the appropriate PPE as detailed in the table above before handling the compound.
-
Designated Area: Conduct all work involving solid this compound or its solutions in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[3]
-
Weighing and Solution Preparation:
-
Handle the solid form carefully to avoid generating dust.
-
When preparing solutions, add the solid to the solvent slowly. This compound is soluble in organic solvents like DMSO and dimethylformamide (DMF).
-
-
Spill Management: In case of a spill, evacuate the area if necessary. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[6] Clean the spill area with an appropriate solvent and decontaminate all surfaces.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: Collect unused this compound and any grossly contaminated disposable items (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Collect solutions of this compound in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatible.
-
Sharps: Any contaminated sharps should be placed in a designated sharps container.
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
-
-
Disposal Method: All waste containing this compound must be disposed of through a licensed professional waste disposal service.[3] Do not dispose of this material down the drain or in the regular trash. The primary method of disposal for chemical waste of this nature is typically high-temperature incineration.[7]
By adhering to these safety protocols and operational plans, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- 1. Dihydrothymine | C5H8N2O2 | CID 93556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanchemistry.com [americanchemistry.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. health.qld.gov.au [health.qld.gov.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
